Fominoben
Description
This compound is an antitussive agent.
Properties
IUPAC Name |
N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNNEUZOAFRTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023075 | |
| Record name | Fominoben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18053-31-1 | |
| Record name | Fominoben | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18053-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fominoben [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018053311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fominoben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Fominoben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fominoben | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOMINOBEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2KK6NYJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
206-208 | |
| Record name | Fominoben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Fominoben's Interaction with the GABA-A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fominoben, a centrally acting antitussive agent, has been demonstrated to exert its pharmacological effects, at least in part, through positive allosteric modulation of the GABA-A receptor. This technical guide provides a comprehensive overview of the available preclinical data on the mechanism of action of this compound at the GABA-A receptor. The information presented herein is based on the seminal studies conducted on this compound, supplemented with detailed, representative experimental protocols to facilitate further research and drug development efforts. While the existing data strongly supports this compound's action at the benzodiazepine (B76468) binding site of the GABA-A receptor, it is important to note that further detailed characterization, including subtype selectivity and electrophysiological profiling, is not extensively available in the public domain.
Introduction
This compound is a benzanilide (B160483) derivative that was historically marketed as an antitussive agent.[1] Beyond its effects on cough suppression, early research indicated that this compound possesses anxiolytic-like and anticonvulsant properties.[1][2] These observations led to investigations into its molecular mechanism of action, which pointed towards the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, as a key target.
The GABA-A receptor is a ligand-gated ion channel that, upon binding of gamma-aminobutyric acid (GABA), allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This receptor is a well-established target for various classes of drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators.
This guide summarizes the key findings from preclinical studies on this compound's interaction with the GABA-A receptor and provides detailed methodologies for the types of experiments that were instrumental in elucidating its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary literature on this compound's activity at the GABA-A receptor.
Table 1: Radioligand Binding Data
| Parameter | Value | Radioligand | Tissue Preparation | Reference |
| IC50 (Displacement of [3H]ethyl-β-carboline-3-carboxylate) | 4.05 ± 0.10 µM | [3H]ethyl-β-carboline-3-carboxylate | Rat cortical membrane | [1] |
| IC50 (in the presence of 100 µM GABA) | 2.2 ± 0.05 µM | [3H]ethyl-β-carboline-3-carboxylate | Rat cortical membrane | [1] |
Note: The shift in IC50 in the presence of GABA is characteristic of benzodiazepine agonists, indicating a positive allosteric modulatory effect.
Table 2: In Vivo Anticonvulsant Activity
| Convulsant | This compound Dose (mg/kg) | Effect | Antagonist | Reference |
| Pentylenetetrazol (PTZ; 50 mg/kg) | 50 and 100 | Complete protection from seizures | Ro 15-1788 | [1] |
| Pentylenetetrazol (PTZ; 75 mg/kg) | Not specified | Elevated seizure latency | Ro 15-1788 | [1] |
| 3-Mercaptopropionic acid (3-MP) | Not specified | Less pronounced anticonvulsant effects | Ro 15-1788 | [1] |
Note: The antagonism of this compound's anticonvulsant effects by the benzodiazepine antagonist Ro 15-1788 provides strong evidence for its action at the benzodiazepine binding site of the GABA-A receptor.
Experimental Protocols
The following are detailed, representative protocols for the key experiments that were likely performed to characterize the interaction of this compound with the GABA-A receptor. These are based on standard pharmacological methods.
Radioligand Binding Assay ([3H]flunitrazepam Displacement)
Objective: To determine the binding affinity of this compound to the benzodiazepine site of the GABA-A receptor.
Materials:
-
Rat cortical membranes (prepared from whole rat brains, excluding cerebellum)
-
[3H]flunitrazepam (Radioligand)
-
Diazepam (for determining non-specific binding)
-
This compound (Test compound)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in the incubation buffer to a specific protein concentration (e.g., 0.2-0.5 mg/mL).
-
Assay Setup: In test tubes, combine the membrane preparation, [3H]flunitrazepam (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of a known benzodiazepine, such as diazepam (e.g., 10 µM).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 0-4°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Anticonvulsant Testing (Pentylenetetrazol Model)
Objective: To assess the anticonvulsant efficacy of this compound in a chemically-induced seizure model.
Materials:
-
Male Swiss Webster mice
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., saline, DMSO)
-
Ro 15-1788 (Benzodiazepine antagonist)
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 50 and 100 mg/kg, intraperitoneally) or vehicle to different groups of mice. For antagonist studies, administer Ro 15-1788 prior to this compound.
-
Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 50 or 75 mg/kg, subcutaneously).
-
Observation: Immediately place each mouse in an individual observation chamber and record the latency to the first seizure (e.g., myoclonic jerk, generalized clonic seizure) and the presence or absence of tonic-clonic seizures over a defined observation period (e.g., 30 minutes).
-
Data Analysis: Compare the seizure latencies and the percentage of animals protected from seizures between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test, Fisher's exact test).
Visualizations
Proposed Signaling Pathway of this compound at the GABA-A Receptor
Caption: Proposed mechanism of this compound at the GABA-A receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship in Anticonvulsant Studies
Caption: Logical flow of the in vivo anticonvulsant experiments.
Conclusion and Future Directions
The available evidence strongly suggests that this compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. This mechanism is supported by both in vitro radioligand binding data and in vivo anticonvulsant studies, where its effects are reversed by a benzodiazepine antagonist.
However, a significant gap in our understanding of this compound's pharmacology remains. To fully characterize its mechanism of action and potential for therapeutic development, the following studies are recommended:
-
Electrophysiological Studies: Patch-clamp electrophysiology on recombinant GABA-A receptors of known subunit composition would be invaluable to determine this compound's efficacy (i.e., the maximal potentiation of GABA-evoked currents) and potency (EC50).
-
Subtype Selectivity Profiling: A comprehensive binding and functional assay screen across a panel of different GABA-A receptor subtypes (e.g., α1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2) is necessary to understand its selectivity profile. This would provide insights into its potential therapeutic window and side-effect profile.
-
Detailed Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: A more thorough investigation of the relationship between this compound's concentration in the brain and its anticonvulsant and anxiolytic-like effects would be beneficial for dose selection in any future studies.
References
Fominoben: A Technical Analysis of its Agonist Activity at the Benzodiazepine Receptor
For Immediate Release
This technical guide provides an in-depth analysis of Fominoben's mechanism of action, focusing on its role as an agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Primarily known as an antitussive and respiratory stimulant, research indicates that this compound also possesses significant benzodiazepine-like properties, including anxiolytic and anticonvulsant effects. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological pathways.
Core Mechanism of Action
This compound is a benzanilide (B160483) class agent that has been shown to act as a positive allosteric modulator of the GABA-A receptor by binding to the benzodiazepine site.[1][2] This interaction enhances the effect of the principal inhibitory neurotransmitter, GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the cell membrane makes it less likely to fire an action potential, producing central nervous system depressant effects such as seizure protection.[1] Evidence for this mechanism is substantiated by both in vitro binding assays and in vivo behavioral models.[1][2]
Signaling Pathway
The binding of this compound to the benzodiazepine site on the GABA-A receptor complex facilitates the binding of GABA to its own site. This potentiation increases the frequency of the chloride channel opening, enhancing the natural inhibitory effect of GABA.
Quantitative Binding Affinity Data
Studies using rat cortical membrane preparations have quantified this compound's ability to displace specific radioligands from the benzodiazepine binding site. This activity is characteristic of compounds that bind to this site. The addition of GABA enhances this compound's binding affinity, a hallmark of benzodiazepine agonists.[1]
| Radioligand Displaced | Condition | This compound IC₅₀ (μM) |
| ³H-ethyl-beta-carboline-3-carboxylate | Standard Buffer | 4.05 ± 0.10 |
| ³H-ethyl-beta-carboline-3-carboxylate | With added GABA | 2.2 ± 0.05 |
| Data from in vitro displacement assays using rat cortical membranes.[1] |
Experimental Protocols
The following sections detail the methodologies used to establish this compound's activity at the benzodiazepine receptor.
In Vitro: Radioligand Competitive Binding Assay
This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand ([³H]-flunitrazepam) from the benzodiazepine binding sites in prepared brain tissue.
1. Membrane Preparation:
-
Whole brains are extracted from male Wistar rats (175 ± 25 g). The cerebellum is removed.
-
The remaining brain tissue is homogenized in an ice-cold Na-K phosphate (B84403) buffer (pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer to a final protein concentration of approximately 100-500 µg per assay tube.[3]
2. Assay Procedure:
-
The assay is conducted in a final volume of 0.5 mL of 50 mM Tris-HCl buffer (pH 7.4).[3]
-
Total Binding: Membrane aliquots are incubated with a specific concentration of [³H]-flunitrazepam (e.g., 1 nM).[4]
-
Non-specific Binding: A parallel set of tubes is prepared, including a high concentration of an unlabeled benzodiazepine, such as 10 µM diazepam, to saturate the specific binding sites.[4]
-
Competitive Binding: Additional tubes are prepared with the radioligand and varying concentrations of this compound.
-
All samples are incubated, typically for 35-60 minutes at 25-30°C.[3][4]
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) or by centrifugation (e.g., 1500 x g for 4 min at 4°C) to separate the receptor-bound radioligand from the free radioligand.[3]
-
The filters or pellets are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters or in the pellets is quantified using liquid scintillation counting.
-
The IC₅₀ value is determined by plotting the percentage of inhibition of specific binding against the concentration of this compound.
In Vivo: Anticonvulsant Activity Assessment
This protocol assesses the ability of this compound to protect against chemically induced seizures in mice, a functional indicator of GABAergic potentiation.
1. Animal Model:
-
Male Swiss Webster mice are used for the study.[1]
2. Drug Administration:
-
Animals are divided into groups: vehicle control, this compound-treated (e.g., 50 and 100 mg/kg), and antagonist-treated.[1]
-
This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
For antagonism studies, the benzodiazepine antagonist Ro 15-1788 is administered prior to this compound to determine if it can block this compound's effects.[1][2]
3. Seizure Induction:
-
At a predetermined time after drug administration (time to peak effect), a convulsant agent is injected. Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is commonly used at a dose of 50-85 mg/kg, administered subcutaneously (s.c.) or i.p.[1]
-
3-mercaptopropionic acid (3-MP) can also be used as a convulsant.[1]
4. Observation and Scoring:
-
Immediately following convulsant administration, mice are placed in an observation chamber and monitored for 30 minutes.[5]
-
Key endpoints are recorded, including the latency to the first seizure and the presence or absence of a tonic-clonic seizure.
-
Seizure severity can be rated on a standardized scale (e.g., 0=no effect, 1=myoclonic jerks, 2=Straub's tail, 3=clonus).[5]
-
Protection is defined as the absence of a generalized seizure during the observation period.
Conclusion
The evidence strongly suggests that this compound functions as an agonist at the benzodiazepine binding site of the GABA-A receptor. This is supported by its ability to displace specific radioligands in vitro and its demonstration of anticonvulsant properties in vivo, which are specifically antagonized by a benzodiazepine receptor blocker.[1][2] While its primary clinical application has been as an antitussive, these findings highlight a distinct pharmacological profile that warrants further investigation for potential applications in conditions responsive to GABAergic modulation. This guide provides the foundational data and methodologies for professionals engaged in such research.
References
- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
An In-Depth Technical Guide to the Respiratory Stimulant Properties of Fominoben
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fominoben is a benzanilide (B160483) derivative that has demonstrated respiratory stimulant properties, a unique characteristic for a compound that also exhibits antitussive and anxiolytic-like effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by a compilation of quantitative data from key preclinical and clinical studies. Detailed experimental protocols for the pivotal assays used to characterize this compound are presented to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams, offering a clear and concise representation of the scientific evidence. The primary mechanism of action for this compound's respiratory effects is believed to be its agonistic activity at the benzodiazepine (B76468) binding site of the GABAA receptor, leading to a modulation of neuronal activity within the respiratory centers of the brainstem.
Introduction
This compound, also known by the trade name Noleptan, is a centrally acting agent initially developed for its antitussive (cough-suppressing) properties.[1] Subsequent research and clinical observations have revealed its capacity to stimulate respiration, particularly in patient populations with respiratory compromise.[2] This paradoxical effect, given its association with the generally inhibitory GABAergic system, has prompted further investigation into its unique pharmacological profile. This guide aims to consolidate the available technical information on this compound's respiratory stimulant properties to serve as a valuable resource for the scientific and drug development community.
Mechanism of Action
This compound's primary molecular target is the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Specifically, this compound acts as an agonist at the benzodiazepine binding site on the GABAA receptor complex.[3] This allosteric modulation enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), by increasing the frequency of chloride channel opening.[4][5] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[4][5]
While this inhibitory action is consistent with this compound's anxiolytic and anticonvulsant effects, its respiratory stimulant properties suggest a more complex and region-specific mechanism within the brainstem's respiratory control centers, such as the pre-Bötzinger complex. It is hypothesized that this compound may selectively modulate specific subtypes of GABAA receptors on particular neuronal populations within these centers, leading to a net increase in respiratory drive.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.
Table 1: Preclinical Pharmacological Data
| Parameter | Value | Species | Assay | Reference |
| IC50 for 3H-flunitrazepam displacement | 4.05 ± 0.10 µM | Rat | Radioligand Binding Assay | [3] |
| IC50 for 3H-flunitrazepam displacement (+GABA) | 2.2 ± 0.05 µM | Rat | Radioligand Binding Assay | [3] |
| Protection against PTZ-induced seizures (50 mg/kg) | Complete | Mouse | In-vivo anticonvulsant model | [3] |
| Protection against PTZ-induced seizures (75 mg/kg) | Increased latency | Mouse | In-vivo anticonvulsant model | [3] |
Table 2: Clinical Data in Patients with Chronic Obstructive Lung Disease (COLD)
| Parameter | This compound (160 mg, t.i.d. for 2 weeks) | Dextromethorphan (30 mg, t.i.d. for 2 weeks) | Reference |
| Change in Arterial O2 Pressure (PaO2) | Significant Increase | No significant change | [2] |
| Change in Arterial CO2 Pressure (PaCO2) | Significant Decrease | No significant change | [2] |
| Change in pH | Rise | Rise | [2] |
| Change in Alveolar-arterial O2 difference (A-aDO2) | No improvement | No improvement | [2] |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor Affinity
Objective: To determine the binding affinity of this compound to the benzodiazepine site on the GABAA receptor.
Materials:
-
Rat whole brains (excluding cerebellum)
-
[3H]Flunitrazepam (radioligand)
-
This compound
-
Diazepam (for non-specific binding)
-
Na-K phosphate (B84403) buffer (pH 7.4)
-
Incubator (25°C)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in Na-K phosphate buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step multiple times to remove endogenous GABA.
-
Incubation: In a final volume of 125 µL, incubate a 2 mg aliquot of the membrane preparation with 1 nM [3H]Flunitrazepam and varying concentrations of this compound for 60 minutes at 25°C.
-
Non-specific Binding: In a parallel set of tubes, determine non-specific binding in the presence of 10 µM diazepam.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter to determine the amount of specifically bound [3H]Flunitrazepam.
-
Data Analysis: Calculate the IC50 value for this compound by performing a non-linear regression analysis of the competition binding data.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
Objective: To assess the in-vivo anticonvulsant activity of this compound.
Materials:
-
Male Swiss Webster mice
-
This compound
-
Pentylenetetrazol (PTZ)
-
Saline (0.9% NaCl)
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least 5 days before the experiment.
-
Drug Administration: Administer this compound (e.g., 50 and 100 mg/kg) or vehicle (saline) intraperitoneally (i.p.).
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), inject PTZ (e.g., 50 or 75 mg/kg) subcutaneously (s.c.) or i.p.
-
Observation: Immediately place each mouse in an individual observation chamber and observe continuously for 30 minutes.
-
Data Collection: Record the latency to the first myoclonic jerk, the latency to the onset of generalized clonic seizures, and the duration of the seizures. Note the presence or absence of tonic-clonic seizures and mortality.
-
Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's action and the workflows of the key experiments.
References
An In-depth Technical Guide to the Synthesis and Purification of Fominoben Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Fominoben hydrochloride. Drawing from established chemical principles and analogous procedures for structurally related compounds, this document outlines a plausible synthetic pathway and robust purification protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and manufacturing of this pharmaceutical agent.
Introduction to this compound Hydrochloride
This compound is a benzamide (B126) derivative with reported antitussive properties. Its chemical structure, N-(3'-chloro-4'-(morpholin-4-yl)benzoyl)aniline, incorporates a central benzanilide (B160483) core with key chloro and morpholine (B109124) substitutions. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for pharmaceutical formulations. Precise and reproducible synthesis and purification are critical to ensure the final product's identity, purity, and safety.
Proposed Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride can be conceptualized as a multi-step process, commencing from readily available starting materials. The following pathway is a logical and chemically sound approach based on analogous synthetic transformations reported in the chemical literature.
Overall Synthetic Scheme
The proposed synthesis involves two main stages: the synthesis of the this compound free base followed by its conversion to the hydrochloride salt.
Figure 1: Proposed synthetic pathway for this compound hydrochloride.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-morpholinobenzoyl chloride (Acyl Chloride Intermediate)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-morpholinobenzoic acid.
-
Reagent Addition: Add an excess of thionyl chloride or oxalyl chloride dropwise to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).
-
Work-up: After the reaction is complete, the excess thionyl chloride or oxalyl chloride is removed under reduced pressure to yield the crude 3-chloro-4-morpholinobenzoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound (Free Base)
-
Reaction Setup: In a separate reaction vessel, dissolve aniline in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. Add a base, such as pyridine or triethylamine (B128534) (TEA), to the solution.
-
Reagent Addition: Cool the aniline solution in an ice bath. Slowly add a solution of the crude 3-chloro-4-morpholinobenzoyl chloride in the same solvent to the cooled aniline solution with vigorous stirring.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound free base.
Step 3: Synthesis of this compound Hydrochloride
-
Dissolution: Dissolve the crude this compound free base in a suitable organic solvent such as ethanol, isopropanol, or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in the chosen solvent (e.g., ethanolic HCl or HCl gas dissolved in the solvent) until the pH of the solution becomes acidic.
-
Crystallization: The this compound hydrochloride salt will precipitate out of the solution. The crystallization process can be aided by cooling the mixture in an ice bath.
-
Isolation: The precipitated solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final this compound hydrochloride product.
Purification of this compound Hydrochloride
Purification is a critical step to ensure the final product meets the required specifications for pharmaceutical use. The primary methods for purifying this compound hydrochloride are recrystallization and column chromatography.
Purification Workflow
Figure 2: General workflow for the purification of this compound hydrochloride.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound hydrochloride is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing hydrochloride salts include ethanol, methanol, isopropanol, and mixtures of alcohols with water or other organic solvents.
-
Dissolution: Dissolve the crude this compound hydrochloride in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure this compound hydrochloride will crystallize out. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to remove any residual solvent.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound hydrochloride based on typical yields and purities for analogous reactions.
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Key Reagents | Solvent | Typical Reaction Time (hours) | Expected Yield (%) |
| 1. Acyl Chloride Formation | 3-Chloro-4-morpholinobenzoic acid, SOCl₂ | None or DCM | 2 - 4 | >95 (crude) |
| 2. Amide Bond Formation | Acyl chloride intermediate, Aniline, TEA | DCM or THF | 4 - 12 | 80 - 95 |
| 3. Salt Formation | This compound (free base), HCl | Ethanol or IPA | 0.5 - 2 | 90 - 99 |
Table 2: Purity Profile Before and After Purification
| Parameter | Before Purification (Crude Product) | After Recrystallization |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (HPLC) | 90 - 98% | >99.5% |
| Melting Point | Broad range | Sharp, defined range |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound hydrochloride. The outlined procedures are based on established organic chemistry principles and are designed to be robust and reproducible. Adherence to these protocols, with appropriate optimization for specific laboratory or manufacturing conditions, will enable the consistent production of high-purity this compound hydrochloride suitable for research and pharmaceutical development. For further details on specific reaction conditions and analytical characterization, consulting relevant patents and scientific literature on related benzamide and morpholine-containing compounds is recommended.
An In-depth Technical Guide to the Chemical and Physical Properties of Fominoben Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fominoben is a centrally acting antitussive agent and respiratory stimulant belonging to the benzanilide (B160483) class of compounds.[1] It has been marketed under trade names such as Noleptan and Terion.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound base, detailed experimental protocols for their determination, and insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound base is presented in the table below. These properties are crucial for understanding the behavior of the molecule in biological systems and for the development of analytical methods and formulations.
| Property | Value | Reference(s) |
| IUPAC Name | N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide | [3] |
| CAS Number | 18053-31-1 | [2] |
| Chemical Formula | C₂₁H₂₄ClN₃O₃ | [2][3] |
| Molecular Weight | 401.89 g/mol | [2] |
| Melting Point (Base) | 122.5-123 °C | [2] |
| Melting Point (HCl Salt) | 206-208 °C (decomposes) | [2] |
| Calculated logP | 2.4 | [3] |
| Calculated Water Solubility | -3.84 (log₁₀ mol/L) | [4] |
| Solubility (HCl Salt) | Water: 0.1 mg/100 ml; 0.05N aq tartaric acid: 5 g/100 ml | [2] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound base is finely powdered using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
-
For a more precise measurement, the apparatus is allowed to cool, and a new sample is heated at a slower rate (1-2 °C/min) starting from a temperature approximately 20°C below the approximate melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting point range.[6][7]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Apparatus:
-
Incubator shaker or constant temperature water bath with a shaker
-
Glass vials or flasks with screw caps
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of Solvent: Prepare the desired solvent (e.g., water, buffers of different pH).
-
Sample Preparation: Add an excess amount of this compound base to a vial containing a known volume of the solvent. The presence of undissolved solid should be visually confirmed.
-
Equilibration: The vials are sealed and placed in an incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The supernatant is then clarified by centrifugation.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated HPLC method.[3]
-
Data Analysis: The solubility is expressed as the concentration of the dissolved this compound in the solvent (e.g., in mg/mL or mol/L).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic functional groups like this compound, the pKa of its conjugate acid is determined.
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
-
Beaker
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: A known amount of this compound base is dissolved in a suitable solvent, which may be an aqueous-organic mixture for poorly water-soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[5][8]
Mechanism of Action and Signaling Pathways
This compound's pharmacological effects are primarily attributed to its action on the central nervous system.
GABAA Receptor Agonism
Research indicates that this compound acts as an agonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[9] This interaction potentiates the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increase in the influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane reduces its excitability, which is believed to underlie the anticonvulsant and sedative effects of the drug.[9]
A proposed signaling pathway downstream of this compound's interaction with the GABAA receptor is depicted below.
Caption: Proposed signaling pathway of this compound at the GABAA receptor.
Central Antitussive Action
This compound's primary therapeutic use is as an antitussive, or cough suppressant. This effect is mediated by its action on the cough center located in the brainstem.[2][10] While the precise molecular targets within the cough center are not fully elucidated, centrally acting antitussives are generally thought to suppress the cough reflex by inhibiting the responsiveness of the central reflex pathway and the cough pattern generator.[4][11]
The logical workflow for the central antitussive action is illustrated below.
Caption: Logical workflow of this compound's central antitussive action.
Experimental Workflow for Analysis in Biological Samples
The quantification of this compound in biological matrices such as plasma is essential for pharmacokinetic and toxicological studies. A typical experimental workflow utilizing High-Performance Liquid Chromatography (HPLC) is outlined below.
Caption: Experimental workflow for the analysis of this compound in plasma by HPLC.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound base, along with standardized experimental protocols for their determination. The elucidation of its mechanism of action, primarily through the potentiation of GABAA receptor activity and its central antitussive effects, offers a basis for further pharmacological investigation. The provided diagrams of signaling pathways and experimental workflows serve as visual aids to complex processes. This comprehensive compilation of data and methodologies is intended to support and guide future research and development efforts involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Central mechanisms II: pharmacology of brainstem pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Kinetics and metabolism of fomepizole in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound, a new respiratory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Characterization of Fominoben's Antitussive Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fominoben is a centrally acting antitussive agent with a primary mechanism of action attributed to its agonistic activity at the benzodiazepine (B76468) site of the GABA-A receptor.[1] This technical guide provides a comprehensive overview of the in vitro methodologies proposed for the detailed characterization of this compound's antitussive effects. While direct in vitro studies on this compound's specific impact on airway sensory components are limited, this document outlines established experimental protocols and data presentation formats based on its known pharmacology as a GABA-A receptor agonist. The guide is intended to facilitate further research into the precise mechanisms underlying this compound's cough-suppressant properties.
Introduction
This compound is a benzanilide (B160483) derivative that has been used clinically as a non-narcotic antitussive.[2] Unlike many common antitussives that interact with opioid or sigma-1 receptors, this compound's primary pharmacological target is believed to be the GABA-A receptor, where it acts as a positive allosteric modulator at the benzodiazepine binding site.[1] This action enhances the inhibitory effects of the endogenous neurotransmitter gamma-aminobutyric acid (GABA), leading to neuronal hyperpolarization and reduced neuronal excitability. This central nervous system depression is the likely basis for its antitussive, anxiolytic, and anticonvulsant properties.[1]
This guide details key in vitro experiments to elucidate the specific effects of this compound on the peripheral and central components of the cough reflex arc.
Quantitative Data Summary
To date, quantitative in vitro data for this compound's antitussive-related activity is primarily focused on its interaction with the GABA-A receptor. The following table summarizes the available data.
| Ligand Displaced | Preparation | IC50 (μM) | Reference |
| ³H-ethyl-beta-carboline-3-carboxylate | Rat cortical membranes | 4.05 ± 0.10 (in the absence of GABA) | [1] |
| ³H-ethyl-beta-carboline-3-carboxylate | Rat cortical membranes | 2.2 ± 0.05 (in the presence of GABA) | [1] |
Proposed Experimental Protocols for In Vitro Characterization
The following protocols describe standard methodologies to investigate the effects of this compound on key physiological components of the cough reflex.
Isolated Tracheal Smooth Muscle Contraction Assay
Objective: To determine if this compound has a direct effect on airway smooth muscle tone or contractility.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs (250-350 g) are euthanized by CO₂ asphyxiation. The trachea is rapidly excised and placed in Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose), continuously gassed with 95% O₂ and 5% CO₂. The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
-
Organ Bath Setup: Tracheal rings are suspended in 10 mL organ baths containing K-H solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the K-H solution changed every 15 minutes. Following equilibration, the rings are contracted with a submaximal concentration of a contractile agent such as carbachol (B1668302) (1 μM) or histamine (B1213489) (10 μM).
-
This compound Application: Once a stable contractile plateau is reached, cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) are added to the organ bath at regular intervals.
-
Data Analysis: The relaxant effect of this compound is expressed as a percentage of the pre-contraction induced by the contractile agent. A concentration-response curve is plotted, and the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.
Vagal Afferent Nerve Activity Recording from Isolated Trachea
Objective: To investigate the effect of this compound on the excitability of airway sensory nerves.
Methodology:
-
Tissue Preparation: The trachea and vagus nerves are dissected from a guinea pig as a single unit and placed in a recording chamber perfused with oxygenated K-H solution at 37°C.
-
Electrophysiological Recording: A fine filament is dissected from the vagus nerve and placed on a recording electrode to monitor action potentials from single or a few nerve fibers.
-
Nerve Fiber Identification: Sensory nerve fibers are identified by their response to mechanical probing of the tracheal mucosa and their conduction velocity. Aδ-fibers (fast-conducting) and C-fibers (slow-conducting) are the primary sensory afferents involved in the cough reflex.
-
Stimulation and this compound Application: The receptive field of a single identified fiber is located by gentle probing. The fiber is then stimulated with a chemical tussive agent such as capsaicin (B1668287) (1 μM) or citric acid (100 mM) applied to the receptive field. The response to the tussive agent is recorded before and after the application of varying concentrations of this compound to the perfusion solution.
-
Data Analysis: The change in the frequency of action potentials elicited by the tussive agent in the presence of this compound is quantified. A dose-dependent inhibition of nerve firing would indicate a direct effect of this compound on sensory nerve excitability.
Patch-Clamp Electrophysiology of Isolated Vagal Sensory Neurons
Objective: To characterize the direct effects of this compound on the ion channels of vagal sensory neurons.
Methodology:
-
Neuron Isolation and Culture: Nodose and jugular ganglia, which contain the cell bodies of vagal sensory neurons, are dissected from guinea pigs. The ganglia are enzymatically dissociated (e.g., with collagenase and dispase) and the resulting single neurons are plated on laminin-coated coverslips and cultured for 24-48 hours.
-
Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the cell interior (whole-cell configuration).
-
Current-Clamp and Voltage-Clamp Recordings: In current-clamp mode, the resting membrane potential and action potential firing in response to depolarizing current injections are measured. In voltage-clamp mode, specific ion channel currents (e.g., voltage-gated sodium channels, calcium channels, or capsaicin-activated TRPV1 channels) are isolated and recorded.
-
This compound Application: this compound is applied to the neuron via the extracellular perfusion solution. Its effects on resting membrane potential, action potential firing, and specific ion channel currents are recorded.
-
Data Analysis: Changes in neuronal excitability (e.g., rheobase, action potential threshold, firing frequency) and ion channel current amplitudes are measured and analyzed to determine the specific molecular targets of this compound on vagal sensory neurons.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a suggested workflow for its in vitro characterization.
References
- 1. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Anxiolytic Potential of Fominoben: A Technical Overview of Preclinical Evidence
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the preclinical data supporting the anxiolytic-like effects of Fominoben. This compound, a compound initially investigated for other therapeutic applications, has demonstrated intriguing properties suggestive of anti-anxiety potential. This document synthesizes the available quantitative data, details the experimental methodologies employed in its early evaluation, and visualizes the proposed mechanisms and workflows to facilitate a deeper understanding of its pharmacological profile.
Executive Summary
Preclinical investigations, primarily conducted in the mid-1980s, have established that this compound exhibits anxiolytic-like and anticonvulsant properties in rodent models. The primary mechanism of action appears to be mediated through its interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor complex. While early studies utilized exploratory behavior and anticonvulsant assays to characterize these effects, it is noteworthy that data from more contemporary, standard preclinical anxiety models such as the Elevated Plus Maze (EPM), Light-Dark Box, and Stress-Induced Hyperthermia are not available in the published scientific literature. This guide presents a thorough review of the existing data, offering valuable insights for researchers considering further investigation into this compound or similar compounds.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Benzodiazepine Receptor Binding Affinity of this compound
| Radioligand | Preparation | IC50 (μM) | Reference |
| [³H]-Flunitrazepam | Rat cortical membranes | ~4.0 | [1] |
| [³H]-ethyl-β-carboline-3-carboxylate | Rat cortical membranes | 4.05 ± 0.10 | [1] |
| [³H]-ethyl-β-carboline-3-carboxylate (+GABA) | Rat cortical membranes | 2.2 ± 0.05 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to displace 50% of the radioligand from the benzodiazepine binding sites.
Table 2: Anticonvulsant Effects of this compound in Mice
| Convulsant | This compound Dose (mg/kg, i.p.) | Observation | Reference |
| Pentylenetetrazol (PTZ, 50 mg/kg) | 50 | Complete protection from seizures | [1] |
| Pentylenetetrazol (PTZ, 50 mg/kg) | 100 | Complete protection from seizures | [1] |
| Pentylenetetrazol (PTZ, 75 mg/kg) | 50 | Increased seizure latency | [1] |
| Pentylenetetrazol (PTZ, 75 mg/kg) | 100 | Increased seizure latency | [1] |
| 3-Mercaptopropionic Acid (3-MP) | 50 | Less pronounced anticonvulsant effects | [1] |
| 3-Mercaptopropionic Acid (3-MP) | 100 | Less pronounced anticonvulsant effects | [1] |
i.p.: Intraperitoneal administration.
Table 3: Anxiolytic-like Effects of this compound in a Mouse Exploratory Model
| Treatment | Dose (mg/kg, i.p.) | Key Finding | Reference |
| This compound | 25 - 100 | Produced anti-anxiety effects analogous to diazepam | [2] |
| Diazepam | Not specified | Standard anxiolytic effect | [2] |
| Ro15-1788 (Benzodiazepine antagonist) | Not specified | Blocked the anxiolytic action of this compound | [2] |
Note: The original publication by Crawley et al. (1984) describes a dose-dependent effect but does not provide specific quantitative data on the degree of change in exploratory behavior (e.g., percentage increase in transitions or time spent in the light compartment).
Experimental Protocols
Benzodiazepine Receptor Binding Assay
-
Objective: To determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
-
Tissue Preparation: Cortical membranes were prepared from male Sprague-Dawley rats. The cerebral cortices were dissected and homogenized in a Tris-HCl buffer. The homogenate was then centrifuged, and the resulting pellet containing the membranes was washed and resuspended in fresh buffer.
-
Binding Assay: The membrane preparation was incubated with a specific radioligand ([³H]-Flunitrazepam or [³H]-ethyl-β-carboline-3-carboxylate) and varying concentrations of this compound. The incubation was carried out at a specific temperature and for a set duration to allow for binding equilibrium.
-
Separation and Quantification: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, was then measured using liquid scintillation spectrometry.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined from competition curves.[1]
Anticonvulsant Activity Assessment
-
Objective: To evaluate the ability of this compound to protect against chemically induced seizures in mice.
-
Animals: Male Swiss Webster mice were used in these experiments.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 50 and 100 mg/kg.
-
Induction of Seizures: Seizures were induced by the administration of either Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, or 3-Mercaptopropionic Acid (3-MP), an inhibitor of the GABA-synthesizing enzyme glutamic acid decarboxylase.
-
Observation: Following the administration of the convulsant agent, mice were observed for the onset and severity of seizures. The key parameters measured were the presence or absence of seizures and the latency (time to the first seizure).
-
Antagonism Study: To confirm the involvement of the benzodiazepine receptor, the antagonist Ro 15-1788 was co-administered with this compound.[1]
Mouse Exploratory Model of Anxiety
-
Objective: To assess the anxiolytic-like effects of this compound based on the natural aversion of mice to brightly lit, open spaces.
-
Apparatus: A two-chambered box consisting of a large, brightly illuminated area and a smaller, dark compartment connected by an opening.
-
Animals: Male C57BL/6 mice were used.
-
Procedure: Mice were administered this compound (25, 50, or 100 mg/kg, i.p.), a vehicle control, or a standard anxiolytic (diazepam). After a set pretreatment time, each mouse was placed into the brightly lit chamber, and its exploratory behavior was recorded for a defined period.
-
Parameters Measured: The primary measure of anxiety is the amount of time the animal spends in the brightly lit, aversive compartment versus the dark, preferred compartment. An increase in the time spent in the light chamber is indicative of an anxiolytic effect.
-
Antagonism Study: The benzodiazepine receptor antagonist Ro15-1788 was used to determine if the effects of this compound were mediated through the benzodiazepine binding site.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the key preclinical experiments.
Proposed signaling pathway for this compound's anxiolytic-like effects.
Workflow for the preclinical anticonvulsant activity assessment of this compound.
Workflow for the mouse exploratory model used to assess this compound's anxiolytic-like effects.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound possesses anxiolytic-like properties mediated through its interaction with the benzodiazepine binding site of the GABA-A receptor. The anticonvulsant data further corroborates its activity at this target. However, the absence of data from standardized and more specific anxiolytic models, such as the Elevated Plus Maze and the Light-Dark Box test, represents a significant gap in its preclinical profile.
For drug development professionals, this compound may serve as an interesting chemical scaffold for the design of novel anxiolytics. Future preclinical research should prioritize evaluating this compound and its analogs in a battery of modern, validated anxiety models to provide a more complete and comparative assessment of its anxiolytic potential. Such studies would be essential to determine its efficacy and side-effect profile relative to current anxiolytic agents and to justify any further development.
References
Fominoben's Interaction with Sigma-1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fominoben's binding affinity for the sigma-1 (σ1) receptor. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the existing data, the experimental methods used to obtain it, and the broader context of sigma-1 receptor signaling.
Executive Summary
This compound, a centrally acting antitussive agent, has been investigated for its interaction with various receptor systems to elucidate its mechanism of action. Research indicates that this compound exhibits a notably low affinity for the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum. This guide synthesizes the available quantitative data, details the experimental protocols for assessing sigma-1 receptor binding, and visualizes the receptor's key signaling pathways.
Data Presentation: this compound's Binding Affinity
The binding affinity of this compound for the sigma-1 receptor has been characterized as poor. Quantitative data from competitive binding assays are summarized below.
| Compound | Radioligand | Tissue Source | IC50 (nM) | Reference |
| This compound | [3H]Dextromethorphan | Guinea Pig Brain | > 10,000 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The high IC50 value indicates a weak interaction between this compound and the sigma-1 receptor, suggesting that this receptor is unlikely to be a primary target for the pharmacological effects of this compound.[1]
Experimental Protocols
The determination of a compound's binding affinity for the sigma-1 receptor typically involves radioligand binding assays. Below are detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the sigma-1 receptor.
1. Membrane Preparation:
-
Tissue Source: Guinea pig brain is a commonly used tissue due to its high density of sigma-1 receptors.[1]
-
Homogenization: The brain tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that might interfere with the binding assay.
-
Storage: The final membrane preparation is resuspended in buffer and can be stored at -80°C until use.
2. Binding Assay:
-
Reaction Mixture: The assay is typically performed in a final volume of 1 mL containing:
-
Membrane preparation (a specific amount of protein, e.g., 200-400 µg).
-
Radioligand: A selective sigma-1 receptor radioligand such as --INVALID-LINK---pentazocine or, as in the historical studies with this compound, [3H]dextromethorphan.[1] The concentration of the radioligand is typically at or near its Kd (dissociation constant) to ensure adequate signal-to-noise ratio.
-
Unlabeled Compound (this compound): A range of concentrations of this compound are added to compete with the radioligand.
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
3. Data Analysis:
-
Total Binding: The radioactivity measured in the absence of any competing unlabeled ligand.
-
Non-specific Binding: The radioactivity measured in the presence of a high concentration of a standard sigma-1 ligand (e.g., haloperidol) to saturate all specific binding sites.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
IC50 Determination: The concentration of the unlabeled compound (this compound) that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
Signaling Pathways and Experimental Workflows
To provide a broader context, the following diagrams illustrate the general signaling pathway of the sigma-1 receptor and a typical experimental workflow for a competition binding assay.
Sigma-1 Receptor Signaling Pathway
dot
References
Pharmacological Profile of Noleptan (Fominoben): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noleptan, with the active ingredient Fominoben, is a centrally acting antitussive and respiratory stimulant. This document provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action, pharmacodynamics, and available clinical data. The primary mechanism of this compound is attributed to its agonistic activity at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, leading to central nervous system depressant effects such as anticonvulsant and anxiolytic activities. This profile is supported by in vitro receptor binding assays and in vivo animal models. While demonstrating efficacy as a respiratory stimulant in certain clinical contexts, a comprehensive pharmacokinetic profile is not extensively documented in publicly available literature. This guide consolidates the existing quantitative data, details the experimental methodologies used in its characterization, and provides visual representations of its mechanism and experimental workflows.
Introduction
This compound is a benzanilide (B160483) derivative that was introduced for its antitussive properties.[1] Beyond its effects on cough suppression, it has been noted to possess respiratory stimulant properties.[1] Early research into its pharmacological activities revealed a broader spectrum of central nervous system (CNS) effects, including anticonvulsant and anxiolytic-like properties.[2][3] These observations led to investigations into its molecular mechanism of action, which has been primarily linked to the GABAA receptor complex.[2] This guide aims to provide a detailed technical summary of the pharmacological data available for this compound, presenting it in a manner that is accessible and useful for researchers and professionals in the field of drug development.
Mechanism of Action
The principal mechanism of action of this compound is its positive allosteric modulation of the GABAA receptor. It exerts its effects by binding to the benzodiazepine site on the receptor complex, thereby enhancing the inhibitory effects of the endogenous neurotransmitter, GABA.[2][3] This potentiation of GABAergic neurotransmission leads to a hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability. This mechanism underlies the observed anticonvulsant and anxiolytic effects of the compound.
GABAA Receptor Signaling Pathway
The binding of this compound to the benzodiazepine site on the GABAA receptor facilitates the binding of GABA to its own site. This allosteric interaction increases the frequency of chloride channel opening, leading to an influx of chloride ions (Cl⁻) into the neuron. The resulting hyperpolarization of the cell membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an inhibitory effect on neurotransmission.[4]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its interaction with the GABAA receptor. These effects have been characterized through in vitro binding assays and in vivo behavioral models.
Receptor Binding Profile
Studies have demonstrated that this compound binds to the benzodiazepine site of the GABAA receptor.[2] Notably, its binding affinity is modulated by the presence of GABA, a characteristic feature of benzodiazepine agonists.[2] In contrast, this compound exhibits poor binding affinity for the sigma-1 receptor, a target for many other antitussive agents.[1]
Table 1: In Vitro Receptor Binding Data for this compound
| Radioligand | Preparation | Assay Condition | IC₅₀ (μM) | Reference |
| ³H-ethyl-beta-carboline-3-carboxylate | Rat cortical membranes | - | 4.05 ± 0.10 | [2] |
| ³H-ethyl-beta-carboline-3-carboxylate | Rat cortical membranes | + GABA | 2.2 ± 0.05 | [2] |
| ³H-flunitrazepam | Rat cortical membranes | Scatchard analysis showed displacement | - | [2] |
In Vivo Pharmacological Effects
The agonistic activity of this compound at the benzodiazepine receptor translates into observable anticonvulsant and anxiolytic-like effects in animal models.
This compound has been shown to protect against seizures induced by pentylenetetrazol (PTZ), a GABAA receptor antagonist.[2] This protective effect is dose-dependent and can be blocked by the benzodiazepine antagonist Ro 15-1788, further supporting its mechanism of action.[2]
Table 2: Anticonvulsant Effects of this compound in Mice
| Seizure Model | This compound Dose (mg/kg) | Effect | Reference |
| Pentylenetetrazol (50 mg/kg) | 50 and 100 | Complete protection from seizures | [2] |
| Pentylenetetrazol (75 mg/kg) | 50 and 100 | Elevated seizure latency | [2] |
| 3-mercaptopropionic acid | 50 and 100 | Less pronounced anticonvulsant effects | [2] |
In a mouse exploratory model, this compound produced anti-anxiety effects comparable to diazepam.[3] This anxiolytic action was also blocked by the benzodiazepine receptor antagonist Ro15-1788, indicating that this effect is mediated through the benzodiazepine binding site.[3]
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively available in the public scientific literature. Information regarding its half-life, bioavailability, and metabolic pathways has not been identified in the reviewed sources.
Clinical Studies
Clinical investigations with this compound have primarily focused on its respiratory effects in patients with chronic obstructive lung disease (COPD).
In a double-blind study comparing this compound to dextromethorphan (B48470) in sixty patients with COPD, oral administration of 160 mg of this compound three times a day for two weeks resulted in a significant increase in arterial O₂ pressure (PaO₂) and a decrease in arterial CO₂ pressure (PaCO₂).[5] These findings suggest that this compound may improve alveolar ventilation.[5] Another study in ten patients with chronic-obstructive lung diseases who received 160 mg of this compound three times daily (in combination with oxyethyltheophylline) showed a slight decrease in airway obstruction and an improvement in pulmonary hemodynamics, with normalization of pathologically increased mean pressures in the pulmonary artery.[6]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the characterization of this compound's pharmacological profile.
GABAA Receptor Binding Assay ([³H]Flunitrazepam Displacement)
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine site on the GABAA receptor.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This in vivo model is used to assess the anticonvulsant properties of a compound.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Elevated plus maze protocol [protocols.io]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genesispub.org [genesispub.org]
- 5. Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The effect of this compound and oxyethyltheophylline in combination on pulmonary function and pulmonary hemodynamics in chronic-obstructive diseases of the airways (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Fominoben: A Technical Guide to its Historical Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fominoben is a centrally acting antitussive agent belonging to the benzanilide (B160483) class of compounds. First introduced in the 1970s, it has demonstrated a unique pharmacological profile, including anxiolytic-like and anticonvulsant properties, in addition to its primary respiratory stimulant and cough-suppressant effects. This technical guide provides an in-depth overview of the historical development, discovery, and pharmacological characterization of this compound. It includes a summary of key quantitative data, detailed experimental protocols for pivotal studies, and visualizations of its proposed signaling pathway and experimental workflows.
Historical Development and Discovery
This compound, marketed under the trade name Noleptan among others, was first introduced in Germany in 1973, followed by its introduction in Italy in 1979 and Japan in 1983.[1] The initial synthesis and development of this compound are attributed to the work of researchers at Dr. A. Wander A.-G., a Swiss pharmaceutical company. The foundational synthesis is believed to be detailed in German patent DE1920173A1, filed in 1969.
Timeline of Introduction
Physicochemical Properties
This compound is chemically known as N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₄ClN₃O₃ | [1] |
| Molar Mass | 401.89 g/mol | [1] |
| CAS Number | 18053-31-1 | [1] |
| IUPAC Name | N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 127-128 °C | |
| Solubility | Soluble in ethanol, methanol, and chloroform; sparingly soluble in water. |
Mechanism of Action
This compound's primary mechanism of action is believed to be its activity as an agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1][3] This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and neuronal hyperpolarization, which results in central nervous system depression. This GABAergic activity likely underlies its antitussive, anxiolytic, and anticonvulsant effects.[3][4]
Additionally, this compound has been reported to possess respiratory stimulant properties, although the precise mechanism for this effect is less well-defined.[1] It is hypothesized that this compound may act on the respiratory centers in the medulla oblongata, potentially through a mechanism independent of its GABAergic effects.[5]
Proposed Signaling Pathway of this compound at the GABA-A Receptor
Caption: Proposed signaling pathway of this compound at the GABA-A receptor.
Pharmacological Profile
Pharmacodynamics
This compound exhibits a range of pharmacodynamic effects, primarily related to its interaction with the central nervous system.
| Parameter | Value (µM) |
| IC₅₀ (without GABA) | 4.05 ± 0.10 |
| IC₅₀ (with GABA) | 2.2 ± 0.05 |
| Source: Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors.[3] |
| Convulsant | This compound Dose (mg/kg) | Protection from Seizures |
| Pentylenetetrazol (50 mg/kg) | 50 | Complete |
| Pentylenetetrazol (50 mg/kg) | 100 | Complete |
| Pentylenetetrazol (75 mg/kg) | 50 | Increased seizure latency |
| Pentylenetetrazol (75 mg/kg) | 100 | Increased seizure latency |
| 3-Mercaptopropionic acid | 50 | Less pronounced effect |
| 3-Mercaptopropionic acid | 100 | Less pronounced effect |
| Source: Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors.[3] |
Pharmacokinetics
Detailed human pharmacokinetic data for this compound is limited in the publicly available literature.
Clinical Efficacy
A double-blind study compared the effects of this compound and dextromethorphan (B48470) on hypoxia in patients with chronic obstructive lung disease (COLD).[5]
| Parameter | This compound (160 mg, t.i.d. for 2 weeks) | Dextromethorphan (30 mg, t.i.d. for 2 weeks) |
| Arterial O₂ Pressure (PaO₂) | Significant increase | No significant change |
| Arterial CO₂ Pressure (PaCO₂) | Significant decrease | No significant change |
| pH | Significant increase | Significant increase |
| Alveolar-arterial O₂ difference (A-aDO₂) | No improvement | No improvement |
| Source: Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method.[5] |
Experimental Protocols
Benzodiazepine Receptor Binding Assay
Objective: To determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Rat cortical membranes are prepared as the source of GABA-A receptors.
-
Radioligand: ³H-flunitrazepam is used as the radioligand to label the benzodiazepine binding sites.
-
Incubation: A constant concentration of ³H-flunitrazepam and prepared membranes are incubated with increasing concentrations of this compound. Parallel incubations are performed in the presence and absence of GABA to assess allosteric modulation.
-
Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of ³H-flunitrazepam (IC₅₀) is determined by non-linear regression analysis.
Experimental Workflow for Benzodiazepine Receptor Binding Assay
Caption: Experimental workflow for benzodiazepine receptor binding assay.
Assessment of Anticonvulsant Activity
Objective: To evaluate the in vivo anticonvulsant effects of this compound.
Methodology (Pentylenetetrazol-induced seizure model):
-
Animals: Male Swiss Webster mice are used.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 50 and 100 mg/kg). A control group receives the vehicle.
-
Convulsant Induction: After a set pretreatment time (e.g., 30 minutes), a convulsive dose of pentylenetetrazol (PTZ) is administered subcutaneously or intraperitoneally.
-
Observation: Animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures) and for mortality over a specified period (e.g., 30 minutes).
-
Data Analysis: The percentage of animals protected from seizures and the latency to the first seizure are recorded and compared between the this compound-treated and control groups.
Experimental Workflow for Anticonvulsant Activity Assessment
Caption: Experimental workflow for anticonvulsant activity assessment.
Adverse Effects
Commonly reported adverse effects of this compound include appetite suppression, nausea, vomiting, insomnia, irritability, and hallucinations.[1] Rarer side effects may include somnolence, dizziness, dry mouth, blurred vision, and urticaria.[1]
Conclusion
This compound is a benzanilide derivative with a multifaceted pharmacological profile, acting as an antitussive, respiratory stimulant, anxiolytic, and anticonvulsant. Its primary mechanism of action is attributed to its agonistic activity at the benzodiazepine site of the GABA-A receptor. While its clinical use has diminished over time, the study of this compound provides valuable insights into the structure-activity relationships of GABAergic modulators and the complex interplay between different central nervous system functions. Further research could explore the potential of this compound derivatives in developing novel therapeutics with more selective pharmacological profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H24ClN3O3 | CID 3407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Metabolism and Metabolite Identification of Fominoben
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fominoben is a centrally acting antitussive agent with additional respiratory stimulant properties. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This technical guide provides a detailed overview of the known and predicted metabolic pathways of this compound, methodologies for metabolite identification, and a summary of key findings from available studies. While specific data on this compound metabolism is limited in publicly accessible literature, this guide combines direct evidence with established metabolic transformations of structurally related compounds to present a comprehensive view. A significant metabolite, identified as PB 88, has been noted in rabbit studies, and its potential identity is discussed herein.
Introduction to this compound
This compound, chemically known as N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide, is a member of the benzanilide (B160483) class of compounds. It has been marketed under trade names such as Noleptan and was developed for its antitussive effects. Early research also indicated its potential as a respiratory stimulant. The molecular structure of this compound, featuring a benzanilide core, a morpholine (B109124) ring, and a tertiary amine, suggests multiple potential sites for metabolic transformation.
Predicted Metabolic Pathways of this compound
Based on the chemical structure of this compound and established principles of xenobiotic metabolism, several Phase I and Phase II metabolic pathways are anticipated. The primary sites for metabolism are likely the N-methyl group, the aromatic rings, the amide linkage, and the morpholine ring.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the drug molecule. For this compound, these may include:
-
N-Dealkylation: The N-methyl group is a likely site for oxidative N-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for many drugs. This would result in a secondary amine metabolite.
-
Hydroxylation: The aromatic rings (both the benzoyl and the anilide rings) are susceptible to aromatic hydroxylation, another common CYP-mediated reaction.
-
Amide Hydrolysis: The benzanilide amide bond could be hydrolyzed by amidases, cleaving the molecule into two distinct fragments.
-
Morpholine Ring Metabolism: The morpholine ring can undergo oxidation at the carbon atoms adjacent to the nitrogen or oxygen, or potentially undergo ring opening.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. Potential Phase II pathways for this compound and its metabolites include:
-
Glucuronidation: Hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid.
-
Sulfation: Phenolic metabolites can also undergo sulfation.
The following diagram illustrates the predicted metabolic pathways of this compound.
Identification of this compound Metabolites
The "PB 88" Metabolite
Research conducted in the 1980s and early 1990s by Kazuo Takano and colleagues on the respiratory effects of this compound in rabbits consistently refers to a metabolite designated as "PB 88". While the full chemical structure of PB 88 is not explicitly detailed in the abstracts of these publications, the consistent mention of this specific metabolite indicates its significance in the overall pharmacological profile of this compound in this animal model. Further investigation into the full texts of these studies is required to elucidate the precise structure of PB 88. Based on common metabolic pathways, it is plausible that PB 88 is the N-demethylated metabolite of this compound.
Experimental Protocols for this compound Metabolism Studies
The following sections outline detailed methodologies that can be employed for the comprehensive study of this compound metabolism, both in vitro and in vivo.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the primary oxidative metabolites of this compound.
Objective: To determine the metabolic stability of this compound and identify its Phase I metabolites when incubated with human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing this compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer to the final volume.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
The following diagram outlines the experimental workflow for the in vitro metabolism study.
In Vivo Metabolism Study in Animal Models
This protocol describes a typical in vivo study to identify and quantify this compound and its metabolites in biological matrices.
Objective: To characterize the pharmacokinetic profile and identify the major metabolites of this compound in rats.
Materials:
-
This compound formulation for oral administration
-
Sprague-Dawley rats
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer a single oral dose of this compound to the rats.
-
Sample Collection:
-
Blood: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. Centrifuge the blood to obtain plasma.
-
Urine and Feces: House the rats in metabolic cages and collect urine and feces for 24 or 48 hours.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Urine: Dilute the urine samples and perform SPE.
-
-
Sample Analysis: Analyze the prepared plasma and urine samples using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.
Quantitative Data Presentation
Due to the limited availability of public data, a comprehensive table of quantitative metabolic data for this compound cannot be provided at this time. However, the following table structure is recommended for presenting such data once it becomes available through experimental studies.
Table 1: Hypothetical Quantitative Analysis of this compound and its Metabolites in Human Plasma
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | TBD | TBD | TBD | TBD |
| N-Demethyl this compound (PB 88) | TBD | TBD | TBD | TBD |
| Hydroxylated Metabolite | TBD | TBD | TBD | TBD |
TBD: To be determined through experimental analysis.
Conclusion
The metabolism of this compound is a critical area of study for a complete understanding of its pharmacology. While direct, detailed metabolic studies are not widely published, a predictive metabolic map can be constructed based on its chemical structure. Key predicted pathways include N-dealkylation, aromatic hydroxylation, amide hydrolysis, and morpholine ring metabolism. The identification of a specific metabolite, PB 88, in early animal studies provides a valuable lead for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the complete metabolic profile of this compound, which will be essential for future drug development and clinical application.
Fominoben Hydrochloride: A Technical Overview of its Molecular Characteristics and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fominoben hydrochloride is a centrally acting benzanilide (B160483) derivative that has been investigated for its antitussive and respiratory stimulant properties. This technical guide provides a comprehensive overview of its molecular formula, structure, and known pharmacological activities, with a focus on the experimental data and methodologies that underpin our current understanding of this compound.
Molecular Formula and Structure
This compound, in its free base form, is characterized by the molecular formula C₂₁H₂₄ClN₃O₃. The hydrochloride salt has the molecular formula C₂₁H₂₅Cl₂N₃O₃.[1] Key identifiers and structural representations are provided below.
| Property | Value |
| Molecular Formula (Base) | C₂₁H₂₄ClN₃O₃ |
| Molecular Weight (Base) | 401.89 g/mol |
| Molecular Formula (HCl) | C₂₁H₂₅Cl₂N₃O₃ |
| Molecular Weight (HCl) | 438.35 g/mol [1] |
| IUPAC Name | N-[3-chloro-2-({methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}methyl)phenyl]benzamide hydrochloride[1] |
| CAS Number (HCl) | 24600-36-0[1] |
| SMILES (HCl) | Cl.CN(CC(=O)N1CCOCC1)CC1=C(Cl)C=CC=C1NC(=O)C1=CC=CC=C1[1] |
| InChI Key (HCl) | ZAOHKACVOFGZOI-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the predicted and experimental physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Water Solubility | 0.0303 mg/mL | ALOGPS (Predicted)[1] |
| logP | 2.96 | ALOGPS (Predicted)[1] |
| pKa (Strongest Basic) | 5.55 | Chemaxon (Predicted)[1] |
Pharmacological Activity and Mechanism of Action
This compound hydrochloride exhibits a multi-faceted pharmacological profile, primarily characterized by its antitussive and respiratory stimulant effects. Research also indicates its interaction with the GABA-A receptor complex.
Antitussive Activity
This compound is recognized as a centrally acting antitussive agent.[2] Its efficacy has been evaluated in preclinical models, such as the citric acid-induced cough model in guinea pigs.
Respiratory Stimulant Activity
Studies have demonstrated that this compound possesses respiratory stimulant properties. In a clinical trial involving patients with chronic obstructive lung disease (COLD), administration of this compound resulted in a significant increase in arterial O₂ pressure (PaO₂) and a decrease in arterial CO₂ pressure (PaCO₂), suggesting an increase in alveolar ventilation.[2]
Interaction with GABA-A Receptors
This compound has been shown to interact with benzodiazepine (B76468) binding sites on the GABA-A receptor. This interaction is believed to mediate its anticonvulsant and anxiolytic-like properties.[3]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound hydrochloride.
Table 1: In Vitro Benzodiazepine Receptor Binding Affinity
| Assay | Ligand | IC₅₀ (μM) | Conditions | Reference |
| Displacement of ³H-ethyl-beta-carboline-3-carboxylate | This compound | 4.05 ± 0.10 | Rat cortical membranes | [3] |
| Displacement of ³H-ethyl-beta-carboline-3-carboxylate with GABA | This compound | 2.2 ± 0.05 | Rat cortical membranes | [3] |
Table 2: In Vivo Anticonvulsant Activity in Mice
| Convulsant | This compound Dose (mg/kg) | Effect | Reference |
| Pentylenetetrazol (50 mg/kg) | 50 and 100 | Complete protection from seizures | [3] |
| Pentylenetetrazol (75 mg/kg) | 50 and 100 | Elevated seizure latency | [3] |
Table 3: Effects on Arterial Blood Gases in COPD Patients
| Parameter | Treatment Group | Change from Baseline | p-value | Reference |
| PaO₂ | This compound (160 mg, t.i.d. for 2 weeks) | Significant increase | < 0.05 | [2] |
| PaCO₂ | This compound (160 mg, t.i.d. for 2 weeks) | Significant decrease | < 0.05 | [2] |
| pH | This compound (160 mg, t.i.d. for 2 weeks) | Rise | < 0.05 | [2] |
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs (General Protocol)
This protocol describes a standard method for evaluating the antitussive effects of a compound.
-
Animal Model: Male Hartley guinea pigs are commonly used.[4]
-
Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to experimentation.[4]
-
Apparatus: A whole-body plethysmography chamber is used to house the animal and is connected to a nebulizer and a recording system to detect coughs.[4]
-
Cough Induction: A 0.4 M solution of citric acid in sterile saline is aerosolized into the chamber for a fixed period (e.g., 5-10 minutes).[4]
-
Drug Administration: The test compound (this compound hydrochloride) or vehicle is administered via the desired route (e.g., intraperitoneal, oral) at a specified time before the citric acid challenge.[4]
-
Data Acquisition: The number of coughs and the latency to the first cough are recorded during and after citric acid exposure.[4]
Benzodiazepine Receptor Binding Assay (General Protocol)
This protocol outlines a general procedure for assessing the binding of a compound to benzodiazepine receptors.
-
Tissue Preparation: Rat cortical membranes are prepared as the source of benzodiazepine receptors.
-
Radioligand: A radiolabeled ligand, such as ³H-flunitrazepam or ³H-ethyl-beta-carboline-3-carboxylate, is used.
-
Incubation: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound (this compound hydrochloride).
-
Separation: Bound and free radioligand are separated by filtration or centrifugation.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: Scatchard analysis is used to determine the binding affinity (IC₅₀ or Kᵢ) of the test compound.[3]
Visualizations
Experimental Workflow for Antitussive Assay
References
- 1. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fominoben in Human Plasma
Introduction
Fominoben (N-(3'-(morpholinocarbonyl)-[1,1'-biphenyl]-3-yl)-2-phenyl-4-quinolinecarboxamide) is a respiratory stimulant that has been investigated for its potential therapeutic effects. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive analytical method for the quantification of this compound in biological matrices such as plasma is essential. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The method involves a straightforward sample preparation procedure and has been developed to be suitable for high-throughput analysis in a research or clinical setting.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Diazepam (purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
Human plasma (drug-free, with anticoagulant)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation of this compound.[1]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at a specific wavelength (e.g., 254 nm, requires optimization) |
| Run Time | Approximately 10 minutes |
4. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solution: Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with the mobile phase to create working standard solutions for the calibration curve.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30, 300, and 800 ng/mL).
5. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from plasma.[2]
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
Method Validation Summary
The analytical method should be validated according to established guidelines to ensure its reliability. The following is a summary of typical validation parameters and their acceptable limits.
| Validation Parameter | Typical Results |
| Linearity (R²) | > 0.995 over the concentration range of 10-1000 ng/mL |
| Limit of Detection (LOD) | Approximately 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LOQ) |
| Precision (% RSD) | Intra-day and Inter-day precision < 15% (< 20% for LOQ)[3] |
| Recovery (%) | Consistent, precise, and reproducible (typically > 80%) |
| Stability | Stable under various conditions (freeze-thaw, short-term, long-term, post-preparative) |
Visualized Workflows
Caption: Plasma Sample Preparation Workflow.
Caption: HPLC Analysis Workflow.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and isocratic HPLC conditions allow for a rapid and efficient analysis. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound. It is important to note that the specific chromatographic conditions, especially the detection wavelength, may require optimization based on the UV spectrum of this compound.
References
Scatchard Analysis of Fominoben Binding to Brain Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fominoben is a compound with established antitussive and respiratory stimulant properties.[1] Emerging research has indicated its potential interaction with the central nervous system, specifically through modulation of the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAᴀ) receptor.[1] This document provides detailed application notes and protocols for characterizing the binding of this compound to brain membranes using Scatchard analysis, a classic method for determining the affinity (Kd) and density (Bmax) of receptor binding sites. The provided protocols are based on established methodologies for radioligand binding assays involving the displacement of [³H]-flunitrazepam, a well-characterized benzodiazepine receptor ligand.
Data Presentation
| Compound | Radioligand | Tissue Preparation | IC₅₀ (μM) | Effect of GABA | Reference |
| This compound | [³H]-ethyl-beta-carboline-3-carboxylate | Rat cortical membranes | 4.05 ± 0.10 | Shift to 2.2 ± 0.05 μM | [1] |
Table 1: Competitive Binding Data for this compound. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. The shift in IC₅₀ in the presence of GABA is characteristic of benzodiazepine agonists.[1]
Experimental Protocols
The following protocols are generalized based on standard procedures for radioligand binding assays and Scatchard analysis for benzodiazepine receptors in brain tissue.[2][3]
Brain Membrane Preparation (Rat Cortex)
Objective: To isolate a crude membrane fraction from rat brain tissue enriched with GABAᴀ receptors.
Materials:
-
Male Wistar rats (150-200 g)
-
Sucrose (B13894) (0.32 M), ice-cold
-
Tris-HCl buffer (50 mM, pH 7.4), ice-cold
-
Centrifuge (refrigerated)
-
Glass-Teflon homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Euthanize rats according to approved animal welfare protocols.
-
Rapidly dissect the cerebral cortices on a cold plate.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh, ice-cold Tris-HCl buffer and centrifuging again at 20,000 x g for 20 minutes.
-
Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using the Bradford assay.
-
Store membrane preparations at -80°C until use.
Radioligand Binding Assay ([³H]-Flunitrazepam)
Objective: To determine the specific binding of [³H]-flunitrazepam to the prepared brain membranes in the presence and absence of this compound.
Materials:
-
Prepared brain membranes
-
[³H]-Flunitrazepam (specific activity ~80-90 Ci/mmol)
-
This compound HCl
-
Diazepam (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of [³H]-flunitrazepam (e.g., 0.1 to 20 nM) in Tris-HCl buffer.
-
Prepare a range of concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) for competitive binding assays.
-
For each assay tube, add the following in a final volume of 500 µL:
-
100 µL of brain membrane suspension (approx. 100-200 µg protein)
-
50 µL of [³H]-flunitrazepam at a specific concentration.
-
50 µL of buffer (for total binding), this compound solution (for competitive binding), or a saturating concentration of diazepam (10 µM) for non-specific binding.
-
-
Incubate the tubes at 4°C for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by three quick washes with 4 mL of ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
Scatchard Analysis
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) from saturation binding data.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess diazepam) from the total binding for each concentration of [³H]-flunitrazepam.
-
Construct a Scatchard plot:
-
Y-axis: Bound/Free ([B]/[F]) - Ratio of the concentration of specifically bound radioligand to the concentration of free radioligand.
-
X-axis: Bound ([B]) - Concentration of specifically bound radioligand.
-
-
Perform a linear regression analysis on the plotted data.
-
Calculate Kd and Bmax from the regression line:
-
Bmax is the x-intercept.
-
Kd is the negative reciprocal of the slope (-1/slope).
-
Visualizations
Experimental Workflow
Caption: Workflow for Scatchard analysis of this compound binding.
Proposed Signaling Pathway
This compound is suggested to act as an agonist at the benzodiazepine binding site of the GABAᴀ receptor.[1] This potentates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in an inhibitory effect.
Caption: Proposed mechanism of this compound action at the GABAᴀ receptor.
References
In Vivo Animal Models for Studying Fominoben's Anticonvulsant Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo animal models for the investigation of Fominoben's anticonvulsant properties. The protocols detailed herein, alongside data presentation guidelines and mechanistic pathway visualizations, are intended to facilitate the standardized assessment of this compound and other potential anticonvulsant compounds.
Introduction
This compound is a compound that has demonstrated anticonvulsant activity in preclinical studies.[1] Its mechanism of action is believed to be mediated through its agonistic effects at the benzodiazepine (B76468) binding sites on the GABA-A receptor.[1] To rigorously evaluate the anticonvulsant efficacy of this compound, standardized and well-validated in vivo animal models are essential. This document outlines the protocols for two of the most widely used models in anticonvulsant drug screening: the Pentylenetetrazol (PTZ)-induced seizure model and the Maximal Electroshock (MES)-induced seizure model.
Data Presentation
Table 1: Anticonvulsant Activity of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
| Dose (mg/kg) | Administration Route | Seizure Induction Agent | Protection against Seizures | Effect on Seizure Latency |
| 50 | Intraperitoneal | 50 mg/kg PTZ | Complete Protection | - |
| 100 | Intraperitoneal | 50 mg/kg PTZ | Complete Protection | - |
| 50 | Intraperitoneal | 75 mg/kg PTZ | - | Elevated |
| 100 | Intraperitoneal | 75 mg/kg PTZ | - | Elevated |
Data synthesized from a study by F.B. Glaser et al.[1]
Table 2: Example Anticonvulsant Potency of Standard Antiepileptic Drugs (AEDs) in Mice
| Compound | MES Model ED50 (mg/kg) | PTZ Model ED50 (mg/kg) |
| Phenytoin | 9.5 | > 80 |
| Carbamazepine | 8.8 | 31.2 |
| Valproate | 272 | 149 |
| Diazepam | 4.3 | 0.2 |
This table provides example data for comparative purposes and illustrates the typical presentation of ED50 values.
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility and validity of in vivo anticonvulsant studies.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is widely used to identify compounds that can raise the seizure threshold and is considered a model for generalized absence seizures.
Materials:
-
This compound hydrochloride
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline solution
-
Male Swiss Webster mice (20-25 g)
-
Animal observation chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment, with free access to food and water.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentrations. Prepare PTZ solution (e.g., 50 mg/mL in saline).
-
Animal Groups: Divide animals into multiple groups (n=8-10 per group), including a vehicle control group and several dose groups for this compound.
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.
-
PTZ Administration: Administer PTZ subcutaneously or intraperitoneally at a pre-determined convulsive dose (e.g., 50-75 mg/kg).
-
Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the onset of seizure activity for at least 30 minutes.
-
Endpoint Measurement: Record the latency to the first seizure (myoclonic jerk or generalized clonus) and the presence or absence of generalized tonic-clonic seizures. Protection is defined as the absence of generalized seizures.
-
Data Analysis: Calculate the percentage of animals protected in each group. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Maximal Electroshock (MES)-Induced Seizure Model
The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Male Swiss Webster mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)
-
0.9% Saline solution for electrode contact
-
Animal restrainers
Procedure:
-
Animal Acclimation: Acclimate mice as described for the PTZ model.
-
Drug Preparation: Prepare this compound solutions as described previously.
-
Animal Groups: Divide animals into groups as in the PTZ model.
-
Drug Administration: Administer this compound or vehicle control via i.p. injection.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes).
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas of the restrained mouse for local anesthesia. Then, apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Electroshock Application: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension.
-
Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 using probit analysis.
Visualizations
Signaling Pathway
This compound acts as a positive allosteric modulator of the GABA-A receptor. The following diagram illustrates the proposed signaling pathway.
References
Application Note & Protocol: Assessing Fominoben's Effect on Respiratory Rate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fominoben is an antitussive agent that has also been reported to possess respiratory stimulant properties.[1] Its mechanism of action is thought to involve the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] Understanding the dose-dependent effects of this compound on respiratory function is crucial for its potential therapeutic development. This document provides a detailed protocol for assessing the effect of this compound on the respiratory rate in rats using whole-body plethysmography (WBP), a non-invasive method for monitoring respiratory function in conscious and unrestrained animals.[3][4][5]
Putative Signaling Pathway of this compound-Induced Respiratory Stimulation
This compound is suggested to act as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1][2] In the context of respiratory control, GABAergic neurons play a crucial inhibitory role in the brainstem respiratory centers, such as the pre-Bötzinger complex. By acting on GABA-A receptors, this compound may modulate the activity of these inhibitory neurons, leading to a net increase in the firing rate of inspiratory neurons and consequently, an increase in respiratory rate.
Caption: Putative signaling pathway of this compound's effect on respiratory rate.
Experimental Protocol
This protocol details the use of whole-body plethysmography to measure changes in respiratory rate in rats following the administration of this compound.
Materials and Equipment
-
Animals: Adult male Sprague-Dawley rats (250-350 g).
-
This compound: Pharmaceutical grade.
-
Vehicle: 0.5% methylcellulose (B11928114) in sterile water.
-
Positive Control: Theophylline (Sigma-Aldrich).
-
Whole-body plethysmography (WBP) system: (e.g., Buxco, DSI, or similar) including animal chambers, transducers, and data acquisition software.
-
Oral gavage needles: (18-20 gauge, straight or curved with a ball tip).
-
Syringes: Appropriate sizes for drug administration.
-
Animal scale.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on rat respiration.
Detailed Methodology
-
Animal Acclimatization and Habituation:
-
House rats in a controlled environment (12:12 h light-dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Habituate the rats to the WBP chambers for 30 minutes daily for three consecutive days prior to the experiment to minimize stress-induced respiratory changes.
-
-
Drug Preparation:
-
Prepare a suspension of this compound in 0.5% methylcellulose. Based on previous studies with this compound in rodents, a dose range of 50, 100, and 200 mg/kg is recommended to establish a dose-response curve.[1][2]
-
Prepare the vehicle (0.5% methylcellulose) and a positive control, Theophylline (100 mg/kg), in the same vehicle.[6]
-
The administration volume should be consistent across all groups (e.g., 5 mL/kg).
-
-
Experimental Procedure:
-
Calibrate the WBP system according to the manufacturer's instructions.
-
Place a rat in the plethysmography chamber and allow a 30-minute acclimatization period.
-
Record baseline respiratory parameters for 30 minutes. Key parameters to measure include respiratory rate (breaths/min), tidal volume (mL), and minute volume (mL/min).
-
Remove the rat from the chamber and administer the assigned treatment (Vehicle, this compound at 50, 100, or 200 mg/kg, or Theophylline at 100 mg/kg) via oral gavage.
-
Immediately return the rat to the chamber and record respiratory parameters continuously for at least 60 to 120 minutes.
-
-
Data Analysis:
-
Analyze the recorded data using the WBP software to calculate the average respiratory rate, tidal volume, and minute volume in discrete time bins (e.g., 10-minute intervals) both at baseline and post-administration.
-
Express the post-administration data as a percentage change from the individual animal's baseline.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to compare the effects of different this compound doses and the positive control to the vehicle group. A p-value of <0.05 is typically considered statistically significant.
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Baseline Respiratory Parameters in Adult Male Sprague-Dawley Rats
| Parameter | Mean ± SEM |
| Respiratory Rate (breaths/min) | 135 ± 15 |
| Tidal Volume (mL) | 1.8 ± 0.2 |
| Minute Volume (mL/min) | 243 ± 27 |
Note: These are representative baseline values. Actual values should be determined from the experimental control group.
Table 2: Dose-Dependent Effect of this compound on Respiratory Rate (Post-Administration)
| Treatment Group | Dose (mg/kg) | Peak Change in Respiratory Rate (% of Baseline) | Time to Peak Effect (min) |
| Vehicle | - | 2 ± 1.5 | - |
| This compound | 50 | [Insert experimental data] | [Insert experimental data] |
| This compound | 100 | [Insert experimental data] | [Insert experimental data] |
| This compound | 200 | [Insert experimental data] | [Insert experimental data] |
| Theophylline | 100 | 45 ± 5* | 30 - 40 |
*p<0.05 compared to Vehicle. Data for Theophylline is illustrative based on its known respiratory stimulant effects.
Conclusion
This protocol provides a robust framework for investigating the respiratory stimulant effects of this compound in a rat model. The use of whole-body plethysmography allows for the non-invasive and accurate assessment of respiratory parameters in conscious animals, providing valuable data for the preclinical evaluation of this compound. The inclusion of a dose-response evaluation and a positive control will ensure the generation of reliable and interpretable results.
References
- 1. Effects of this compound-HCl on rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of α1- and α2-GABAA receptors in mediating the respiratory changes associated with benzodiazepine sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambiguous respiratory neurons are modulated by GABA(A) receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of whole body and head out plethysmography using respiratory stimulant and depressant in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Fominoben in Chronic Obstructive Lung Disease (COLD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available research on the use of Fominoben in the context of Chronic Obstructive Lung Disease (COLD), also known as Chronic Obstructive Pulmonary Disease (COPD). The information is compiled from early clinical studies to guide further investigation and drug development efforts.
Introduction
This compound is a non-narcotic, centrally acting antitussive agent that has been investigated for its effects on hypoxia in patients with chronic obstructive lung disease.[1] Early research suggests that this compound may improve arterial oxygenation and ventilation, distinguishing its mechanism from other antitussives.[1] These notes provide an overview of the quantitative data from a key clinical trial, a detailed experimental protocol based on the available literature, and visualizations of the proposed mechanism and experimental workflow.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a double-blind, comparative clinical trial of this compound in patients with COLD.[1]
Table 1: Effects of this compound on Arterial Blood Gas Parameters in COLD Patients [1]
| Parameter | This compound (160 mg, three times a day for 2 weeks) | Dextromethorphan (B48470) (30 mg, three times a day for 2 weeks) |
| Arterial O2 Pressure (PaO2) | Significant Increase | No Increase |
| Arterial CO2 Pressure (PaCO2) | Decrease | No Decrease |
| pH | Rise | Rise |
| Alveolar-arterial O2 Difference (A-aDO2) | No Improvement | No Improvement |
Table 2: Dosage and Administration in a Comparative Clinical Trial [1]
| Drug | Dosage | Frequency | Duration |
| This compound | 160 mg (2 tablets) | Three times a day | 2 weeks |
| Dextromethorphan | 30 mg (2 tablets) | Three times a day | 2 weeks |
A separate study investigating this compound in combination with 300 mg of oxyethyltheophylline, administered three times daily, observed a slight decrease in airway obstruction and a normalization of pathologically increased mean pressures in the pulmonary artery.[2]
Experimental Protocols
The following is a detailed protocol for a clinical trial designed to evaluate the effects of this compound on hypoxia in patients with COLD, based on the methodology described in the available literature.[1]
3.1. Study Design
-
Type: Double-blind, randomized, comparative clinical trial.[1]
-
Objective: To assess the effects of this compound on hypoxia in patients with COLD compared to a standard antitussive, Dextromethorphan.[1]
-
Patient Population: Sixty patients diagnosed with chronic obstructive lung diseases.[1]
3.2. Materials and Reagents
-
This compound tablets (80 mg/tablet)
-
Dextromethorphan tablets (15 mg/tablet)
-
Placebo tablets (identical in appearance to active tablets)
-
Blood gas analyzer
-
Standard equipment for physical examination
3.3. Procedure
-
Patient Screening and Enrollment:
-
Recruit 60 patients with a confirmed diagnosis of COLD.
-
Obtain informed consent from all participants.
-
Conduct a baseline medical history and physical examination.
-
Perform baseline arterial blood gas analysis (PaO2, PaCO2, pH) and calculate the A-aDO2.
-
-
Randomization and Blinding:
-
Randomly assign patients into two groups of 30.
-
Group A: this compound treatment.
-
Group B: Dextromethorphan treatment (control group).
-
The study should be double-blinded, where neither the patients nor the investigators know the treatment allocation.
-
-
Drug Administration:
-
Data Collection:
-
After the 2-week treatment period, repeat the arterial blood gas analysis for all patients.
-
Record any adverse events reported by the patients.
-
-
Data Analysis:
-
Compare the changes in PaO2, PaCO2, pH, and A-aDO2 from baseline to the end of treatment for both groups.
-
Use appropriate statistical tests (e.g., t-test) to determine the significance of the observed changes.
-
Visualizations
4.1. Hypothesized Signaling Pathway of this compound in COLD
The exact signaling pathway of this compound in COLD has not been fully elucidated. However, based on its observed effects of increased alveolar ventilation and its known activity at benzodiazepine (B76468) receptors, a hypothetical pathway can be proposed.[1][3]
Caption: Hypothesized dual action of this compound on respiratory and cough centers.
4.2. Experimental Workflow for this compound Clinical Trial
The following diagram illustrates the workflow of the clinical trial protocol described above.
Caption: Workflow of the this compound in COLD clinical trial.
Discussion and Future Directions
The available data, although dated, suggests that this compound may have a unique therapeutic profile for patients with COLD by improving alveolar ventilation and arterial oxygenation, independent of its antitussive effects.[1] This is a notable difference from other antitussive agents like Dextromethorphan.[1] The potential mechanism involving the stimulation of the respiratory center warrants further investigation.[1]
Future studies could focus on:
-
Elucidating the precise molecular mechanism of action of this compound, including its interaction with benzodiazepine and other relevant receptors.
-
Conducting modern, well-controlled clinical trials to confirm these early findings in a larger and more diverse patient population.
-
Evaluating the long-term safety and efficacy of this compound in the management of COLD.
-
Investigating the potential synergistic effects of this compound with other respiratory medications, such as bronchodilators and anti-inflammatory agents.
References
- 1. Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of this compound and oxyethyltheophylline in combination on pulmonary function and pulmonary hemodynamics in chronic-obstructive diseases of the airways (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fominoben in Pentylenetetrazol (PTZ)-Induced Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the anticonvulsant effects of Fominoben in pentylenetetrazol (PTZ)-induced seizure models. The information is intended for use by researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
This compound is a compound originally developed as an antitussive and respiratory stimulant.[1][2] Subsequent research has revealed its significant anticonvulsant properties, making it a subject of interest for epilepsy research.[1][3] The pentylenetetrazol (PTZ)-induced seizure model is a widely used and validated preclinical model for screening potential anticonvulsant drugs.[4][5] PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces seizures that are characteristic of generalized seizures in humans.[4][5][6] This document outlines the administration of this compound in this model to assess its efficacy in preventing or attenuating seizures.
The primary mechanism of action for this compound's anticonvulsant effects is believed to be its agonistic activity at benzodiazepine (B76468) binding sites on the GABA-A receptor complex.[1] This action enhances GABAergic inhibition, thereby counteracting the excitatory effects of PTZ.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on PTZ-induced seizures.
Table 1: Effect of this compound on PTZ-Induced Seizure Incidence and Latency
| Treatment Group | This compound Dose (mg/kg) | PTZ Dose (mg/kg) | Seizure Incidence | Seizure Latency (minutes) |
| Control | Vehicle | 50 | 100% | Not Reported |
| This compound | 50 | 50 | 0% (Complete Protection) | N/A |
| This compound | 100 | 50 | 0% (Complete Protection) | N/A |
| Control | Vehicle | 75 | 100% | Not Reported |
| This compound | 50 | 75 | 100% | Increased |
| This compound | 100 | 75 | 100% | Increased |
Data synthesized from a study in male Swiss Webster mice.[1]
Experimental Protocols
This section provides detailed methodologies for conducting experiments to evaluate the anticonvulsant effects of this compound using the PTZ-induced seizure model.
Protocol 1: Acute PTZ-Induced Seizure Model in Mice
Objective: To assess the ability of this compound to prevent or delay the onset of generalized seizures induced by a single high dose of PTZ.
Materials:
-
Male Swiss Webster mice (20-25 g)[1]
-
This compound HCl[1]
-
Vehicle (e.g., 0.9% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Preparation:
-
Experimental Groups:
-
Administration:
-
Administer the vehicle, this compound, or positive control via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer PTZ (e.g., 75 mg/kg, i.p.).[1]
-
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals continuously for at least 30 minutes.[5][7]
-
Record the following parameters:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic-tonic seizures.
-
Duration of seizures.
-
Seizure severity scored using a standardized scale (e.g., Racine scale).
-
Incidence of mortality within 24 hours.
-
-
Expected Outcomes: this compound is expected to significantly increase the latency to seizure onset and may completely protect against seizures at higher doses when a sub-maximal dose of PTZ is used.[1]
Protocol 2: PTZ-Kindling Model
Objective: To evaluate the effect of this compound on the development of seizure sensitization (kindling) induced by repeated sub-convulsive doses of PTZ.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1.
-
Kindling Induction:
-
This compound Administration:
-
Divide animals into treatment groups (Vehicle + PTZ, this compound + PTZ).
-
Administer this compound (e.g., 50 or 100 mg/kg, i.p.) 30 minutes prior to each PTZ injection.
-
-
Data Collection and Analysis:
-
Record the seizure score for each animal after every PTZ injection.
-
Analyze the progression of seizure severity over the course of the kindling period.
-
After the kindling period, a challenge dose of PTZ can be administered to assess the final seizure threshold.
-
Expected Outcomes: this compound is expected to suppress the development of kindling, as indicated by lower seizure scores throughout the treatment period compared to the vehicle-treated group.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound's anticonvulsant action.
Experimental Workflow
Caption: Experimental workflow for the acute PTZ seizure model.
References
- 1. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound, a new respiratory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.aybu.edu.tr [abis-files.aybu.edu.tr]
- 7. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
Application Notes and Protocols for Cell-Based Assays to Determine Fominoben's Effect on GABAergic Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fominoben is a compound with known antitussive and respiratory stimulant properties. Preclinical studies have suggested that its anticonvulsant effects may be mediated through agonistic actions at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[2] They are ligand-gated chloride ion channels that, upon binding GABA, open to allow chloride influx, leading to hyperpolarization of the neuronal membrane and reduced excitability.[2] Molecules that positively modulate GABA-A receptors, such as benzodiazepines, enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[3][4]
These application notes provide detailed protocols for cell-based assays to elucidate and quantify the potential modulatory effects of this compound on GABAergic currents. The described methods, including whole-cell patch-clamp electrophysiology and a fluorescence-based ion flux assay, are fundamental techniques for characterizing the interaction of compounds with GABA-A receptors.
Quantitative Data
Currently, direct quantitative data on this compound's effect on GABAergic currents from cell-based functional assays is not available in the public domain. However, binding affinity data suggests an interaction with the benzodiazepine binding site on the GABA-A receptor.[1] The following table summarizes the available binding data and provides a template for presenting data obtained from the functional assays described in this document.
Table 1: this compound Binding Affinity for the Benzodiazepine Site of the GABA-A Receptor
| Radioligand | Preparation | IC50 (μM) | Reference |
| ³H-Flunitrazepam | Rat cortical membranes | Data not explicitly quantified, but displacement was demonstrated. | [1] |
| ³H-Ethyl-β-carboline-3-carboxylate | Rat cortical membranes | 4.05 ± 0.10 | [1] |
| ³H-Ethyl-β-carboline-3-carboxylate (+GABA) | Rat cortical membranes | 2.2 ± 0.05 | [1] |
Table 2: Template for Presenting this compound's Effect on GABA-Evoked Currents (Patch-Clamp Electrophysiology)
| This compound Concentration (µM) | GABA EC₁₀ Current Potentiation (%) | EC₅₀ of GABA Shift (µM) | n |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 3: Template for Presenting this compound's Effect on GABA-Induced Fluorescence Quench (Fluorescence-Based Assay)
| This compound Concentration (µM) | GABA EC₂₀ Response Potentiation (%) | EC₅₀ of this compound (µM) | n |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Signaling Pathway and Experimental Workflows
GABA-A Receptor Signaling Pathway
The binding of GABA to its receptor initiates a conformational change that opens the central chloride channel, leading to an influx of Cl⁻ ions and hyperpolarization of the cell membrane. Positive allosteric modulators, hypothesized to include this compound, bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA.
Caption: GABA-A receptor signaling pathway with hypothesized this compound interaction.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for measuring the potentiation of GABA-evoked currents by this compound in a heterologous expression system.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells in appropriate media.
-
Transiently transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent.
-
Plate transfected cells onto glass coverslips for recording 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.3 with CsOH.
-
GABA Stock Solution: Prepare a 100 mM stock solution of GABA in water and store at -20°C. Dilute to working concentrations in the external solution on the day of the experiment.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO and store at -20°C. Dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette and a transfected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
4. Experimental Procedure:
-
GABA Concentration-Response: Apply increasing concentrations of GABA to determine the EC₅₀. For potentiation studies, use a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀).
-
This compound Application: Apply the EC₁₀-EC₂₀ concentration of GABA to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Use a rapid solution exchange system for fast application and washout of compounds.
-
Record whole-cell currents using an appropriate amplifier and data acquisition software.
5. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA current by this compound.
-
Construct concentration-response curves for this compound's potentiation and determine its EC₅₀.
Caption: Workflow for patch-clamp electrophysiology to assess this compound's effect.
Protocol 2: Yellow Fluorescent Protein (YFP)-Based Ion Flux Assay
This high-throughput compatible assay measures the influx of iodide (a halide that mimics chloride) through the GABA-A receptor channel by the quenching of a co-expressed halide-sensitive YFP.
1. Cell Line Generation:
-
Generate a stable cell line (e.g., HEK293 or CHO) co-expressing the desired GABA-A receptor subunits and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
2. Solutions:
-
Assay Buffer (Chloride-free): 140 mM Na-Gluconate, 5 mM K-Gluconate, 2 mM Ca-Gluconate, 1 mM Mg-Gluconate, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4.
-
Iodide Buffer: Replace Na-Gluconate with 140 mM NaI in the assay buffer.
-
GABA Stock Solution: As described in Protocol 1.
-
This compound Stock Solution: As described in Protocol 1.
3. Assay Procedure:
-
Plate the stable cell line in 96- or 384-well black, clear-bottom plates and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control in assay buffer for 10-15 minutes.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline YFP fluorescence.
-
Add GABA (at a submaximal concentration, e.g., EC₂₀) dissolved in iodide buffer to stimulate iodide influx.
-
Monitor the decrease in YFP fluorescence (quenching) over time.
4. Data Analysis:
-
Calculate the initial rate of fluorescence quench or the total quench amplitude.
-
Determine the percentage potentiation of the GABA-induced quench by this compound.
-
Generate concentration-response curves to determine the EC₅₀ of this compound.
Caption: Workflow for the YFP-based ion flux assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on GABAergic currents. Based on existing binding data, it is hypothesized that this compound will act as a positive allosteric modulator of GABA-A receptors. The successful application of these cell-based assays will be crucial in confirming this mechanism of action and quantifying the potency and efficacy of this compound's effects on GABA-A receptor function. This information will be invaluable for the further development and characterization of this compound as a potential therapeutic agent.
References
- 1. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A site for the potentiation of GABA-mediated responses by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fominoben Hydrochloride for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Fominoben hydrochloride, a compound of interest for research in antitussive and neurological pathways. This compound, chemically known as N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide, has been investigated for its respiratory stimulant and potential anxiolytic properties, primarily acting as a GABA-A receptor agonist.[1][2] This guide outlines a comprehensive synthesis protocol, purification methods, and analytical characterization techniques. Furthermore, it includes detailed experimental protocols for in vitro and in vivo research applications to facilitate further investigation into its pharmacological profile.
Chemical Properties and Data
This compound hydrochloride is a white crystalline solid. Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide hydrochloride | [3] |
| Molecular Formula | C₂₁H₂₄ClN₃O₃ · HCl | [3] |
| Molecular Weight | 438.35 g/mol | [3] |
| Melting Point | 206-208 °C | [3] |
| CAS Number | 18053-31-1 (this compound base) | [3] |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process. The following protocol is a detailed method adapted from established synthetic routes.
Synthesis Workflow
Caption: Synthetic pathway for this compound hydrochloride.
Experimental Protocol: Synthesis
Step 1: Reduction of 2-Amino-6-chlorobenzonitrile to 2-Amino-6-chlorobenzyl alcohol
-
In a round-bottom flask, dissolve 2-amino-6-chlorobenzonitrile in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, for example, Lithium Aluminium Hydride (LiAlH₄), portion-wise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then water again.
-
Filter the resulting mixture and wash the solid residue with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-amino-6-chlorobenzyl alcohol.
Step 2: Benzoylation of 2-Amino-6-chlorobenzyl alcohol to N-(2-(Aminomethyl)-3-chlorophenyl)benzamide
-
Dissolve the crude 2-amino-6-chlorobenzyl alcohol in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add a base, such as triethylamine, to the solution.
-
Cool the mixture to 0 °C and slowly add benzoyl chloride.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude product.
Step 3: N-Alkylation to form this compound (base)
-
Dissolve the product from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate, and N-methyl-2-morpholino-2-oxoacetamide.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude this compound base.
Step 4: Formation of this compound Hydrochloride
-
Dissolve the crude this compound base in a minimal amount of a suitable solvent such as isopropanol (B130326).
-
Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound hydrochloride.
Purification and Characterization
The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The purity can be assessed by High-Performance Liquid Chromatography (HPLC).[4] The structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Analytical Method | Expected Results |
| HPLC Purity | >98% |
| ¹H NMR | Consistent with the structure of this compound hydrochloride. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound. |
Research Applications and Protocols
This compound hydrochloride is primarily investigated for its effects on the central nervous system, particularly its interaction with GABA-A receptors.
Signaling Pathway
Caption: Proposed signaling pathway for this compound hydrochloride.
In Vitro Protocol: GABA-A Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound hydrochloride to the benzodiazepine (B76468) site of the GABA-A receptor.
Materials:
-
Rat cortical membrane preparation
-
[³H]-Flunitrazepam (radioligand)
-
This compound hydrochloride (test compound)
-
Diazepam (positive control)
-
Binding buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound hydrochloride and diazepam.
-
In a microplate, add the rat cortical membrane preparation, [³H]-Flunitrazepam, and either the test compound, positive control, or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of unlabeled diazepam.
-
Incubate the plate at a specified temperature and duration (e.g., 4°C for 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound hydrochloride.
Quantitative Data: A study has shown that this compound displaces [³H]-flunitrazepam binding from rat cortical membrane preparations.[2] In the presence of GABA, the IC₅₀ for this compound shifted from 4.05 ± 0.10 µM to 2.2 ± 0.05 µM, which is characteristic of benzodiazepine agonists.[2]
| Compound | IC₅₀ (without GABA) | IC₅₀ (with GABA) |
| This compound | 4.05 ± 0.10 µM | 2.2 ± 0.05 µM |
In Vivo Protocol: Antitussive Effect in Guinea Pigs
This protocol evaluates the antitussive efficacy of this compound hydrochloride in a conscious guinea pig model.
Materials:
-
Male guinea pigs (300-450 g)
-
This compound hydrochloride
-
Vehicle (e.g., saline)
-
Cough-inducing agent (e.g., citric acid aerosol or electrical stimulation of the tracheal mucous membrane)[1]
-
Whole-body plethysmograph or a sound-proof chamber with a microphone
Procedure:
-
Acclimatize the guinea pigs to the experimental setup.
-
Administer this compound hydrochloride or vehicle to the animals via the desired route (e.g., intraperitoneal or oral).
-
After a specific pretreatment time, expose the animals to the cough-inducing agent.
-
Record the number of coughs over a set period.
-
Compare the cough frequency in the this compound-treated group to the vehicle-treated group to determine the antitussive effect.
Quantitative Data: The fifty percent antitussive dose (AtD₅₀) for this compound in guinea pigs, using electrical stimulation to induce cough, has been determined.[1]
| Route of Administration | AtD₅₀ of this compound |
| Intraperitoneal (i.p.) | 13.9 mg/kg |
| Oral (p.o.) | 477 mg/kg |
Experimental Workflow Visualization
Caption: Workflow for in vitro and in vivo evaluation.
Conclusion
This document provides a comprehensive guide for the synthesis and research application of this compound hydrochloride. The detailed protocols and data presented herein are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in their investigation of this compound's therapeutic potential. Adherence to standard laboratory safety procedures is essential when performing these experiments.
References
- 1. A new screening method for evaluating antitussives in conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H24ClN3O3 | CID 3407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Fominoben: A Tool Compound for Investigating GABA-A Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fominoben is a centrally acting antitussive and respiratory stimulant that has been demonstrated to interact with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Evidence suggests that this compound exerts its effects, at least in part, by acting as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] This property makes this compound a valuable tool compound for researchers studying GABAergic neurotransmission and the pharmacology of the GABA-A receptor. These application notes provide an overview of this compound's mechanism of action, protocols for its characterization, and a framework for investigating its potential subtype selectivity.
Mechanism of Action
This compound has been shown to exhibit benzodiazepine-like properties. Studies have demonstrated that it can displace the binding of radiolabeled benzodiazepines, such as [³H]flunitrazepam, from their binding sites on brain membranes.[1] Furthermore, in competitive binding assays, the presence of GABA enhances the binding affinity of this compound, a characteristic feature of benzodiazepine agonists.[1] This positive allosteric modulation by this compound enhances the effect of GABA, leading to an increased influx of chloride ions through the receptor's channel, hyperpolarization of the neuronal membrane, and ultimately, a dampening of neuronal excitability. The anticonvulsant effects of this compound, which are sensitive to antagonism by the benzodiazepine receptor antagonist flumazenil (B1672878) (Ro 15-1788), further support its action at the benzodiazepine site.[1]
GABA-A Receptor Subtype Selectivity
The GABA-A receptor is a pentameric ligand-gated ion channel composed of a variety of subunit isoforms (e.g., α, β, γ). The specific combination of these subunits determines the pharmacological and physiological properties of the receptor subtype. Benzodiazepines, for instance, typically bind at the interface of an α and a γ subunit. The α subunit isoform (e.g., α1, α2, α3, α5) is a key determinant of the functional effects of benzodiazepine site modulators. For example, compounds selective for α1-containing receptors are often associated with sedative effects, whereas those targeting α2/α3-containing receptors may exhibit anxiolytic properties with a reduced sedative profile.
Quantitative Data Presentation (Illustrative Example: Diazepam)
Table 1: Binding Affinity (Ki) of Diazepam at Human Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) |
| α1β2γ2 | [³H]Flunitrazepam | 1.5 |
| α2β2γ2 | [³H]Flunitrazepam | 1.2 |
| α3β2γ2 | [³H]Flunitrazepam | 1.8 |
| α5β2γ2 | [³H]Flunitrazepam | 1.0 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Functional Potency (EC50) and Efficacy (Imax) of Diazepam at Human Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | GABA Co-application (EC5-EC20) | EC50 (nM) | Imax (% of max GABA response) |
| α1β2γ2 | GABA (EC10) | 25 | 150% |
| α2β2γ2 | GABA (EC10) | 20 | 160% |
| α3β2γ2 | GABA (EC10) | 30 | 140% |
| α5β2γ2 | GABA (EC10) | 15 | 170% |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki at GABA-A Receptor Subtypes
This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as this compound, for different GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 or CHO cells).
Materials:
-
Cell membranes from cell lines stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: [³H]Flunitrazepam or another suitable benzodiazepine site radioligand.
-
Test compound: this compound.
-
Non-specific binding control: Clonazepam or Diazepam (unlabeled, at a high concentration, e.g., 10 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in ice-cold Binding Buffer to a final protein concentration of 50-200 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding Buffer, radioligand (at a concentration near its Kd, e.g., 1-2 nM [³H]Flunitrazepam), and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Competition: A range of concentrations of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filter discs to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is for assessing the functional modulation of different GABA-A receptor subtypes by this compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for human GABA-A receptor subunits (e.g., α1, α2, α3, α5, β2, γ2).
-
Microinjection setup.
-
Two-electrode voltage clamp (TEVC) rig with perfusion system.
-
Recording solution (e.g., ND96).
-
GABA stock solution.
-
This compound stock solution.
Procedure:
-
Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with a mixture of cRNAs for the desired GABA-A receptor subunit combination (e.g., α1+β2+γ2). Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Clamp the oocyte membrane potential at -60 mV.
-
Establish a baseline current.
-
-
GABA Concentration-Response Curve: Apply increasing concentrations of GABA to determine the EC50 for GABA at the expressed receptor subtype. This is crucial for selecting the appropriate GABA concentration for modulation experiments.
-
Modulation by this compound:
-
Apply a low concentration of GABA (typically EC5-EC20) to elicit a submaximal current.
-
Once the GABA response has stabilized, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Wash out the drugs and allow the oocyte to recover between applications.
-
-
Data Acquisition: Record the peak current amplitude for each application.
Data Analysis:
-
Potency (EC50): Plot the potentiation of the GABA-evoked current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.
-
Efficacy (Imax): Express the maximal potentiation by this compound as a percentage of the current evoked by the co-applied GABA concentration or as a percentage of the maximal GABA-evoked current.
Visualizations
Caption: GABA-A receptor signaling pathway modulated by this compound.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Electrophysiological Analysis.
Caption: Investigating this compound's GABA-A subtype selectivity.
References
Application Notes and Protocols for Fominoben Clinical Trials in Respiratory Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials of Fominoben, an antitussive agent, for the treatment of respiratory disorders. The following sections detail the proposed mechanism of action, preclinical and clinical experimental protocols, and data presentation guidelines.
Introduction to this compound
This compound is an antitussive (cough suppressing) agent, formerly marketed under the brand name Noleptan.[1][2] It is a non-narcotic, centrally acting drug that has shown potential in treating cough associated with respiratory conditions.[3] Unlike many other antitussives, this compound binds poorly to the sigma-1 receptor.[1] Research suggests its mechanism of action may involve agonistic activity at the benzodiazepine (B76468) site of the GABAA receptor, which could contribute to its therapeutic effects.[1][4] Additionally, this compound has been reported to possess respiratory stimulant activity, which is a noteworthy characteristic for a drug intended for respiratory disorders.[1][3]
Proposed Mechanism of Action
This compound's antitussive effect is likely mediated through its interaction with the GABAA receptor in the central nervous system. As a potential agonist at the benzodiazepine site, this compound may enhance the inhibitory effects of GABA, a major inhibitory neurotransmitter in the brain. This increased inhibition could dampen the neuronal activity within the brainstem's cough center, thereby reducing the urge to cough.
Preclinical Evaluation Protocols
Prior to initiating clinical trials, a robust preclinical evaluation is necessary to establish the safety and efficacy profile of this compound.
In Vitro Receptor Binding Assays
Objective: To quantify the binding affinity of this compound to the benzodiazepine site of the GABAA receptor.
Methodology:
-
Prepare rat cortical membrane preparations.
-
Perform competitive binding assays using a radiolabeled ligand for the benzodiazepine site, such as [3H]-flunitrazepam.
-
Incubate the membrane preparations with varying concentrations of this compound and the radioligand.
-
Measure the displacement of the radioligand by this compound to determine the inhibitory concentration (IC50).
-
Conduct Scatchard analysis of the binding data to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).[4]
Animal Models of Cough
Objective: To evaluate the antitussive efficacy of this compound in vivo.
Methodology:
-
Utilize established animal models of cough, such as guinea pigs or cats.
-
Induce cough using stimuli like citric acid aerosol or mechanical stimulation of the trachea.
-
Administer this compound orally or via injection at various doses.
-
Record the number of coughs over a specified period.
-
Compare the cough frequency in this compound-treated animals to a placebo-controlled group and a positive control group (e.g., codeine or dextromethorphan).
Clinical Trial Design and Protocols
A phased approach is recommended for the clinical development of this compound for respiratory disorders.
Phase I Clinical Trial: Safety and Pharmacokinetics
Objective: To assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy adult volunteers.
Experimental Workflow:
Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participants: A small cohort of healthy adult volunteers.
-
Intervention: Single oral doses of this compound at escalating concentrations, or placebo.
-
Primary Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
-
Secondary Endpoints:
-
Pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Phase II Clinical Trial: Efficacy and Dose-Ranging
Objective: To evaluate the efficacy of this compound in reducing cough frequency in patients with chronic cough and to determine the optimal dose range.
Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Participants: Patients with chronic cough (defined as a cough lasting 8 weeks or longer) due to conditions such as chronic bronchitis or idiopathic pulmonary fibrosis.
-
Intervention: Multiple doses of this compound (e.g., low, medium, and high dose) or placebo administered daily for a specified treatment period (e.g., 2-4 weeks).
-
Primary Endpoint:
-
Change from baseline in 24-hour cough frequency, measured using an objective cough monitor.
-
-
Secondary Endpoints:
-
Subjective measures of cough severity (e.g., Visual Analog Scale - VAS).
-
Cough-specific quality of life questionnaires.
-
Safety and tolerability.
-
Phase III Clinical Trial: Confirmatory Efficacy and Safety
Objective: To confirm the efficacy and safety of the optimal dose of this compound in a larger patient population with a specific respiratory disorder (e.g., Chronic Obstructive Pulmonary Disease - COPD).
Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: A large cohort of patients with the target respiratory disorder and significant cough.
-
Intervention: The optimal dose of this compound determined in Phase II, or placebo, administered for an extended period (e.g., 12 weeks).
-
Primary Endpoint:
-
Change from baseline in 24-hour cough frequency.
-
-
Secondary Endpoints:
-
Time to first exacerbation of the underlying respiratory disease.
-
Changes in lung function (e.g., FEV1).
-
Patient-reported outcomes.
-
Long-term safety profile.
-
Data Presentation
All quantitative data from clinical trials should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Summary of a Hypothetical Phase II Clinical Trial of this compound in Patients with Chronic Cough
| Parameter | Placebo (n=50) | This compound Low Dose (n=50) | This compound Medium Dose (n=50) | This compound High Dose (n=50) |
| Baseline Characteristics | ||||
| Mean Age (years) | 55.2 | 56.1 | 54.8 | 55.5 |
| Gender (% Female) | 60% | 58% | 62% | 59% |
| Mean Cough Duration (months) | 24.3 | 25.1 | 23.9 | 24.7 |
| Efficacy Endpoints | ||||
| Mean Change in 24h Cough Frequency (%) | -15.2% | -25.8% | -40.5% | -42.1% |
| Mean Change in Cough Severity (VAS) | -1.2 | -2.5 | -4.1 | -4.3 |
| Safety Endpoints | ||||
| Any Adverse Event (%) | 20% | 22% | 28% | 35% |
| Nausea (%) | 4% | 6% | 10% | 12% |
| Dizziness (%) | 2% | 5% | 8% | 10% |
*p < 0.05 vs. placebo; **p < 0.01 vs. placebo
Table 2: Data from a Comparative Study of this compound and Dextromethorphan (B48470) in COPD Patients[3]
| Parameter | This compound (160 mg, t.i.d.) | Dextromethorphan (30 mg, t.i.d.) |
| Change in Arterial O2 Pressure (PaO2) | Significant Increase | No significant change |
| Change in Arterial CO2 Pressure (PaCO2) | Significant Decrease | No significant change |
| Change in pH | Rise | Rise |
| Alveolar-arterial O2 Difference (A-aDO2) | No Improvement | No Improvement |
Conclusion
The provided application notes and protocols offer a structured approach to the clinical development of this compound for respiratory disorders. By following these guidelines, researchers and drug development professionals can systematically evaluate the safety and efficacy of this compound as a potential new treatment for cough. The unique respiratory stimulant properties of this compound warrant further investigation, particularly in patient populations where respiratory drive may be compromised.[3] Rigorous adherence to well-designed clinical trial protocols is essential to fully characterize the therapeutic potential of this agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Noleptan (this compound): uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 3. Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Fominoben in Animal Models of Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fominoben is a centrally acting antitussive agent that has also demonstrated respiratory stimulant properties.[1][2] While direct, comprehensive studies on the use of this compound in animal models of hypoxia are limited, its known physiological effects suggest a potential therapeutic role in hypoxic conditions. These application notes provide a framework for investigating the efficacy and mechanism of action of this compound in preclinical hypoxia models. The protocols outlined below are based on established methodologies for inducing and evaluating hypoxia in animal models and are adapted for the specific investigation of this compound.
Introduction to this compound
This compound, also known as PB89, is a non-narcotic antitussive drug.[1] Clinical studies in patients with chronic obstructive lung disease (COLD) have indicated that this compound may improve hypoxia by increasing alveolar ventilation, as evidenced by a significant increase in arterial O2 pressure (PaO2) and a decrease in arterial CO2 pressure (PaCO2).[1] Further research has identified its activity as an anticonvulsant and anxiolytic, potentially mediated through agonistic actions at benzodiazepine (B76468) binding sites.[2][3] These properties warrant further investigation into its potential neuroprotective and respiratory-enhancing effects in the context of hypoxia.
Key Signaling Pathways in Hypoxia: HIF-1α
A central regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of numerous genes involved in angiogenesis, erythropoiesis, and anaerobic metabolism to restore oxygen homeostasis.[4] Investigating the effect of this compound on the HIF-1α pathway is crucial to understanding its potential mechanism of action in hypoxia.
Caption: The HIF-1α signaling pathway is regulated by oxygen availability.
Quantitative Data from Clinical Studies
| Parameter | This compound Treatment (160 mg, 3x/day, 2 weeks) | Dextromethorphan (B48470) Treatment (30 mg, 3x/day, 2 weeks) |
| Arterial O2 Pressure (PaO2) | Significant Increase | No Increase |
| Arterial CO2 Pressure (PaCO2) | Decrease | No Decrease |
| pH | Rise | Rise |
| Alveolar-arterial O2 Difference (A-aDO2) | No Improvement | No Improvement |
| Data from a double-blind study in sixty patients with chronic obstructive lung diseases.[1] |
Experimental Protocols for Animal Models of Hypoxia
The following protocols describe common methods for inducing hypoxia in rodent models. These can be adapted to study the effects of this compound.
Protocol 1: Intermittent Hypoxia (IH) Model
This model is relevant for conditions such as obstructive sleep apnea.
Objective: To evaluate the effect of this compound on cognitive function and hippocampal gene expression following intermittent hypoxia.
Materials:
-
C57BL/6J mice (8 weeks old)
-
Hypoxia chamber with automated oxygen and nitrogen gas control
-
This compound hydrochloride
-
Saline solution (vehicle)
-
Behavioral testing apparatus (e.g., Y-maze, passive avoidance test)
-
Equipment for RT-qPCR and Western blotting
Procedure:
-
Animal Acclimatization: Acclimatize mice to housing conditions for at least one week.
-
Group Allocation: Randomly assign mice to three groups: Control (normoxia), IH + Vehicle, and IH + this compound.
-
Drug Administration: Administer this compound (e.g., 50-100 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the daily hypoxia exposure.
-
Intermittent Hypoxia Exposure:
-
Place the IH groups in the hypoxia chamber.
-
Induce hypoxia by alternating oxygen levels between 21% and 10% in 2-minute cycles for 8 hours per day, for a duration of 28 days.[5]
-
The control group remains in a similar chamber with 21% oxygen.
-
-
Behavioral Testing: After the 28-day exposure period, conduct behavioral tests to assess cognitive function.
-
Tissue Collection and Analysis:
-
Euthanize mice and harvest hippocampal tissue.
-
Analyze gene expression of hypoxia-related markers (e.g., Lars2, Hmcn1) via RT-qPCR.[5]
-
Assess protein levels of HIF-1α and downstream targets via Western blotting.
-
Protocol 2: Hypoxia-Ischemia (HI) Neonatal Brain Injury Model
This model is relevant for studying neuroprotection in neonatal brain injury.
Objective: To determine if this compound provides neuroprotection against neonatal hypoxic-ischemic brain injury.
Materials:
-
Neonatal rat pups (postnatal day 7)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for carotid artery ligation
-
Hypoxia chamber (8% O2)
-
This compound hydrochloride
-
Histological stains (e.g., Nissl stain)
-
Equipment for Western blotting
Procedure:
-
Surgical Procedure:
-
Anesthetize rat pups.
-
Perform unilateral ligation of the left common carotid artery.
-
-
Hypoxic Exposure: Allow pups to recover for 1-2 hours, then place them in a hypoxia chamber with 8% oxygen at 37°C for 2.5 hours.[6]
-
Drug Administration: Administer this compound (e.g., 30-60 mg/kg, intraperitoneally) at a designated time point post-HI (e.g., 5 minutes or 3 hours).[6]
-
Neurobehavioral and Histological Analysis:
-
At 24 and 48 hours post-HI, assess brain edema, blood-brain barrier integrity, and neuronal cell death through histological analysis.[6]
-
For long-term studies, evaluate brain atrophy and conduct neurobehavioral tests.
-
-
Molecular Analysis: At specified time points, collect brain tissue to measure protein levels of HIF-1α and its target genes (e.g., VEGF) via Western blot.[6]
Protocol 3: Monocrotaline-Induced Pulmonary Hypertension Model
This model is used to study pulmonary arterial hypertension (PAH), a condition associated with hypoxia.
Objective: To investigate the potential of this compound to attenuate the development of pulmonary hypertension.
Materials:
-
Sprague Dawley rats
-
Monocrotaline (B1676716) (MCT)
-
This compound hydrochloride
-
Equipment for measuring right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH)
-
Histological stains for assessing pulmonary artery remodeling
Procedure:
-
PAH Induction: Induce pulmonary hypertension with a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg).[7]
-
Treatment Groups: Divide rats into a control group, an MCT + vehicle group, and an MCT + this compound group.
-
Drug Administration: Begin daily administration of this compound or vehicle at a predetermined time after MCT injection.
-
Hemodynamic and Morphological Assessment:
-
After a specified period (e.g., 4 weeks), measure RVSP via right heart catheterization.
-
Assess RVH by weighing the right ventricle and dividing by the weight of the left ventricle plus septum (Fulton's index).
-
Examine pulmonary artery remodeling through histological analysis of lung tissue.[8]
-
Proposed Experimental Workflow for this compound Investigation
The following diagram illustrates a general workflow for evaluating the effects of this compound in an animal model of hypoxia.
Caption: A general experimental workflow for studying this compound in hypoxia.
Conclusion
The existing evidence, primarily from clinical observations, suggests that this compound's respiratory stimulant effects could be beneficial in hypoxic conditions.[1] The protocols and frameworks provided here offer a starting point for rigorous preclinical investigation into the efficacy and mechanisms of this compound in established animal models of hypoxia. Such studies are essential to validate its potential as a therapeutic agent for hypoxia-related pathologies.
References
- 1. Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia—implications for pharmaceutical developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vitexin reduces hypoxia-ischemia neonatal brain injury by the inhibition of HIF-1alpha in a rat pup model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigational new drug enabling angiotensin oral-delivery studies to attenuate pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fominoben HPLC: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase composition for the analysis of Fominoben.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A good starting point for a reversed-phase HPLC method for this compound is a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier.[1] A typical composition would be a mixture of acetonitrile and water (e.g., in a 30:70 v/v ratio) with the addition of 0.1% phosphoric acid to the aqueous component to control the pH. For applications requiring a mass spectrometry (MS) compatible mobile phase, phosphoric acid should be replaced with a volatile acid like 0.1% formic acid.[1]
Q2: My this compound peak has significant tailing. How can I improve the peak shape?
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[2][3]
Here are several strategies to reduce peak tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a highly effective method. Operating at a pH between 2 and 4 ensures that the residual silanol groups are protonated (neutral), minimizing their interaction with the protonated basic analyte.[4][5] Additives like phosphoric acid or formic acid are used for this purpose.
-
Use a Mobile Phase Modifier: In some historical contexts, a small amount of a basic modifier like triethylamine (B128534) (TEA) was added to the mobile phase to compete with the analyte for active silanol sites. However, modern, high-purity "Type B" silica columns have a much lower silanol activity, often making this unnecessary.[2]
-
Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the column and prevent unwanted interactions.[5]
-
Check for Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can also lead to peak tailing. Try flushing the column with a strong solvent or replacing the guard and/or analytical column.[6]
Q3: The retention time for my this compound peak is shifting between injections. What are the likely causes?
Retention time instability can compromise the reliability of your analysis. The most common causes include:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the injection sequence, especially after changing the mobile phase composition or following a gradient elution. It may require flushing with 10-20 column volumes of the mobile phase.
-
Mobile Phase Inconsistency: If the mobile phase is prepared by mixing online, fluctuations in the pump's proportioning valves can cause shifts. Prepare the mobile phase manually (pre-mixing) to rule this out.[5] Also, ensure the mobile phase components are thoroughly degassed to prevent air bubbles in the pump.
-
Temperature Fluctuations: HPLC separations can be sensitive to temperature changes. Using a column oven is crucial for maintaining a stable column temperature and achieving reproducible retention times.
-
Changes in Mobile Phase pH: Poorly buffered mobile phases can be susceptible to pH changes, which significantly affects the retention of ionizable compounds like this compound.[7] Ensure your buffer is effective at the chosen pH.
Q4: I am not getting enough resolution between this compound and an impurity. What adjustments can I make to the mobile phase?
Improving resolution requires modifying the separation selectivity. Here are some mobile phase adjustments to consider:
-
Change the Organic Solvent Percentage: Decreasing the percentage of acetonitrile will generally increase the retention time of all components, which may provide better separation between closely eluting peaks. Make small, incremental changes (e.g., 2-5%) to observe the effect.
-
Adjust the pH: Altering the pH can change the ionization state of this compound and any ionizable impurities, which can dramatically alter selectivity and elution order.[7][8] Systematically varying the pH (e.g., from 2.5 to 3.5) can help find the optimal separation window.
-
Switch the Organic Solvent: The type of organic solvent can influence selectivity. If you are using acetonitrile, try substituting it with methanol. The different solvent properties can alter the interactions with the stationary phase and improve resolution.
Data Presentation: Mobile Phase Optimization
The following table provides illustrative data on how changes in mobile phase composition can affect key chromatographic parameters for this compound analysis on a standard C18 column.
Disclaimer: This data is for illustrative purposes to demonstrate typical chromatographic trends and is not derived from a specific validated study.
| Condition ID | Mobile Phase Composition | pH | Retention Time (t_R) (min) | Peak Asymmetry (A_s) | Resolution (R_s) with Impurity | Observations |
| 1 | 40% Acetonitrile / 60% Water + 0.1% H₃PO₄ | 2.5 | 3.8 | 1.8 | 1.3 | Fast elution, but significant peak tailing and poor resolution. |
| 2 | 30% Acetonitrile / 70% Water + 0.1% H₃PO₄ | 2.5 | 6.5 | 1.3 | 1.9 | Reduced tailing and improved resolution due to lower organic content. |
| 3 | 30% Acetonitrile / 70% Water + 0.1% H₃PO₄ | 3.0 | 6.2 | 1.2 | 2.1 | Slight increase in pH further improves peak shape and resolution. |
| 4 | 25% Acetonitrile / 75% Water + 0.1% H₃PO₄ | 3.0 | 9.1 | 1.1 | 2.5 | Excellent peak shape and baseline resolution, but longer run time. |
| 5 | 30% Methanol / 70% Water + 0.1% H₃PO₄ | 3.0 | 7.5 | 1.4 | 1.7 | Methanol changes selectivity but results in broader peaks compared to ACN. |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound
This protocol describes a typical isocratic HPLC method suitable for the quantitative analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of a this compound standard (typically near its absorbance maximum).
-
Injection Volume: 10 µL.
-
-
Mobile Phase Preparation:
-
To prepare 1 L of the aqueous component, add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water.
-
Filter the aqueous component through a 0.45 µm membrane filter.
-
For the final mobile phase, mix 300 mL of acetonitrile with 700 mL of the prepared aqueous component.
-
Degas the final mobile phase by sonication or vacuum filtration before use.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve an expected this compound concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform injections of the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
Visualizations
Troubleshooting Workflow for this compound HPLC Analysis
The following diagram outlines a logical workflow for troubleshooting common issues during the HPLC analysis of this compound.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Improving the solubility of Fominoben hydrochloride for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Fominoben hydrochloride in in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its mechanism of action?
A1: this compound hydrochloride is the hydrochloride salt of this compound, an antitussive agent.[1] Its mechanism of action is reported to be an agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] This potentiation of the GABA-A receptor, a ligand-gated chloride ion channel, leads to an increased influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, resulting in an inhibitory effect on neurotransmission.
Q2: What is the aqueous solubility of this compound hydrochloride?
A2: this compound hydrochloride has low aqueous solubility. A predicted value for its water solubility is approximately 0.0303 mg/mL.[2] The free base form, this compound, is practically insoluble in water.
Q3: Can I dissolve this compound hydrochloride directly in cell culture media?
A3: Due to its low aqueous solubility, dissolving this compound hydrochloride directly in cell culture media is not recommended as it may lead to precipitation and inaccurate concentrations in your experiments. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent.
Q4: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?
A4: While specific experimental data for this compound hydrochloride is limited, for poorly water-soluble drugs, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions for in vitro assays. It is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%).
Q5: How should I store this compound hydrochloride stock solutions?
A5: Stock solutions of this compound hydrochloride in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution. | The concentration of this compound hydrochloride exceeds its solubility limit in the chosen solvent. | Gently warm the solution to 37°C and vortex to aid dissolution. If precipitation persists, consider preparing a more diluted stock solution. |
| Precipitation is seen in the cell culture medium after adding the stock solution. | The final concentration of the organic solvent (e.g., DMSO) is too high, or the drug has precipitated out upon dilution in the aqueous medium. | Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible (ideally ≤0.5%). When diluting the stock solution, add it to the medium dropwise while vortexing to facilitate mixing and prevent localized high concentrations. |
| Inconsistent or unexpected experimental results. | Inaccurate drug concentration due to incomplete dissolution or degradation. | Prepare fresh stock solutions and ensure the compound is fully dissolved before use. Visually inspect for any undissolved particles. Consider verifying the concentration of your stock solution using an appropriate analytical method if the issue persists. |
| Cell toxicity or morphological changes are observed in control wells (vehicle only). | The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used. | Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent for your cell line. If necessary, reduce the final solvent concentration in your experiments. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C21H25Cl2N3O3 | [2] |
| Molecular Weight | 438.35 g/mol | [2] |
| Predicted Water Solubility | 0.0303 mg/mL | [2] |
| pKa (Strongest Basic) | 5.55 | [2] |
Experimental Protocols
Protocol for Preparing a this compound Hydrochloride Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound hydrochloride. The optimal concentration and solvent may vary depending on the specific experimental requirements.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Determine the desired stock solution concentration. A common starting point for a stock solution is 10 mM.
-
Calculate the required amount of this compound hydrochloride and DMSO.
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 438.35 g/mol x 1000 mg/g = 4.38 mg
-
-
-
Weigh the this compound hydrochloride powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gently warm the solution in a 37°C water bath for a few minutes and vortex again.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thaw a single aliquot of the this compound hydrochloride stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
V1 (stock volume) = (C2 (final concentration) x V2 (final volume)) / C1 (stock concentration)
-
V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
-
Add the calculated volume of the stock solution to the required volume of pre-warmed cell culture medium.
-
Immediately mix the solution well by gentle vortexing or pipetting up and down. It is crucial to add the stock solution to the medium while mixing to prevent precipitation.
-
Use the freshly prepared working solution for your in vitro assay.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: The signaling pathway of the GABA-A receptor.
References
Troubleshooting low yield in Fominoben synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Fominoben, leading to low yields.
Frequently Asked Questions (FAQs)
1. What is a plausible synthetic route for this compound?
This compound, with the IUPAC name N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide, is a complex benzanilide (B160483) derivative. A likely multi-step synthesis would involve the following key transformations:
-
Amide Bond Formation: Creation of the central benzanilide core.
-
Introduction of the Side Chain: Attachment of the N-methyl-N-(morpholinocarbonylmethyl)aminomethyl group to the aniline (B41778) ring.
A plausible retro-synthetic analysis suggests that the synthesis could proceed through the formation of a key intermediate, 2-amino-6-chlorobenzyl)methylamine, which is then further elaborated.
2. My initial amidation reaction to form the benzanilide core is showing low conversion. What are the potential causes and solutions?
Low conversion in the acylation of the substituted aniline with benzoyl chloride is a common issue. Here are several factors to investigate:
-
Inadequate Activation of the Carboxylic Acid: If you are using benzoic acid instead of benzoyl chloride, ensure your coupling agent (e.g., DCC, EDC) is fresh and used in the correct stoichiometric ratio.
-
Base Incompatibility: The choice of base is critical. If using a tertiary amine like triethylamine (B128534), ensure it is dry and used in slight excess to neutralize the HCl generated. For Schotten-Baumann conditions (aqueous NaOH), vigorous stirring is essential to ensure proper mixing of the biphasic system.
-
Steric Hindrance: The ortho-substituent on the aniline derivative can sterically hinder the approach of the acylating agent. Consider increasing the reaction temperature or using a less bulky base.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Low Yield in this compound Synthesis
This section provides a more in-depth guide to troubleshooting specific problems that may arise during the synthesis of this compound, based on a plausible synthetic pathway.
Issue 1: Low Yield in the Formation of the Benzanilide Intermediate
The formation of the N-(3-chloro-2-(aminomethyl)phenyl)benzamide intermediate is a critical step. Low yields at this stage will impact the entire synthesis.
Potential Causes and Solutions:
| Parameter | Potential Issue | Recommended Action |
| Reagents | Degradation of benzoyl chloride due to moisture. | Use freshly opened or distilled benzoyl chloride. |
| Impurity of the aniline starting material. | Purify the starting aniline derivative by recrystallization or column chromatography. | |
| Solvent | Inappropriate solvent polarity. | For reactions with benzoyl chloride, use dry aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). |
| Presence of moisture in the solvent. | Use anhydrous solvents. Dry glassware thoroughly before use. | |
| Temperature | Reaction temperature is too low, leading to slow reaction rates. | Gradually increase the reaction temperature and monitor for product formation and side products. |
| Reaction temperature is too high, causing decomposition. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and allow for a longer reaction time. | |
| Base | The base is not strong enough to neutralize the generated HCl. | Use a stronger, non-nucleophilic base like Proton Sponge or DBU. |
| The base is sterically hindered. | Switch to a smaller base like pyridine. |
Issue 2: Formation of Side Products During Side Chain Installation
The introduction of the N-methyl-N-((morpholino-carbonyl)methyl)aminomethyl side chain can be prone to side reactions, such as over-alkylation or undesired cyclization.
Potential Causes and Solutions:
| Parameter | Potential Issue | Recommended Action |
| Alkylation | Dialkylation of the secondary amine. | Use a controlled stoichiometry of the alkylating agent. Consider using a protecting group strategy. |
| Reagent Purity | Impurities in the 2-chloro-N-methylacetamide or morpholine. | Ensure the purity of all reagents before use. |
| Reaction Conditions | The reaction temperature is too high, promoting side reactions. | Perform the reaction at a lower temperature for a longer duration. |
| Incorrect pH of the reaction mixture. | Maintain the optimal pH to ensure the nucleophilicity of the amine. |
Experimental Protocols
A detailed experimental protocol for a key step in a plausible this compound synthesis is provided below.
Synthesis of N-(3-chloro-2-(bromomethyl)phenyl)benzamide (Intermediate A)
This protocol describes a hypothetical but representative procedure for the formation of a key intermediate.
Materials:
-
2-Amino-6-chlorobenzyl alcohol
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Phosphorus tribromide (PBr₃)
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Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
Amidation: To a solution of 2-amino-6-chlorobenzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Bromination: Dissolve the crude amide in anhydrous DCM and cool to 0 °C.
-
Add PBr₃ (0.5 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 4 hours.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Intermediate A.
Visualizations
This compound Synthesis Pathway
Technical Support Center: Fominoben in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fominoben, focusing on its inherent instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or show precipitation?
A1: this compound base has very low aqueous solubility (approximately 0.1 mg/100 mL). Precipitation or cloudiness is likely due to the compound coming out of solution. To address this, consider the following:
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pH Adjustment: this compound is a weakly basic compound. Lowering the pH of the solution can increase its solubility.
-
Co-solvents: Employing water-miscible organic solvents such as DMSO, DMF, or ethanol (B145695) can significantly enhance solubility. It is crucial to first dissolve this compound in the organic solvent before adding it to the aqueous buffer.
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Use of Hydrochloride Salt: If available, using the hydrochloride salt of this compound can improve aqueous solubility compared to the free base.
Q2: I've noticed a change in the color of my this compound solution over time. What could be the cause?
A2: A change in color often indicates chemical degradation. This compound's structure contains functional groups susceptible to oxidation, which can lead to the formation of colored degradation products. It is advisable to prepare fresh solutions and store them protected from light and at low temperatures to minimize oxidative degradation.
Q3: My experimental results with this compound are inconsistent. Could this be related to solution instability?
A3: Yes, inconsistent results are a common consequence of solution instability. Degradation of this compound over the course of an experiment will lead to a decrease in the effective concentration of the active compound, resulting in variability. To mitigate this, prepare fresh solutions for each experiment and handle them consistently. Consider conducting a time-course experiment to assess the stability of this compound in your specific experimental medium.
Q4: What are the likely degradation pathways for this compound in an aqueous environment?
A4: Based on its chemical structure, which includes a benzanilide (B160483) and a tertiary amine, this compound is susceptible to two primary degradation pathways in aqueous solutions:
-
Hydrolysis: The amide bond of the benzanilide group can undergo hydrolysis, particularly under acidic or basic conditions, cleaving the molecule into two separate fragments.
-
Oxidation: The tertiary amine and the benzylic carbon are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products.
Troubleshooting Guide
Problem 1: An unknown peak appears in my HPLC chromatogram after incubating this compound in my experimental buffer.
-
Question: What is the likely identity of the new peak? Answer: The new peak is likely a degradation product of this compound. Given its structure, potential degradation products could result from hydrolysis of the amide bond or oxidation of the tertiary amine.
-
Question: How can I confirm if the new peak is a degradant? Answer: You can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light). By comparing the retention times of the peaks generated in the forced degradation study with the unknown peak in your experimental sample, you can tentatively identify the degradation pathway. For definitive identification, techniques like LC-MS would be required to determine the mass of the unknown peak.
Problem 2: The potency of my this compound solution seems to decrease over a short period.
-
Question: How can I improve the stability of my this compound stock solution? Answer: To improve stability, consider the following strategies:
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Prepare stock solutions in an appropriate organic solvent: Solvents like DMSO or ethanol can improve stability compared to aqueous buffers.
-
Store at low temperatures: Store stock solutions at -20°C or -80°C.
-
Protect from light: Use amber vials or wrap containers in aluminum foil.
-
Prepare fresh dilutions: On the day of the experiment, dilute the stock solution into your aqueous experimental medium immediately before use.
-
-
Question: Are there any excipients I can add to my formulation to enhance this compound's stability? Answer: While specific data for this compound is limited, general strategies for stabilizing drugs in solution include the use of antioxidants (e.g., ascorbic acid, BHT) to prevent oxidative degradation and buffering agents to maintain an optimal pH for stability. The ideal pH for stability would need to be determined experimentally, but for many compounds, a slightly acidic pH (around 4-6) can minimize both acid and base-catalyzed hydrolysis.
Data Presentation
Table 1: Strategies for Enhancing this compound Solubility
| Strategy | Description | Considerations |
| pH Adjustment | Lowering the pH of the aqueous solution can protonate the tertiary amine, increasing solubility. | The optimal pH for solubility may not be the optimal pH for stability. This needs to be balanced for your specific application. |
| Co-solvents | Using water-miscible organic solvents like DMSO, DMF, or ethanol can significantly increase the solubility of this compound. | Ensure the chosen co-solvent is compatible with your experimental system and does not interfere with the assay. |
| Salt Formation | Using the hydrochloride salt of this compound generally provides better aqueous solubility than the free base. | The availability of the salt form may be a limiting factor. |
| Complexation | Encapsulating this compound within cyclodextrins can enhance its aqueous solubility. | This is a more advanced formulation strategy that requires specific expertise and may not be suitable for all experimental setups. |
Table 2: Recommended Conditions for a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at room temperature and 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours at room temperature and 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 60°C | 24 - 72 hours |
| Photodegradation | Exposure to UV and visible light | As per ICH Q1B guidelines |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (free base or hydrochloride salt)
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Dimethyl sulfoxide (B87167) (DMSO, analytical grade)
-
Vortex mixer
-
Calibrated analytical balance
-
Amber glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound accurately using a calibrated analytical balance.
-
Transfer the weighed this compound to an amber glass vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator set to 60°C
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
-
Procedure:
-
Preparation of Test Solutions: For each stress condition, dilute the this compound stock solution with the respective stressor solution to a final concentration suitable for HPLC analysis (e.g., 100 µM). Prepare a control sample by diluting the stock solution with the HPLC mobile phase or an appropriate neutral buffer.
-
Acid Hydrolysis:
-
Mix the this compound stock solution with 0.1 M HCl.
-
Incubate one sample at room temperature and another at 60°C.
-
Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with 0.1 M NaOH.
-
Incubate one sample at room temperature and another at 60°C.
-
Collect aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% H₂O₂.
-
Incubate at room temperature.
-
Collect aliquots at various time points.
-
-
Thermal Degradation:
-
Dilute the this compound stock solution in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubate at 60°C.
-
Collect aliquots at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound in a neutral buffer to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Collect samples after the specified exposure period.
-
-
HPLC Analysis:
-
Analyze all collected samples by a suitable stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent this compound peak.
-
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for investigating this compound instability.
Caption: Troubleshooting decision tree for this compound experiments.
Overcoming non-specific binding in Fominoben receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming non-specific binding in Fominoben receptor assays. Given that this compound is reported to act as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor, the following guidance is tailored to assays for this target.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely receptor target?
A1: this compound is an antitussive agent that has been shown to have anxiolytic-like properties.[1][3] Research indicates that it may act as an agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Therefore, assays designed to study this compound binding should focus on the GABA-A receptor, a ligand-gated ion channel.[4]
Q2: What is non-specific binding and why is it problematic in this compound receptor assays?
A2: Non-specific binding (NSB) refers to the binding of the radioligand or test compound to components other than the target receptor, such as lipids, other proteins, and the assay apparatus itself (e.g., filters, tubes).[5] High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of key parameters like receptor affinity (Kd) and density (Bmax).[5]
Q3: How is non-specific binding determined in a this compound receptor assay?
A3: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of a non-radiolabeled competitor that also binds to the benzodiazepine site of the GABA-A receptor. This "cold" ligand saturates the specific receptor sites, so any remaining bound radioactivity is considered non-specific.[5] A common choice for this is a high concentration (e.g., 10 µM) of diazepam.[2][4]
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 50% of the total binding, and in well-optimized assays, specific binding can be greater than 70% of the total.[5] If the specific binding signal is less than twice the non-specific binding, the assay data may be unreliable.
Troubleshooting Guide: High Non-Specific Binding
This guide addresses common issues of high non-specific binding in a question-and-answer format.
Issue 1: High background signal across all assay tubes.
-
Question: My non-specific binding is excessively high, making it difficult to detect a specific signal for this compound. What are the potential causes and solutions?
-
Answer: High non-specific binding is a frequent challenge. The following table outlines common causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Assay Buffer Composition | Modify the assay buffer to reduce non-specific interactions. This can include optimizing the pH and adjusting the ionic strength with salts.[5][6] |
| Insufficient Blocking | Incorporate blocking agents into your assay buffer to saturate non-specific binding sites. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% is commonly used.[6][7] |
| Radioligand Sticking to Filters/Tubes | Pre-treat glass fiber filters with 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand adhesion.[5] Using low-binding tubes and plates can also be beneficial. |
| Inadequate Washing | Increase the number and/or volume of washes with ice-cold wash buffer immediately after filtration to remove unbound radioligand.[5] |
| Suboptimal Incubation Conditions | Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding, but ensure that specific binding reaches equilibrium.[5] |
Issue 2: Variability in non-specific binding between experiments.
-
Question: I'm observing significant variability in my non-specific binding from one experiment to the next. What could be causing this inconsistency?
-
Answer: Inconsistent non-specific binding can stem from several factors related to assay setup and execution.
| Potential Cause | Recommended Solution |
| Inconsistent Membrane Preparation | Ensure a standardized and reproducible protocol for membrane preparation. Inconsistent protein concentration or membrane quality can affect binding. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent addition of reagents, especially the radioligand and cold competitor. |
| Variable Incubation Times | Precisely control the incubation time for all samples in every experiment. |
| Inconsistent Washing Procedure | Standardize the washing procedure, including the volume of wash buffer, the number of washes, and the speed of filtration.[5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound at the GABA-A Receptor Benzodiazepine Site
This protocol is a general guideline for a competitive binding assay using [3H]Flunitrazepam as the radioligand. Optimization for your specific experimental conditions is recommended.
Materials:
-
Membrane Preparation: Rat cortical membranes (or other appropriate tissue/cell line expressing GABA-A receptors).
-
Radioligand: [3H]Flunitrazepam (specific activity ~70-90 Ci/mmol).
-
Cold Ligand (for NSB): Diazepam.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% PEI.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge the homogenate, wash the pellet, and resuspend in assay buffer to a final protein concentration of 100-200 µ g/assay tube.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Membrane preparation, [3H]Flunitrazepam (at a concentration near its Kd, e.g., 1-2 nM), and assay buffer.
-
Non-Specific Binding (NSB): Membrane preparation, [3H]Flunitrazepam, and a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Competition Binding: Membrane preparation, [3H]Flunitrazepam, and varying concentrations of this compound.
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-soaked glass fiber filters under vacuum.
-
Washing: Wash the filters quickly with 3-4 aliquots of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
For competition experiments, plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Data Presentation: Optimizing Assay Conditions
The following tables provide illustrative data on how to optimize assay conditions to reduce non-specific binding.
Table 1: Effect of Blocking Agents on Non-Specific Binding
| Blocking Agent | Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| None | - | 3500 | 2000 | 1500 | 42.9% |
| BSA | 0.1% | 3400 | 1200 | 2200 | 64.7% |
| BSA | 0.5% | 3300 | 900 | 2400 | 72.7% |
| Casein | 0.1% | 3350 | 1000 | 2350 | 70.1% |
Note: This is illustrative data. Optimal blocking agent and concentration should be determined empirically.
Table 2: Effect of Wash Steps on Non-Specific Binding
| Number of Washes | Wash Volume (mL) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 1 | 3 | 3300 | 1500 | 1800 | 54.5% |
| 2 | 3 | 3250 | 1100 | 2150 | 66.2% |
| 3 | 3 | 3200 | 950 | 2250 | 70.3% |
| 4 | 3 | 3180 | 920 | 2260 | 71.1% |
Note: This is illustrative data. The optimal number of washes should be determined for each specific assay.
Visualizations
Caption: Signaling pathway of the GABA-A receptor modulated by GABA and this compound.
Caption: A logical workflow for troubleshooting high non-specific binding in receptor assays.
Caption: A streamlined workflow for performing a radioligand binding assay.
References
- 1. Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
Managing side effects of Fominoben in long-term animal studies
Disclaimer: Publicly available data on the long-term toxicology of Fominoben in animal models is limited. This guide is developed based on its known mechanism of action as a potential GABA-A receptor agonist, reported human adverse effects, and general principles of preclinical toxicology for small molecules.[1][2][3][4] Researchers should adapt these recommendations based on their specific study design and institutional guidelines (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that might predict its side effects?
A1: this compound is an antitussive and respiratory stimulant.[1] Research indicates it may act as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[2][5] Therefore, many potential side effects are related to the modulation of the central nervous system (CNS) and are similar to those observed with benzodiazepines, such as sedation, ataxia, or paradoxical excitation.[6]
Q2: What are the most likely side effects to monitor for in a long-term rodent study with this compound?
A2: Based on reported human adverse effects and its GABAergic mechanism, key side effects to monitor in animals include changes in body weight (due to appetite suppression), CNS-related behavioral changes (sedation, irritability, hyperactivity), gastrointestinal issues (nausea, vomiting, observed as pica or changes in feces), and potential for hepatotoxicity with long-term administration.[1] Regular clinical observations, body weight measurements, and periodic clinical pathology are crucial.
Q3: How frequently should animals be monitored for adverse effects during a chronic study?
A3: Monitoring frequency should be highest during the initial dosing period and then can be adjusted. A typical schedule includes:
-
Weeks 1-4: Daily cage-side observations and body weight measurements. Detailed clinical examinations twice weekly.
-
Months 2-6+: Body weight measurements twice weekly. Detailed clinical examinations weekly.
-
Any animal showing signs of distress should be monitored daily or more frequently as required.
Q4: Are there any known reproductive or developmental toxicity concerns with this compound?
Troubleshooting Guides
Issue 1: Significant Body Weight Loss or Lack of Gain
-
Problem: Animals in the this compound group show a statistically significant decrease in body weight (>10% of baseline) or failure to gain weight compared to the control group.
-
Possible Cause:
-
Appetite Suppression: A known side effect of this compound.[1]
-
Gastrointestinal Distress: Potential nausea or vomiting leading to reduced food intake.
-
General Malaise/Systemic Toxicity: The animal may be unwell due to off-target effects.
-
-
Suggested Solution:
-
Quantify Food and Water Intake: Measure daily consumption to confirm anorexia.
-
Provide Palatable Diet: Supplement with a high-calorie, palatable diet or moist chow to encourage eating.
-
Conduct Clinical Examination: Check for signs of dehydration, dental issues, or other signs of illness.
-
Consider Dose Reduction: If weight loss is severe and persistent, a reduction in the dose level may be necessary after consulting the study protocol.
-
Clinical Pathology: Perform an interim blood draw to check for markers of systemic toxicity (e.g., liver enzymes, kidney function).
-
Issue 2: Abnormal Central Nervous System (CNS) Signs
-
Problem: Animals exhibit behaviors such as ataxia (incoordination), prolonged sedation, hyperactivity, irritability, or stereotypical behaviors (e.g., circling).
-
Possible Cause:
-
GABA-A Receptor Agonism: Direct pharmacological effect of this compound on the CNS.[2]
-
Dose-Limiting Toxicity: The dose may be approaching the maximum tolerated dose (MTD).
-
Metabolite Accumulation: In a long-term study, drug metabolites may accumulate and contribute to CNS effects.
-
-
Suggested Solution:
-
Standardize Behavioral Assessment: Use a functional observational battery (FOB) or similar scoring system to quantify the severity and duration of CNS signs.
-
Correlate with Dosing Time: Note if signs are most severe shortly after dosing (peak plasma concentration) and if they resolve over time.
-
Evaluate Satellite Animals: If the study design includes satellite animals for pharmacokinetics, correlate the onset of clinical signs with plasma drug concentrations.
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Adjust Dosing Regimen: If signs are severe, consider splitting the daily dose or reducing the overall dose.
-
Data Presentation
Table 1: Illustrative Incidence of Clinical Observations in a 6-Month Rodent Study (Note: This is a hypothetical table for illustrative purposes, as specific long-term animal data for this compound is not publicly available.)
| Clinical Sign | Control Group (Vehicle) | Low Dose (X mg/kg) | Mid Dose (3X mg/kg) | High Dose (10X mg/kg) |
| Body Weight Loss (>10%) | 0/20 (0%) | 1/20 (5%) | 4/20 (20%) | 9/20 (45%) |
| Sedation (Post-dose) | 0/20 (0%) | 2/20 (10%) | 7/20 (35%) | 15/20 (75%) |
| Hyperactivity/Irritability | 1/20 (5%) | 1/20 (5%) | 3/20 (15%) | 6/20 (30%) |
| Ataxia | 0/20 (0%) | 0/20 (0%) | 2/20 (10%) | 8/20 (40%) |
| Pica (observed) | 0/20 (0%) | 1/20 (5%) | 2/20 (10%) | 4/20 (20%) |
Experimental Protocols
Protocol 1: Clinical Chemistry Analysis for Hepatotoxicity Monitoring
-
Objective: To assess the potential for this compound-induced liver injury.
-
Timepoints: Pre-study baseline, Month 1, Month 3, and study termination.
-
Sample Collection:
-
Collect approximately 250-500 µL of whole blood from a relevant vessel (e.g., submandibular or saphenous vein) into serum separator tubes.
-
Allow blood to clot for 30 minutes at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes to separate serum.
-
Transfer serum to a clean, labeled microcentrifuge tube and store at -80°C until analysis.
-
-
Analytes:
-
Primary: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total Bilirubin (TBIL).
-
Secondary: Albumin (ALB), Total Protein (TP), Gamma-glutamyl transferase (GGT).
-
-
Analysis: Use a validated automated clinical chemistry analyzer according to the manufacturer's instructions.
-
Data Interpretation: Compare mean values for each dose group to the control group. A 2-fold or greater increase in ALT/AST over controls, especially if dose-dependent, is considered a potential indicator of hepatocellular injury.
Visualizations
Diagram 1: Potential Signaling Pathway for this compound-Induced CNS Effects
Caption: this compound's potential action on the GABA-A receptor.
Diagram 2: Experimental Workflow for a Long-Term Toxicity Study
Caption: General workflow for a chronic animal toxicology study.
Diagram 3: Troubleshooting Logic for Weight Loss
Caption: Decision tree for investigating significant weight loss.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Preclinical Toxicity Studies → Area → Sustainability [esg.sustainability-directory.com]
- 5. Anxiolytic-like properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drugs Affecting Animal Behavior | Veterian Key [veteriankey.com]
- 7. [Reproduction-toxological studies with this compound-HCl] - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of Fominoben and its metabolites in chromatography
Welcome to the technical support center dedicated to enhancing the chromatographic resolution of Fominoben and its metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of this compound and its metabolites.
Issue 1: Poor peak shape (tailing) for this compound.
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for basic compounds like this compound is a common issue in reversed-phase chromatography.[1][2] It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[3][4]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 or below) using an additive like formic acid or trifluoroacetic acid can protonate the silanol groups, minimizing unwanted interactions.[3]
-
Use of Buffers: Incorporating a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, into the mobile phase can help maintain a consistent pH and mask silanol interactions.[3][4] For LC-MS applications, keep buffer concentrations below 10 mM to prevent ion suppression.[3]
-
Column Selection:
-
End-capped Columns: Employ columns with end-capping, where residual silanols are chemically deactivated.
-
Base-deactivated Columns: Utilize columns specifically designed for the analysis of basic compounds.[3]
-
Novel Chemistries: Consider columns with alternative stationary phase chemistries that are less prone to secondary interactions.
-
-
Mobile Phase Additives: The use of additives like triethylamine (B128534) (TEA) can competitively bind to active silanol sites, but this is becoming less common with the availability of advanced column technologies.[1]
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.[5] However, ensure the temperature does not exceed the stability limits of the column or analyte.[5]
-
Issue 2: Difficulty in retaining and separating polar metabolites of this compound.
-
Question: I am struggling to achieve adequate retention and separation for the more polar metabolites of this compound using reversed-phase chromatography. What alternative approaches can I use?
-
Answer: The analysis of polar metabolites can be challenging with traditional reversed-phase chromatography due to their limited retention on non-polar stationary phases.[6] Several alternative techniques can provide enhanced retention and resolution.
Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable technique for the separation of polar compounds.[7] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.
-
Key Considerations for HILIC:
-
Column Choice: Select a suitable HILIC stationary phase (e.g., bare silica, amide, or zwitterionic).
-
Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Injection Solvent: The sample should be dissolved in a solvent with a high organic content to ensure good peak shape.
-
-
-
UltraPerformance Convergence Chromatography (UPC²): This technique uses compressed carbon dioxide as the primary mobile phase, offering an alternative selectivity for polar compounds.[8] The addition of a co-solvent like methanol (B129727) and modifiers such as ammonium formate can significantly improve peak shape and retention of polar analytes.[8]
-
Chemoselective Tagging: This approach involves derivatizing the polar metabolites with a hydrophobic tag.[6] This increases their retention in reversed-phase systems and can improve resolution.[6]
-
Issue 3: Inconsistent retention times and poor reproducibility.
-
Question: I am observing shifts in retention times for this compound and its metabolites between injections and batches. What could be causing this and how can I improve reproducibility?
-
Answer: Inconsistent retention times can stem from several factors related to the HPLC system, column, and mobile phase preparation.
Troubleshooting Checklist:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. Inadequate equilibration can lead to drifting retention times.
-
Mobile Phase Preparation:
-
Accurate Composition: Precisely prepare the mobile phase to ensure a consistent composition from batch to batch.
-
Degassing: Properly degas the mobile phase to prevent bubble formation in the pump and detector.
-
Buffer Stability: If using buffers, ensure they are fresh and within their effective pH range.
-
-
System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.
-
Column Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can impact retention.[5]
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, affecting its performance. Use a guard column and appropriate sample preparation techniques to minimize this. If contamination is suspected, a column wash procedure may be necessary.
-
Experimental Protocols
Below are detailed methodologies for the analysis of this compound and its metabolites.
Protocol 1: Reversed-Phase HPLC-MS/MS Method for this compound
This method is suitable for the quantification of this compound in biological matrices.
-
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with low silanol activity is recommended (e.g., Newcrom R1 or equivalent).[9]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) will be necessary to elute this compound. The exact gradient will need to be optimized based on the specific column and system.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and any available metabolite standards should be determined by direct infusion.
-
Protocol 2: HILIC Method for Polar Metabolites of this compound
This protocol is designed for the separation of potential polar metabolites.
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (HRMS) or tandem mass spectrometer (MS/MS).
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., amide or zwitterionic phase).
-
Mobile Phase:
-
A: 20 mM Ammonium acetate, pH 9.3 with 5 µM medronic acid in water[7]
-
B: Acetonitrile
-
-
Gradient Elution: A gradient starting with a high percentage of acetonitrile (e.g., 90%) and decreasing to a lower percentage.[7]
-
Flow Rate: 0.4 mL/min[7]
-
Column Temperature: 15 °C[7]
-
Injection Volume: 2-5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or Negative ESI, depending on the metabolites.
-
Scan Type: Full scan for metabolite discovery or MRM for targeted analysis.
-
Data Presentation
Table 1: Example HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Chromatography | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | Analyte-specific |
Table 2: Example HILIC Parameters for Polar Metabolite Analysis
| Parameter | Setting |
| Chromatography | |
| Column | Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 8 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI+ / ESI- |
| Scan Range | m/z 70-1000 |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Visualizations
Caption: Troubleshooting workflow for addressing poor peak shape.
Caption: General experimental workflow for this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Enrichment tags for enhanced-resolution profiling of the polar metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. waters.com [waters.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Fominoben Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Fominoben dose-response curve optimization in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in cell-based assays?
A1: this compound is understood to act as a positive allosteric modulator of the GABA-A receptor, likely at the benzodiazepine (B76468) binding site.[1] This means it is expected to enhance the activity of the GABA-A receptor in the presence of its primary ligand, GABA. The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the cell, leading to hyperpolarization of the cell membrane and an inhibitory effect on neurotransmission.[2]
Q2: Which cell lines are suitable for this compound dose-response assays?
A2: Cell lines that endogenously express GABA-A receptors or, more commonly, host cell lines like HEK293 or CHO cells that are stably transfected to express specific GABA-A receptor subunit combinations (e.g., α1β2γ2) are recommended. The choice of subunit composition can influence the pharmacological response.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: Based on binding assay data, this compound has an IC50 value in the low micromolar range (approximately 2.2 to 4.05 µM).[1] Therefore, a good starting point for a dose-response curve in a functional cell-based assay would be to test a wide range of concentrations spanning several orders of magnitude around this value, for example, from 10 nM to 100 µM.
Q4: How long should cells be incubated with this compound?
A4: The incubation time will depend on the specific assay and the cell line's characteristics. For direct-acting ion channel modulators, the effect can often be measured within minutes to a few hours. A time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) is recommended to determine the optimal incubation time for your specific experimental setup.
Troubleshooting Guides
Issue 1: Flat or No Dose-Response Curve
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inactive this compound Compound | Verify the integrity and purity of your this compound stock. Prepare a fresh stock solution in the recommended solvent (e.g., DMSO) and store it appropriately. |
| Incorrect Concentration Range | If no response is observed, test higher concentrations of this compound (e.g., up to 1 mM). Conversely, if toxicity is observed at the lowest dose, test a lower concentration range. |
| Low GABA-A Receptor Expression | Confirm the expression of functional GABA-A receptors in your chosen cell line using techniques like Western blot, qPCR, or by testing a known GABA-A agonist as a positive control. |
| Suboptimal Assay Conditions | Optimize cell seeding density. Over-confluent or under-confluent cells can lead to inconsistent results. Also, ensure the assay buffer conditions (pH, ion concentrations) are optimal for GABA-A receptor function. |
| Assay Interference | Some assay reagents can interfere with the test compound or the detection method. Run appropriate controls, including vehicle-only and positive controls, to identify any assay artifacts. |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate Compound Dilutions | Prepare serial dilutions carefully and ensure thorough mixing at each step. Use a fresh set of pipette tips for each dilution. |
| Cell Health Issues | Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before seeding for the assay. |
Issue 3: Unexpected Biphasic or U-shaped Dose-Response Curve
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At higher concentrations, this compound may interact with other cellular targets, leading to a complex dose-response. Consider using a lower concentration range or employing a more specific assay. |
| Compound Cytotoxicity | High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells, leading to a decrease in response at the upper end of the dose-response curve. Perform a cytotoxicity assay in parallel. |
| Assay Artifact | The assay signal may be saturated at high compound concentrations. Review the dynamic range of your assay and adjust the detection settings if necessary. |
Experimental Protocols
Protocol 1: Fluorescence-Based Membrane Potential Assay
This protocol describes a method to measure this compound's effect on GABA-A receptor activation using a fluorescent membrane potential dye.
Materials:
-
HEK293 cells stably expressing a GABA-A receptor subtype (e.g., α1β2γ2)
-
This compound
-
GABA (gamma-Aminobutyric acid)
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black-walled, clear-bottom 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the HEK293-GABA-A cells into the multi-well plates at a pre-optimized density and culture overnight.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions and add it to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of GABA at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay Measurement:
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a predetermined time.
-
Add the EC20 concentration of GABA to all wells to stimulate the receptor.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline.
-
Plot the change in fluorescence against the log of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.
-
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol is to assess the potential cytotoxic effects of this compound.
Materials:
-
Cell line used in the primary functional assay
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Real-Time Glo™)
-
White or clear multi-well plates appropriate for the chosen viability assay
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the same duration as the primary functional assay.
-
Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data to the vehicle-only control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound in a Membrane Potential Assay
| This compound Concentration (µM) | % Maximum Response (Mean ± SD) |
| 0.01 | 2.5 ± 1.1 |
| 0.1 | 15.2 ± 3.5 |
| 1 | 45.8 ± 5.2 |
| 2.2 | 50.1 ± 4.8 |
| 5 | 78.9 ± 6.1 |
| 10 | 95.3 ± 4.3 |
| 50 | 98.1 ± 3.9 |
| 100 | 99.2 ± 3.2 |
Table 2: Representative Cytotoxicity Data for this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 100 ± 2.5 |
| 1 | 98.7 ± 3.1 |
| 10 | 95.2 ± 4.5 |
| 50 | 85.6 ± 6.8 |
| 100 | 70.3 ± 8.2 |
| 200 | 48.9 ± 9.5 |
Visualizations
Caption: Signaling pathway of this compound's action on the GABA-A receptor.
Caption: Experimental workflow for a fluorescence-based this compound assay.
References
Technical Support Center: Mitigating Matrix Effects in Fominoben Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of Fominoben. The following information is based on established principles of bioanalytical method development and validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components present in the sample matrix (e.g., plasma, urine).[1][2][3][4] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your bioanalytical method.[1][2][3]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?
A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[2][5] Common culprits include:
-
Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression.[2][5]
-
Salts and ions: Can alter the droplet formation and evaporation process in the ion source.[2]
-
Endogenous metabolites: Can have similar properties to the analyte and co-elute.
-
Proteins: While largely removed during sample preparation, residual proteins can still cause interference.[2]
-
Exogenous substances: Anticoagulants, dosing vehicles, and co-administered drugs can also contribute to matrix effects.[2]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any deviation in the this compound signal baseline indicates the presence of matrix effects at that retention time.[1]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[4][7] The response of this compound in a spiked, extracted blank matrix is compared to the response of this compound in a neat solution at the same concentration.[7]
Q4: What is a Matrix Factor (MF) and how is it calculated?
A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[8]
Calculation of Matrix Factor: MF = (Peak Area of Analyte in Spiked Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
For a robust method, the MF should ideally be between 0.8 and 1.2, and the coefficient of variation (CV) across different lots of matrix should be less than 15%.
Troubleshooting Guide
Problem: Significant ion suppression is observed for this compound.
This is a common issue in bioanalysis. The following troubleshooting workflow can help identify the cause and find a solution.
Caption: A workflow for troubleshooting and mitigating ion suppression in this compound bioanalysis.
Problem: High variability in matrix effects between different biological samples.
High variability can lead to poor precision and accuracy.
-
Solution:
-
Increase Sample Cleanup: Transition from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering compounds.[3][9]
-
Use a Stable Isotope Labeled (SIL) Internal Standard: A SIL-IS for this compound is the most effective way to compensate for variable matrix effects as it will be affected in the same way as the analyte.[1][9]
-
Chromatographic Separation: Improve the separation of this compound from the interfering peaks. A longer gradient or a different column chemistry might be necessary.[10]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the matrix effect on this compound analysis in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of this compound and its internal standard (IS) in the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike this compound and IS into the final extracted samples at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound and IS into the blank biological matrix before the sample preparation procedure at the same concentrations. This set is used to determine recovery.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF):
-
IS-Normalized Matrix Factor (IS-Normalized MF):
-
Recovery (RE):
-
Data Presentation
The following table provides an example of how to present the data from the matrix effect assessment:
| Concentration Level | Matrix Lot | This compound Peak Area (Set B) | This compound Peak Area (Set A) | Matrix Factor (MF) | IS Peak Area (Set B) | IS Peak Area (Set A) | IS MF | IS-Normalized MF |
| Low | 1 | 85,000 | 100,000 | 0.85 | 175,000 | 200,000 | 0.88 | 0.97 |
| Low | 2 | 82,000 | 100,000 | 0.82 | 170,000 | 200,000 | 0.85 | 0.96 |
| High | 1 | 880,000 | 1,000,000 | 0.88 | 180,000 | 200,000 | 0.90 | 0.98 |
| High | 2 | 910,000 | 1,000,000 | 0.91 | 185,000 | 200,000 | 0.93 | 0.98 |
| Mean | 0.87 | 0.89 | 0.97 | |||||
| CV (%) | 4.8% | 3.9% | 1.1% |
Mitigation Strategies Workflow
The following diagram illustrates the logical flow for selecting a strategy to mitigate matrix effects.
Caption: A decision tree outlining strategies for mitigating matrix effects in bioanalysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Fominoben under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of Fominoben. The information presented here is based on general principles of pharmaceutical stability testing and available data on the stability of benzanilide (B160483) derivatives, the chemical class to which this compound belongs. It is crucial to validate these methodologies for your specific formulation and experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary degradation pathways for this compound under stress conditions?
A1: While specific public data on this compound degradation is limited, as a benzanilide derivative, it is likely susceptible to degradation via hydrolysis of the amide bond and photodegradation.[1][2][3] Forced degradation studies are essential to identify the specific degradation products and pathways for your this compound sample.[4][5]
Troubleshooting:
-
Unexpected Peaks in HPLC: If you observe unexpected peaks during analysis, consider the possibility of degradation products. Compare the chromatograms of stressed and unstressed samples to identify potential degradants.
-
Mass Balance Issues: If the assay of this compound decreases without a corresponding increase in known degradation products, it may indicate the formation of non-UV active compounds or volatile degradants. Employing a mass-spectrometric detector can help in identifying such products.
Q2: How should I design a forced degradation study for this compound?
A2: A comprehensive forced degradation study should expose this compound to a range of stress conditions as recommended by ICH guidelines.[4][5][6] This helps in understanding the intrinsic stability of the molecule and developing a stability-indicating analytical method.
Experimental Workflow for Forced Degradation:
Q3: What are the recommended storage conditions for this compound?
A3: Based on general pharmaceutical practice, this compound should be stored in well-closed containers, protected from light and moisture, at controlled room temperature (20-25°C). However, the optimal storage conditions should be determined based on the results of long-term and accelerated stability studies.
Troubleshooting:
-
Discoloration or Physical Changes: Any change in the physical appearance of the drug substance or product should be investigated, as it may indicate degradation.
-
Out-of-Specification (OOS) Results: If you encounter OOS results during stability testing, a thorough investigation is required to determine the root cause, which could be related to storage conditions, packaging, or the formulation itself.
Data Presentation: Stability of this compound Under Stress Conditions (Hypothetical Data)
The following table summarizes hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes and should be replaced with actual experimental results.
| Stress Condition | Duration | This compound Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control | 0 hours | 99.8 | Not Detected | Not Detected |
| 0.1 N HCl | 24 hours | 85.2 | 12.1 (Hydrolysis Product) | Not Detected |
| 0.1 N NaOH | 8 hours | 78.5 | 18.9 (Hydrolysis Product) | Not Detected |
| 3% H₂O₂ | 24 hours | 92.1 | Not Detected | 6.5 (Oxidation Product) |
| Thermal (80°C) | 48 hours | 95.3 | 2.5 (Thermolytic Product) | Not Detected |
| Photolytic (ICH Q1B) | 24 hours | 89.7 | Not Detected | 8.3 (Photolytic Product) |
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound
This is a general method and requires optimization and validation for your specific application.
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.02 M phosphate (B84403) buffer (pH 3.5) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature or heat at a lower temperature (e.g., 40°C) due to the higher lability of amides in basic conditions.[7] Withdraw samples, neutralize, and analyze.
-
Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Protect from light. Analyze at different time points.
-
Thermal Degradation: Keep a solid sample of this compound in a thermostatically controlled oven at 80°C. Analyze samples periodically.
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Visualizations
Hypothetical Degradation Pathway of a Benzanilide Derivative
The following diagram illustrates a potential degradation pathway for a compound with a benzanilide structure, like this compound, under hydrolytic and photolytic stress.
This technical support center provides a foundational framework for approaching the stability testing of this compound. All experimental work should be conducted in accordance with relevant regulatory guidelines and be thoroughly validated.
References
- 1. researchgate.net [researchgate.net]
- 2. 597. The alkaline hydrolysis of some N-acyl-benzanilides and -benzamides, with a note on the behaviour of N-acylbenzanilides in sulphuric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
Improving the efficiency of Fominoben extraction from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Fominoben from biological samples.
Frequently Asked Questions (FAQs)
???+ question "What are the key physicochemical properties of this compound to consider for extraction?" this compound is a benzanilide (B160483) and morpholine (B109124) derivative.[5][6] Its key properties influencing extraction are:
- Molecular Weight: 401.89 g/mol [7][8]
- Predicted logP (octanol/water partition coefficient): 2.51 - 2.96[9]
- Predicted Water Solubility: 0.0303 mg/mL[9]
- Predicted pKa (Strongest Basic): 5.55[9]
???+ question "Which biological matrices are typically used for this compound analysis?" Commonly used biological matrices for the analysis of drugs like this compound include plasma, serum, and urine.[4][10][11] The choice of matrix depends on the specific goals of the study (e.g., pharmacokinetics, toxicology).
???+ question "What are the most common extraction techniques for a compound like this compound?" The three most common extraction techniques applicable to this compound are:
- Protein Precipitation (PPT): A simple and fast method to remove proteins from plasma or serum samples.[12][13]
- Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[14][15][16]
- Solid-Phase Extraction (SPE): A chromatographic technique that separates components of a mixture based on their affinity for a solid stationary phase.[2][17][18][19]
???+ question "How do I choose the best extraction method?" The choice of extraction method depends on several factors:
- Required Cleanliness of the Extract: SPE generally provides the cleanest extracts, followed by LLE, and then PPT.
- Throughput Needs: PPT is the fastest method and is amenable to high-throughput automation. LLE can be more time-consuming, while modern SPE formats also allow for high-throughput processing.
- Cost: PPT is the least expensive, followed by LLE. SPE is generally the most expensive due to the cost of the cartridges.
- Analyte Concentration: For very low concentrations of this compound, a method with a pre-concentration step like SPE or LLE might be necessary.
Troubleshooting Guides
Protein Precipitation (PPT)
Issue: Low Recovery of this compound
-
Question: My recovery of this compound is consistently low after protein precipitation. What could be the cause?
-
Answer:
-
Incomplete Precipitation of Proteins: If proteins are not fully precipitated, this compound may remain bound to them and be removed with the protein pellet. Ensure you are using an adequate volume of precipitating solvent (a solvent-to-sample ratio of at least 3:1 is recommended). Acetonitrile (B52724) is often a good choice for precipitating plasma proteins.[13]
-
Co-precipitation of this compound: this compound might be physically trapped within the precipitated protein pellet. To mitigate this, ensure thorough vortexing after adding the precipitating solvent and consider a second extraction of the protein pellet.
-
Precipitation at the Wrong Temperature: Performing the precipitation at a low temperature (e.g., 4°C) can sometimes improve the recovery of certain analytes by minimizing degradation, though it can also affect protein precipitation efficiency.[12] Experiment with performing the precipitation at room temperature versus on ice.
-
Issue: High Matrix Effects in LC-MS/MS Analysis
-
Question: I am observing significant ion suppression or enhancement for this compound in my LC-MS/MS analysis after PPT. How can I reduce this?
-
Answer:
-
Insufficient Protein Removal: Residual proteins can cause matrix effects. Ensure complete protein precipitation and careful removal of the supernatant without disturbing the pellet.
-
Phospholipid Contamination: Phospholipids are a major source of matrix effects in plasma samples. While PPT with acetonitrile removes a significant portion of phospholipids, some may remain. Consider a post-precipitation clean-up step, such as a simple pass-through SPE.
-
Optimize Chromatography: Adjust your LC gradient to separate this compound from the regions where matrix components elute. A longer run time or a different stationary phase might be necessary.
-
Liquid-Liquid Extraction (LLE)
Issue: Low and Irreproducible Recovery
-
Question: My LLE recovery for this compound is low and varies between samples. What are the potential causes?
-
Answer:
-
Incorrect pH of the Aqueous Phase: For efficient extraction of a basic drug like this compound into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa (pKa of this compound is predicted to be around 5.55).[9] Therefore, adjusting the sample pH to ~7.5-9.5 is recommended.[4]
-
Inappropriate Extraction Solvent: The choice of organic solvent is critical. A solvent that is immiscible with water and in which this compound has high solubility should be used. For a compound with a logP around 2.5-3, solvents like methyl-tert-butyl ether (MTBE), dichloromethane, or a mixture of hexane (B92381) and ethyl acetate (B1210297) could be effective.[20]
-
Insufficient Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Vortexing for 1-2 minutes is typically sufficient.
-
Emulsion Formation: Emulsions can form at the interface of the two layers, trapping the analyte and leading to poor recovery. To break emulsions, you can try centrifugation, adding a small amount of salt, or filtering through a glass wool plug.
-
Issue: Contaminated Extract
-
Question: The final extract after LLE contains a lot of interfering peaks. How can I get a cleaner extract?
-
Answer:
-
Back-Extraction: A back-extraction step can significantly clean up the sample. After the initial extraction into an organic solvent, the organic phase can be mixed with an acidic aqueous solution (e.g., 0.1 M HCl). This compound will partition into the acidic aqueous phase, leaving many neutral and acidic interferences in the organic phase. The acidic aqueous phase can then be collected, the pH adjusted to be basic, and this compound re-extracted into a fresh organic solvent.
-
Choice of Solvent: Some solvents are less selective than others. Experiment with different organic solvents to find one that minimizes the extraction of interfering compounds.
-
Solid-Phase Extraction (SPE)
Issue: Poor Retention of this compound on the SPE Cartridge
-
Question: this compound is breaking through during the sample loading step of my SPE protocol. Why is it not retaining on the cartridge?
-
Answer:
-
Incorrect Sorbent Choice: For a basic compound like this compound, a cation-exchange or a mixed-mode (cation-exchange and reversed-phase) sorbent is often a good choice.[17][21] A polymeric reversed-phase sorbent could also be effective.
-
Improper Sample Pre-treatment: The pH of the sample loaded onto the SPE cartridge is crucial. For a cation-exchange mechanism, the sample pH should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is protonated (positively charged). For a reversed-phase mechanism, adjusting the pH to suppress ionization might be necessary.
-
Cartridge Overload: Ensure that the amount of sample and this compound loaded onto the cartridge does not exceed its capacity.
-
Flow Rate Too High: Loading the sample too quickly can prevent efficient interaction with the sorbent. A slow and steady flow rate is recommended.
-
Issue: Low Recovery During Elution
-
Question: this compound is retained on the SPE cartridge, but I have low recovery in the final eluate. What can I do?
-
Answer:
-
Inefficient Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For a cation-exchange sorbent, the elution solvent should contain a component to neutralize the charge, such as a small percentage of ammonia (B1221849) or another base in an organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). For a reversed-phase sorbent, a strong organic solvent like methanol (B129727) or acetonitrile is typically used.
-
Insufficient Elution Volume: Ensure you are using a sufficient volume of the elution solvent to completely elute this compound from the cartridge. You can try eluting with a second aliquot of solvent and analyzing it separately to see if more analyte is recovered.
-
Secondary Interactions: this compound might have secondary interactions with the sorbent material. The choice of a more inert sorbent material or modifying the elution solvent to disrupt these interactions can help.
-
Experimental Protocols (Representative Examples)
Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile.
-
-
Precipitation:
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Urine
-
Sample Preparation:
-
Pipette 1 mL of human urine into a glass tube.
-
Add 100 µL of 1 M sodium hydroxide to adjust the pH to ~9.
-
-
Extraction:
-
Add 5 mL of methyl-tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Organic Phase Collection:
-
Transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) for this compound in Human Plasma
-
SPE Cartridge: Mixed-mode cation-exchange polymer-based cartridge (e.g., Oasis MCX).
-
Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge.
-
-
Sample Loading:
-
Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water.
-
Load the diluted sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase for analysis.
-
Data Presentation
Table 1: Hypothetical Performance of this compound Extraction Methods
| Extraction Method | Biological Matrix | Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Protein Precipitation | Plasma | 85 - 95 | < 10 | 70 - 120 |
| Liquid-Liquid Extraction | Urine | 75 - 90 | < 15 | 85 - 110 |
| Solid-Phase Extraction | Plasma | 90 - 105 | < 5 | 95 - 105 |
Note: These are representative values for a well-optimized method for a basic drug and should be determined experimentally for this compound.
Mandatory Visualizations
Caption: Workflow for this compound extraction using protein precipitation.
Caption: Workflow for this compound extraction using liquid-liquid extraction.
Caption: Workflow for this compound extraction using solid-phase extraction.
References
- 1. Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. | Semantic Scholar [semanticscholar.org]
- 4. nyc.gov [nyc.gov]
- 5. This compound | C21H24ClN3O3 | CID 3407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound (CAS 18053-31-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound [drugfuture.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. isp.idaho.gov [isp.idaho.gov]
- 12. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 13. Technical Tip: Protein Precipitation [phenomenex.com]
- 14. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of a Low Transition Temperature Mixture for the Dispersive Liquid–Liquid Microextraction of Illicit Drugs from Urine Samples [mdpi.com]
- 16. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new mixed mode solid phase extraction strategy for opioids, cocaines, amphetamines and adulterants in human blood with hybrid liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Analysis of 37 drugs in whole blood by HPLC after solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.atu.ie [pure.atu.ie]
Technical Support Center: Selecting the Appropriate Animal Model for Fominoben Efficacy Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the most suitable animal models for studying the efficacy of Fominoben, a centrally acting antitussive agent.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a benzanilide (B160483) class antitussive agent, previously marketed as Noleptan, with respiratory stimulant properties.[1][3] Its mechanism of action is believed to involve agonistic activity at the benzodiazepine (B76468) binding site of the GABAA receptor.[1][4][5]
Q2: Which animal models are most commonly used for antitussive efficacy studies?
A2: Guinea pigs are a widely accepted and reliable preclinical model for evaluating the efficacy of antitussive drugs.[6][7] Other models, including mice, rats, cats, and dogs, have also been utilized in respiratory drug research.[7][8][9][10][11] While rodents are commonly used, it's noted that they may exhibit an expiration reflex rather than a true cough.[7]
Q3: Why is the guinea pig model often preferred for cough research?
A3: The guinea pig model is favored for several reasons:
-
Similarities to Humans: Their respiratory anatomy and the presence of M2/M3-muscarinic and B2-adrenergic receptors are similar to humans, allowing for a closer mimicry of bronchoconstriction as seen in clinical asthma and COPD studies.[12]
-
Cough Reflex: Guinea pigs exhibit a demonstrable cough reflex, which is essential for studying antitussive agents.[6][12]
-
Established Protocols: Well-established protocols for inducing and quantifying cough in guinea pigs are available.[6]
Q4: What are the key considerations when selecting an animal model for this compound studies?
A4: The selection of an appropriate animal model should be based on the specific research question. Key considerations include:
-
Primary Endpoint: If the primary endpoint is the direct measurement of cough suppression, a model with a clear and quantifiable cough reflex, such as the guinea pig, is recommended.[6]
-
Mechanism of Action: To investigate the anxiolytic or GABAA receptor-mediated effects of this compound, mouse models have been successfully used.[5]
-
Translational Relevance: The chosen model should have a good translational potential to human respiratory diseases.[9][13] While no single model perfectly replicates human conditions, understanding the advantages and limitations of each is crucial.[9]
-
Cost and Feasibility: Larger animal models, such as dogs or sheep, can provide valuable data but are associated with higher costs and more complex ethical considerations.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cough response within the same animal group. | Inconsistent delivery of the tussive agent (e.g., citric acid, capsaicin).Individual animal sensitivity differences. | Ensure consistent aerosol concentration and exposure time for the tussive agent.Increase the number of animals per group to improve statistical power.Acclimatize animals to the experimental setup before the study. |
| Difficulty in distinguishing cough from other respiratory events (e.g., sneeze, expiration reflex). | Subjectivity in manual cough counting.Limitations of the chosen animal model (e.g., mice/rats).[7] | Utilize a whole-body plethysmography system with validated software for objective cough detection.Record audio and video of the animals for careful post-experimental analysis.Consider using a species with a more defined cough reflex, like the guinea pig.[6] |
| Unexpected adverse effects of this compound in the chosen model. | Species-specific metabolism or sensitivity.Inappropriate dosage. | Conduct a dose-ranging study to determine the optimal therapeutic window and identify potential toxicity.Review existing literature for any reported species-specific adverse effects of this compound or related compounds. |
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs
This protocol is a standard method for evaluating the efficacy of antitussive agents.[6]
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs (300-400g) are acclimatized to the experimental environment for at least one week.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before cough induction (e.g., 60 minutes).
-
Cough Induction: Animals are placed in a whole-body plethysmography chamber. A 0.4 M solution of citric acid is nebulized into the chamber for a fixed period (e.g., 10 minutes).
-
Cough Assessment: The number of coughs is recorded during the exposure period and for a defined time afterward. Coughs are identified by their characteristic sound and the associated pressure changes within the plethysmograph.
-
Data Analysis: The total number of coughs in the this compound-treated group is compared to the vehicle-treated control group.
Data Presentation
Table 1: Hypothetical Efficacy of this compound in a Guinea Pig Cough Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Coughs (± SEM) | % Inhibition of Cough |
| Vehicle | - | 35 ± 3 | - |
| This compound | 10 | 22 ± 2.5 | 37.1% |
| This compound | 30 | 12 ± 2 | 65.7% |
| This compound | 100 | 5 ± 1.5 | 85.7% |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for selecting an appropriate animal model for this compound efficacy studies.
Caption: Proposed mechanism of action of this compound leading to cough suppression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Noleptan (this compound): uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 3. [this compound, a new respiratory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Airway disease: the use of large animal models for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Respiratory Diseases - Aragen Bioscience [aragenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. scireq.com [scireq.com]
- 13. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fominoben and Dextromethorphan for Cough Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fominoben and Dextromethorphan (B48470), two centrally acting antitussive agents. The following sections detail their mechanisms of action, present available comparative clinical data, and outline the experimental protocols used to evaluate their efficacy.
Comparative Clinical Data
A key double-blind study compared the effects of this compound and Dextromethorphan in sixty patients with chronic obstructive lung disease (COLD). While the primary focus was on respiratory parameters rather than direct cough suppression metrics, the study provides the only available head-to-head clinical data.[1]
| Parameter | This compound (160 mg, three times daily for 2 weeks) | Dextromethorphan (30 mg, three times daily for 2 weeks) |
| Arterial O2 Pressure (PaO2) | Significant increase | No significant change |
| Arterial CO2 Pressure (PaCO2) | Significant decrease | No significant change |
| pH | Significant rise | Rise observed |
| Alveolar-arterial O2 difference (A-aDO2) | No improvement | No improvement |
| Data sourced from a study in patients with chronic obstructive lung disease (COLD)[1] |
The findings suggest that this compound may improve alveolar ventilation, a favorable effect in hypoxic patients, independent of its antitussive action.[1]
Mechanism of Action
The antitussive effects of this compound and Dextromethorphan are mediated through different central nervous system pathways.
This compound is a non-narcotic, centrally acting antitussive.[1] Its mechanism is not fully elucidated, but evidence suggests it may act as an agonist at the benzodiazepine (B76468) site of the GABAA receptor.[2] This interaction would enhance the inhibitory effects of GABA, a major neurotransmitter in the brain, potentially leading to suppression of the cough reflex.
Dextromethorphan is a widely used over-the-counter cough suppressant.[3] Its primary mechanism of action involves antagonism of the N-methyl-D-aspartate (NMDA) receptor in the brain's cough center, which elevates the threshold for the cough reflex.[4] Additionally, it acts as a sigma-1 receptor agonist.[4]
Experimental Protocols for Evaluating Antitussive Efficacy
The efficacy of cough suppressants is evaluated using a variety of objective and subjective methodologies.
Objective Measurement of Cough
1. Cough Challenge Tests: These tests are used to assess cough reflex sensitivity by inducing cough with a chemical irritant.
-
Citric Acid Cough Challenge:
-
Procedure: Subjects inhale aerosolized citric acid at incrementally increasing concentrations.[5] The challenge is typically administered using a breath-activated dosimeter.[5]
-
Endpoint: The primary endpoint is the lowest concentration of citric acid that elicits a specific number of coughs, most commonly five (C5).[6] A higher C5 value after treatment indicates a less sensitive cough reflex.
-
-
Capsaicin (B1668287) Cough Challenge:
2. Ambulatory Cough Frequency Monitoring:
-
Procedure: A portable recording device is worn by the subject for an extended period (typically 24 hours) to capture the sound of spontaneous coughing.[7][8]
-
Endpoint: The primary outcome is the number of coughs per hour. A significant reduction in cough frequency post-treatment indicates efficacy.
Subjective Measurement of Cough
1. Visual Analog Scale (VAS):
-
Procedure: Patients rate the severity of their cough on a 100-mm line, with "no cough" at one end and "the worst imaginable cough" at the other.[9]
-
Endpoint: A change in the millimeter score from baseline. A reduction of ≥ 30 mm is considered a clinically meaningful change.[9][10][11]
2. Cough Symptom Score (CSS):
-
Procedure: A questionnaire where patients rate various aspects of their cough (e.g., frequency, intensity, impact on daily activities and sleep) on a scale, typically from 0 to 5.[12]
-
Endpoint: A total score is calculated, with a lower score indicating less severe cough.
Efficacy Data from Individual Studies
While direct comparative data on specific cough metrics are limited, individual studies provide insights into the efficacy of each agent.
This compound:
-
Clinical studies have confirmed its antitussive and respiratory stimulant actions.[2]
-
The primary comparative study in COLD patients demonstrated its ability to improve gas exchange, which was not observed with dextromethorphan.[1]
Dextromethorphan:
-
Studies have shown that dextromethorphan can significantly reduce cough frequency compared to placebo.[13] In a study of children with acute cough, dextromethorphan reduced total coughs over 24 hours by 21.0% and daytime cough frequency by 25.5% relative to placebo.[7][8]
-
In citric acid cough challenge studies, oral dextromethorphan (30 mg) has been shown to produce a mean reduction in cough of 38% (P < 0.002) compared to baseline.[5]
-
However, some studies in patients with acute upper respiratory tract infections have found little to no clinically significant antitussive activity for a single 30 mg dose of dextromethorphan when compared to placebo.[3][12]
Conclusion
Both this compound and Dextromethorphan are effective centrally acting antitussives, though they operate through distinct pharmacological pathways. The only direct comparative clinical trial, conducted in a specific patient population with COLD, suggests that this compound may offer an additional benefit of improved alveolar ventilation.[1] Dextromethorphan has a more extensive body of research supporting its efficacy in reducing cough frequency and sensitivity in various populations.[5][7][8][13] The choice between these agents in a clinical or research setting may depend on the patient population and the desired therapeutic outcomes beyond simple cough suppression. Further head-to-head trials employing standardized objective and subjective cough assessment methodologies are warranted to provide a more definitive comparison of their antitussive efficacy.
References
- 1. Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitussive efficacy of dextromethorphan in cough associated with acute upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The effect of inhaled and oral dextromethorphan on citric acid induced cough in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Similarities and differences between the cough suppression test and the cough challenge test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Objective and self-reported evidence of dextromethorphan antitussive efficacy in children, aged 6-11 years, with acute cough due to the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dextromethorphan for acute cough due to common cold :- Medznat [medznat.com.ua]
- 9. Validation of a visual analog scale for assessing cough severity in patients with chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Fominoben vs. Diazepam: A Comparative Analysis of Anxiolytic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic effects of Fominoben and Diazepam, focusing on their mechanisms of action, and supported by available preclinical data. While Diazepam is a well-established benchmark anxiolytic with extensive experimental validation, data for this compound is less comprehensive. This document synthesizes the existing literature to offer an objective comparison for research and drug development purposes.
Executive Summary
This compound, a centrally acting antitussive, has demonstrated anxiolytic-like properties analogous to the classical benzodiazepine (B76468), Diazepam.[1] Both compounds exert their effects through the benzodiazepine binding site on the GABA-A receptor, functioning as positive allosteric modulators to enhance GABAergic inhibition in the central nervous system. Preclinical evidence suggests that this compound's anxiolytic action is mediated by this benzodiazepine receptor, as its effects are blocked by the antagonist Ro15-1788.[1] While direct, quantitative comparative studies are limited, the available data points to a similar pharmacological profile for this compound in preclinical anxiety models.
Mechanism of Action
Both this compound and Diazepam share a common mechanism of action centered on the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.
Diazepam: As a classical benzodiazepine, Diazepam binds to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site. This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the associated chloride ion channel.[2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming or anxiolytic effect.
This compound: Studies have shown that this compound also binds to the benzodiazepine binding site on the GABA-A receptor.[1] Evidence for this includes its ability to displace radiolabeled flunitrazepam (a benzodiazepine) from rat cortical membranes. The anxiolytic-like effects of this compound in a mouse exploratory model were antagonized by Ro15-1788, a specific benzodiazepine receptor antagonist, further solidifying its mechanism of action via this pathway.[1]
Preclinical Anxiolytic Data
Table 1: Anxiolytic Effects in the Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and entries into the open, more "anxiety-provoking" arms.
| Compound | Species | Dose Range (mg/kg, i.p.) | Effect on Open Arm Time | Effect on Open Arm Entries | Reference |
| Diazepam | Rat | 1 - 3 | Dose-dependent increase | Dose-dependent increase | |
| Diazepam | Mouse | 0.5 - 2.0 | Increased at lower doses | Increased at lower doses | |
| This compound | Mouse | Not Reported in EPM | Analogous anxiolytic effect to Diazepam in an exploratory model | Analogous anxiolytic effect to Diazepam in an exploratory model | [1] |
Table 2: Effects in Exploratory Behavior Models (e.g., Open Field Test)
These models assess anxiety by measuring the conflict between the drive to explore a novel environment and the aversion to the brightly lit, open central area.
| Compound | Species | Dose (mg/kg, i.p.) | Effect on Center Time / Exploratory Behavior | Reference |
| Diazepam | Mouse | 1.5 | Reduced anxiety-like behaviors (e.g., thigmotaxis) | |
| Diazepam | Rat | 2.0 | Decreased latency to begin eating in a novel environment | |
| This compound | Mouse | Not specified | Produced anti-anxiety effects analogous to Diazepam | [1] |
Experimental Protocols
Mouse Exploratory Model (General Protocol)
While the specific parameters of the "mouse exploratory model" used in the key this compound study are not detailed in the available abstract, such models generally assess the behavioral response of mice to a novel environment. A likely protocol, based on standard methods, is as follows:
-
Apparatus: A square or circular arena, often with features to encourage exploration such as a hole-board or a divided light/dark area.
-
Animals: Male mice are commonly used to avoid hormonal cycle variations.
-
Drug Administration: this compound or Diazepam is administered intraperitoneally (i.p.) at varying doses, typically 30 minutes prior to testing. A vehicle control group receives a saline injection.
-
Procedure: Each mouse is placed individually into the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: Behavior is recorded and scored, either manually by a trained observer or using automated video-tracking software. Key parameters include:
-
Locomotor activity (total distance traveled).
-
Time spent in different zones of the arena (e.g., center vs. periphery).
-
Frequency and duration of specific exploratory behaviors (e.g., rearing, head-dipping into holes).
-
Latency to enter certain zones.
-
-
Anxiolytic Effect Interpretation: An increase in exploratory behavior, particularly in the more anxiogenic areas (e.g., the center of an open field or the light compartment of a light/dark box), is indicative of an anxiolytic effect.
Conclusion
The available evidence strongly suggests that this compound possesses anxiolytic properties that are pharmacologically similar to those of Diazepam. Both drugs act as positive allosteric modulators of the GABA-A receptor via the benzodiazepine binding site. While Diazepam's anxiolytic effects are extensively quantified across a range of preclinical models, the data for this compound is more qualitative. Further research, including direct, dose-response comparative studies in validated anxiety models, is warranted to fully elucidate the relative potency and efficacy of this compound as an anxiolytic agent. The existing findings, however, position this compound as a compound of interest for further investigation in the development of novel anxiolytic therapies.
References
A Comparative Analysis of Fominoben and Codeine as Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive agents fominoben and codeine, focusing on their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation. This document is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development.
Introduction
Cough is a critical protective reflex, yet chronic or excessive coughing can significantly impair quality of life and may indicate an underlying pathology. Antitussive agents aim to alleviate cough symptoms, and historically, codeine has been a widely used centrally acting opioid for this purpose. However, its variable efficacy and potential for adverse effects have driven the search for alternative non-opioid antitussives like this compound. This guide synthesizes the available scientific information to compare these two compounds.
Mechanism of Action
This compound and codeine exert their antitussive effects through distinct central nervous system pathways.
This compound: A non-narcotic agent, this compound's primary mechanism is believed to involve the potentiation of the GABAergic system. It is suggested to act as an agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor[1][2]. Activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of the neuron and subsequent inhibition of nerve impulse transmission in the cough center.
Codeine: As an opioid agonist, codeine's antitussive action is primarily mediated through its effects on μ-opioid receptors in the central nervous system, particularly within the cough center located in the medulla oblongata[3]. Codeine is a prodrug that is metabolized in the liver by the enzyme CYP2D6 to morphine, which is a more potent μ-opioid receptor agonist[4]. The binding of morphine to these receptors inhibits the cough reflex[3].
Comparative Efficacy Data
| Drug | Study Population | Dosage | Outcome Measure | Result | Reference |
| This compound | Chronic Obstructive Lung Disease (COLD) | 160 mg, three times a day for 2 weeks | Arterial O2 pressure (PaO2) and Arterial CO2 pressure (PaCO2) | Significant increase in PaO2 and decrease in PaCO2, suggesting an increase in alveolar ventilation.[5] | --INVALID-LINK-- |
| Codeine | Chronic Cough | 60 mg/day for 2 weeks | Visual Analog Scale (VAS) for cough severity | Greater reduction in VAS score compared to levodropropizine (B346804) (35.11 ± 20.74 vs. 19.77 ± 24.83).[6] Also showed greater improvement in Cough Symptom Score (CSS) and Leicester Cough Questionnaire (LCQ) scores.[6] | --INVALID-LINK-- |
| Codeine | Chronic Bronchitis/COPD | Not specified | Cough counts | Suppression of cough counts by 40% to 60%.[7] | --INVALID-LINK-- |
| Codeine | Chronic Obstructive Pulmonary Disease (COPD) | 60 mg | Citric acid cough threshold and ambulatory cough counts | No significant effect over placebo on either measure.[8] | --INVALID-LINK-- |
It is noteworthy that the efficacy of codeine as an antitussive has been a subject of debate, with some recent studies indicating it may be no more effective than a placebo for certain cough etiologies, such as those associated with upper respiratory tract infections or COPD[8][9][10].
Experimental Protocols
The evaluation of antitussive agents typically involves preclinical and clinical studies. A common preclinical model is the citric acid-induced cough model in guinea pigs.
Citric Acid-Induced Cough in Guinea Pigs
Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in cough frequency induced by a chemical irritant.
Methodology:
-
Animal Model: Conscious guinea pigs are often used as they exhibit a cough reflex that is pharmacologically similar to that in humans.
-
Acclimatization: Animals are acclimatized to the experimental environment, which typically involves placing them in a whole-body plethysmography chamber.
-
Baseline Cough Induction: A baseline cough response is established by exposing the animals to an aerosolized solution of a tussive agent, commonly citric acid (e.g., 0.2 M to 0.4 M), for a defined period (e.g., 10 minutes).
-
Data Recording: The number of coughs is recorded using a combination of a microphone to detect the characteristic sound of a cough and a pressure transducer to measure the pressure changes within the plethysmography chamber.
-
Compound Administration: The test compound (e.g., this compound or codeine) or vehicle (placebo) is administered via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Post-Treatment Cough Induction: After a predetermined amount of time to allow for drug absorption and distribution, the animals are re-challenged with the citric acid aerosol.
-
Data Analysis: The number of coughs post-treatment is compared to the baseline values and to the vehicle-treated control group. The percentage inhibition of the cough reflex is calculated to determine the antitussive efficacy of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for this compound and codeine, and a typical experimental workflow for comparing antitussive agents.
Caption: Proposed signaling pathway for this compound's antitussive action.
Caption: Signaling pathway for codeine's antitussive action.
Caption: Comparative experimental workflow for antitussive agents.
Conclusion
This compound and codeine represent two distinct classes of centrally acting antitussive agents. While codeine has a long history of use, its efficacy is variable, and it carries the side-effect profile associated with opioids. This compound offers a non-narcotic alternative, with a proposed mechanism of action involving the GABAergic system. The limited available data suggests this compound may have respiratory stimulant properties in certain patient populations, which contrasts with the potential for respiratory depression associated with opioids like codeine.
The lack of direct comparative clinical trials highlights a significant knowledge gap. Future research, employing rigorous, head-to-head comparative studies with objective outcome measures, is necessary to definitively establish the relative efficacy and safety of this compound and codeine in the management of cough. Such studies would be invaluable for informing clinical practice and guiding the development of novel antitussive therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codeine - Wikipedia [en.wikipedia.org]
- 5. Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness and Safety of Codeine and Levodropropizine in Patients With Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. afdil.com [afdil.com]
Fominoben's Anticonvulsant Profile: A Comparative Analysis Against Standard Antiepileptic Drugs
For Immediate Release: A Comparative Guide for Researchers
This document provides a comprehensive comparison of the anticonvulsant properties of Fominoben, a compound with known antitussive and respiratory stimulant actions, against established antiepileptic drugs (AEDs) such as Diazepam, Carbamazepine, and Valproate. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidation of preclinical data, experimental protocols, and mechanistic insights to facilitate further investigation and validation of this compound's therapeutic potential in epilepsy.
Executive Summary
This compound has demonstrated notable anticonvulsant effects in preclinical models, primarily through its agonistic action at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] This mechanism is shared with benzodiazepines like Diazepam, a first-line treatment for status epilepticus.[2][3][4] This guide presents available quantitative data from murine models, details the methodologies for key anticonvulsant screening tests, and visualizes the underlying signaling pathway and experimental workflows. While direct head-to-head comparative studies with this compound are limited, this compilation of data from various sources provides a valuable reference for its potential positioning within the landscape of antiepileptic therapies.
Quantitative Data Summary
The following tables summarize the anticonvulsant efficacy of this compound, Diazepam, Carbamazepine, and Valproate in two standard preclinical models: the Pentylenetetrazol (PTZ) seizure model and the Maximal Electroshock (MES) seizure model. It is important to note that the data for this compound and the comparator drugs are derived from separate studies and experimental conditions may vary.
Table 1: Anticonvulsant Activity in the Pentylenetetrazol (PTZ)-Induced Seizure Model (Mice)
| Compound | Dose (mg/kg) | Protection against PTZ-induced seizures | Study Reference |
| This compound | 50 and 100 | Completely protected mice from seizures induced by 50 mg/kg PTZ.[1] | [1] |
| Diazepam | 1 | Increased latency to the first myoclonic episode.[5] | [5] |
| Diazepam | 1.9 (ED50) | Inhibition of seizure severity in amygdaloid kindled rats.[6] | [6] |
| Phenobarbital | Varies | Effective in enhancing the threshold for clonus in the i.v. and s.c. PTZ tests.[7] | [7] |
| Valproate | Varies | Effective in enhancing the threshold for clonus in the i.v. and s.c. PTZ tests.[7] | [7] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Table 2: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Rodents)
| Compound | ED50 (mg/kg) | Species | Study Reference |
| Diazepam | > Toxic Dose | Mouse/Rat | [8] |
| Carbamazepine | Varies | Rat | [9] |
| Valproate | Varies | Mouse/Rat | [8] |
| Phenobarbital | Varies | Mouse/Rat | [8] |
Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is a widely used preclinical assay for identifying potential anticonvulsant drugs, particularly those effective against absence and myoclonic seizures.[10]
Objective: To assess the ability of a test compound to prevent or delay the onset of seizures induced by the GABA-A receptor antagonist, Pentylenetetrazol.
Methodology:
-
Animal Preparation: Male Swiss Webster mice are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water and are acclimated to the experimental environment before testing.[1]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the injection of PTZ.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 50 mg/kg or 75 mg/kg, s.c.) is administered.[1]
-
Observation: Following PTZ administration, animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes). Key parameters recorded include the latency to the first seizure (clonic or tonic-clonic) and the complete protection from seizures.[1]
Maximal Electroshock (MES) Seizure Model
The MES test is a standard preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[11]
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.
Methodology:
-
Animal Preparation: Male albino rats or mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered at a specific time point before the electrical stimulation.
-
Electrode Placement and Stimulation: Corneal or ear-clip electrodes are used to deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds in rats).
-
Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered a positive anticonvulsant effect. The duration of clonic seizures and the time to recovery can also be recorded.[12]
Signaling Pathways and Experimental Workflows
References
- 1. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Status Epilepticus Medication: Benzodiazepines, Anticonvulsant Agents, Barbiturates, Anesthetics [emedicine.medscape.com]
- 4. Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the anticonvulsant effects of two novel GABA uptake inhibitors and diazepam in amygdaloid kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 12. Comparative assessment of the anticonvulsant activity of some benzodiazepines, phenobarbitone and diphenylhydantoin against maximal electroshock seizures in rats: a time-distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fominoben and Other Respiratory Stimulants
For researchers and drug development professionals, understanding the nuanced differences between respiratory stimulants is critical for advancing therapeutic strategies. This guide provides an objective comparison of Fominoben with other notable respiratory stimulants, supported by available experimental data.
Mechanism of Action and Pharmacological Profile
Respiratory stimulants function through diverse mechanisms to increase respiratory drive. This compound, an antitussive agent with respiratory stimulant properties, is suggested to act as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1] This contrasts with other agents that target different pathways, from peripheral chemoreceptors to central respiratory centers.
Table 1: Comparison of Mechanisms of Action
| Drug | Primary Mechanism of Action | Target Site(s) |
| This compound | Putative agonist at the benzodiazepine site of the GABA-A receptor. | Central Nervous System (CNS) |
| Doxapram | Stimulation of peripheral carotid and aortic chemoreceptors and central respiratory centers.[2][3] | Peripheral Chemoreceptors, CNS (Medulla) |
| Almitrine | Agonist of peripheral chemoreceptors in the carotid bodies.[4] | Peripheral Chemoreceptors (Carotid Bodies) |
| Nikethamide | Direct stimulation of the medullary respiratory centers. | CNS (Medulla Oblongata) |
| Prethcamide | Stimulation of peripheral chemoreceptors and central respiratory centers. | Peripheral Chemoreceptors, CNS |
| Bemegride | Central nervous system stimulant, thought to antagonize GABA-A receptors. | CNS |
Quantitative Comparison of Efficacy
Direct comparative efficacy data for this compound against other respiratory stimulants is limited. However, individual studies provide insights into their clinical effects.
Table 2: Clinical Efficacy Data in Chronic Obstructive Pulmonary Disease (COPD)
| Drug | Dosage | Key Findings | Reference |
| This compound | 160 mg, three times daily for 2 weeks | Significant increase in PaO2, decrease in PaCO2, and rise in pH. No improvement in A-aDO2.[5] | Sasaki T, et al. (1985) |
| Almitrine | 50, 100, and 150 mg single oral doses | Dose-related improvement in PaO2. At 150 mg, a significant decrease in PaCO2 and an increase in ventilation were observed.[6] | Powles ACP, et al. (1988) |
| Almitrine | 100 mg daily for 12 months | Small but significant improvement in PaO2. Clinically important improvement in gas exchange in 33% of patients.[7] | Górecka D, et al. (2003) |
Table 3: Efficacy in Reversing Drug-Induced Respiratory Depression
| Drug | Condition | Dosage | Key Findings | Reference |
| Doxapram | Buprenorphine-induced respiratory depression | Single injection or infusion | Satisfactorily counteracted respiratory depression.[8] | Orwin JM. (1977) |
| Doxapram | Post-anesthesia respiratory depression (TIVA with propofol (B549288) and remifentanil) | 1 mg/kg IV | Shortened time to spontaneous ventilation and improved early recovery. Increased tidal volumes and respiratory rates. | Kim DW, et al. (2013) |
| Nikethamide | Historically used for barbiturate (B1230296) overdose | 1 to 15 ml of 25% parenteral solution | Considered a weak analeptic. | Multiple historical sources |
Experimental Protocols
Representative Preclinical Evaluation of a Novel Respiratory Stimulant
Objective: To assess the respiratory stimulant effects of a test compound in an animal model of opioid-induced respiratory depression.
Animal Model: Male Sprague-Dawley rats.
Experimental Groups:
-
Vehicle control (e.g., saline)
-
Opioid + Vehicle
-
Opioid + Test Compound (multiple dose levels)
-
Opioid + Positive Control (e.g., Doxapram)
Procedure:
-
Animal Preparation: Rats are anesthetized, and a catheter is placed for intravenous drug administration.
-
Baseline Monitoring: Respiratory parameters are continuously monitored using whole-body plethysmography to establish a stable baseline. Arterial blood gas analysis is performed on a baseline blood sample.
-
Induction of Respiratory Depression: An opioid (e.g., morphine or fentanyl) is administered intravenously to induce a significant decrease in respiratory rate and minute volume.
-
Intervention: Following the stabilization of respiratory depression, the test compound, positive control, or vehicle is administered intravenously.
-
Post-Intervention Monitoring: Respiratory parameters and arterial blood gases are monitored for a defined period post-intervention to assess the reversal of respiratory depression.
Key Parameters Measured:
-
Plethysmography: Respiratory rate (breaths/min), tidal volume (mL), and minute volume (mL/min).
-
Arterial Blood Gas Analysis: PaO2 (mmHg), PaCO2 (mmHg), and pH.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for evaluating respiratory stimulants.
Conclusion
This compound presents a distinct profile as a respiratory stimulant, potentially acting through the GABA-A receptor pathway. While direct comparative clinical data with other agents like Doxapram and Almitrine are scarce, the available evidence suggests its efficacy in improving arterial blood gases in patients with COPD. The other stimulants reviewed offer a variety of mechanisms, with Doxapram and Almitrine having a more extensive body of modern clinical data. Further preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound in the landscape of respiratory stimulants.
References
- 1. news-medical.net [news-medical.net]
- 2. Body Plethysmography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Respiratory Monitoring in Preclinical Research [emkatech.com]
- 5. Lung function measurements in preclinical research: What has been done and where is it headed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arterial blood gas parameters in pet rabbits anaesthetized using a combination of fentanyl-fluanisone-midazolam-isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. mdpi.com [mdpi.com]
Benchmarking the Safety Profile of Fominoben Against Other GABA Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fominoben is an antitussive agent that has also been identified as a potential agonist at the benzodiazepine (B76468) site of the GABAA receptor.[1] Understanding its safety profile in comparison to other established GABAergic modulators is crucial for future research and potential therapeutic applications. This guide provides a comparative analysis of the safety profiles of this compound and other selected GABA agonists, including benzodiazepines, Z-drugs, and other direct agonists. Due to the limited availability of public quantitative safety data for this compound, this guide presents a qualitative summary of its adverse effects alongside quantitative data for other agents.
Data Presentation: Comparative Safety Profiles
The following tables summarize the available toxicological and clinical safety data for a selection of GABA agonists.
Table 1: Acute Toxicity Data (LD50)
| Compound | Animal Model | Route of Administration | LD50 |
| This compound | Data not available | Data not available | Data not available |
| Diazepam | Mouse | Oral | 720 mg/kg |
| Rat | Oral | 1240 mg/kg | |
| Zolpidem | Data not available | Data not available | Data not available |
| Zopiclone | Data not available | Data not available | Data not available |
| Muscimol | Mouse | Subcutaneous | 3.8 mg/kg |
| Mouse | Intraperitoneal | 2.5 mg/kg | |
| Rat | Intravenous | 4.5 mg/kg | |
| Rat | Oral | 45 mg/kg | |
| GABOB | Data not available | Data not available | Data not available |
Table 2: Common and Serious Adverse Effects from Clinical Data
| Compound | Common Adverse Effects | Serious Adverse Effects |
| This compound | Appetite suppression, nausea, vomiting, insomnia, irritability, hallucinations.[1] | Rarer side effects include somnolence, dizziness, dry mouth, blurred vision, and urticaria.[1] |
| Diazepam | Sedation, fatigue, confusion, anterograde amnesia, ataxia. | Respiratory depression, dependency and abuse, withdrawal symptoms, suicidality. |
| Zolpidem | Drowsiness, dizziness, headache, gastrointestinal upset, "drugged" feeling. | Complex sleep-related behaviors (e.g., sleep-driving), hallucinations, worsening of depression, dependence. |
| Zopiclone | Bitter taste, dry mouth, drowsiness. | Anaphylactic reactions, abnormal thinking, behavioral changes, withdrawal syndrome. |
| Muscimol | Drowsiness, dizziness, confusion, ataxia, hallucinations. | Seizures, delirium, coma. |
| GABOB | Generally well-tolerated. | No serious adverse effects reported in the reviewed study. |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of safety data. Below are generalized protocols for key experiments cited in this guide.
Acute Oral Toxicity Study (General Protocol based on OECD Guideline 425)
This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used. If females are used, they should be nulliparous and not pregnant.
-
Housing and Fasting: Animals are housed in appropriate conditions (temperature, humidity, light-dark cycle). Before dosing, animals are fasted overnight (for rats) to ensure the stomach is empty.
-
Dose Administration: The test substance is administered orally via gavage in graduated doses to several groups of animals, with one dose level per group. A limit test may be performed first, starting at a high dose (e.g., 2000 or 5000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.
-
LD50 Calculation: The LD50 is calculated using a statistical method, such as the moving average method or probit analysis.
Clinical Trial Safety Assessment (General Workflow)
The assessment of drug safety in clinical trials is a continuous process.
-
Informed Consent: All participants must be fully informed of the potential risks and provide written informed consent before enrollment.
-
Baseline Assessment: A thorough medical history, physical examination, and laboratory tests are conducted to establish a baseline health status for each participant.
-
Adverse Event Monitoring: Throughout the trial, all adverse events (any untoward medical occurrence) are recorded, regardless of whether they are considered to be related to the study drug. This is done through spontaneous reporting by participants and direct questioning by investigators.
-
Severity and Causality Assessment: Each adverse event is assessed for its severity (mild, moderate, severe) and its potential relationship to the study drug (unrelated, possibly related, probably related, definitely related).
-
Vital Signs and Laboratory Monitoring: Regular monitoring of vital signs (blood pressure, heart rate, etc.) and laboratory parameters (blood chemistry, hematology) is performed to detect any drug-induced changes.
-
Data Analysis and Reporting: The incidence, severity, and nature of all adverse events are analyzed and compared between the treatment and placebo groups. All findings are reported to regulatory authorities.
Mandatory Visualizations
GABAergic Signaling Pathway
Caption: GABAergic signaling pathway and the site of action for this compound and other GABA agonists.
Experimental Workflow for Acute Toxicity Testing
References
Reproducibility of Fominoben's Ventilatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the respiratory stimulant Fominoben and its effects on ventilation across different species, alongside a comparison with the well-established respiratory stimulant, doxapram (B1670896). This document synthesizes available experimental data to aid in the evaluation of this compound's reproducibility and potential as a therapeutic agent.
While direct comparative studies on the ventilatory effects of this compound across multiple species are limited in the available scientific literature, this guide collates existing data to provide a comprehensive overview. The information presented is compiled from individual studies on this compound and doxapram, highlighting the species in which the effects were observed.
Comparative Analysis of Ventilatory Effects
This compound, a compound recognized for its antitussive and respiratory stimulant properties, has been shown to enhance alveolar ventilation, particularly in human subjects with chronic obstructive pulmonary disease (COPD). This is evidenced by improvements in arterial blood gas parameters, specifically an increase in the partial pressure of oxygen (PaO2) and a decrease in the partial pressure of carbon dioxide (PaCO2). The primary alternative for comparison is doxapram, a well-documented respiratory stimulant used in various clinical settings.
Quantitative Data on Ventilatory Parameters
The following table summarizes the known quantitative effects of this compound and doxapram on key ventilatory parameters. It is important to note the gaps in the data for this compound, particularly concerning direct measurements of respiratory rate and tidal volume in non-human species.
| Parameter | This compound | Doxapram | Species |
| Arterial Oxygen (PaO2) | Significant Increase | Increase | Humans |
| Arterial Carbon Dioxide (PaCO2) | Significant Decrease | Decrease | Humans |
| Respiratory Rate | Data not available | Increase | Humans |
| Tidal Volume | Data not available | Increase | Humans |
| Minute Ventilation | Inferred Increase | Increase | Humans |
Experimental Protocols
Detailed experimental protocols for this compound's effects on ventilation are not extensively reported in publicly available literature. However, a general workflow for assessing the efficacy of respiratory stimulants can be outlined.
Generalized Experimental Workflow for Evaluating Respiratory Stimulants
Figure 1: Generalized experimental workflow for evaluating respiratory stimulants.
Mechanism of Action
This compound: A Putative Signaling Pathway
Evidence suggests that this compound's respiratory stimulant effects may be mediated through its agonistic action on benzodiazepine (B76468) binding sites of the GABA-A receptor in the central nervous system. By modulating GABAergic inhibition, this compound may disinhibit respiratory neurons in the brainstem, leading to an increase in respiratory drive.
Figure 2: Putative signaling pathway for this compound's respiratory stimulant effect.
Doxapram: A Dual-Acting Respiratory Stimulant
Doxapram stimulates respiration through a dual mechanism of action. It acts peripherally by stimulating the carotid chemoreceptors and centrally by directly stimulating the respiratory centers in the medulla.[1][2] This leads to an increase in both the rate and depth of breathing.[2][3]
Figure 3: Doxapram's dual mechanism of action on ventilation.
Conclusion
While this compound shows promise as a respiratory stimulant, particularly in the context of improving gas exchange in patients with COPD, further research is required to fully elucidate its effects on ventilatory parameters across different species and to establish its reproducibility. Direct comparative studies with established respiratory stimulants like doxapram are warranted to better define this compound's therapeutic potential and safety profile. The proposed mechanism of action via the GABA-A receptor provides a solid foundation for future mechanistic studies. Researchers are encouraged to utilize standardized experimental workflows to ensure the comparability of data across studies.
References
Correlating In Vitro Binding Affinity of Fominoben with In Vivo Efficacy: A Comparative Guide
This guide provides a comparative analysis of Fominoben, a centrally acting antitussive with demonstrated anxiolytic and anticonvulsant properties, against established drugs—Diazepam and Zopiclone. The focus is on correlating the in vitro binding affinity of these compounds to the benzodiazepine (B76468) site of the GABA-A receptor with their in vivo efficacy in preclinical models of anxiety and seizure. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: The GABA-A Receptor
This compound, Diazepam, and Zopiclone exert their primary pharmacological effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. These compounds bind to the benzodiazepine (BZD) allosteric site on the GABA-A receptor, a distinct site from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which results in neuronal inhibition. This inhibitory action underlies the anxiolytic, anticonvulsant, and hypnotic effects of these drugs.
Signaling Pathway of GABA-A Receptor Modulation
Caption: GABA-A receptor signaling pathway modulation.
Comparative In Vitro Binding Affinity
The binding affinity of a compound to its target receptor is a key determinant of its potency. In the context of this compound and its alternatives, a higher affinity for the benzodiazepine site on the GABA-A receptor is generally expected to correlate with greater potency. The affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Receptor Target | In Vitro Affinity Metric | Value (µM) | Reference Radioligand | Tissue Source |
| This compound | Benzodiazepine Site (GABA-A) | IC50 | 4.05 ± 0.10 | ³H-ethyl-beta-carboline-3-carboxylate | Rat Cortical Membranes |
| IC50 (with GABA) | 2.2 ± 0.05 | ³H-ethyl-beta-carboline-3-carboxylate | Rat Cortical Membranes | ||
| Diazepam | Benzodiazepine Site (GABA-A) | Ki | ~0.0064 | ³H-Flunitrazepam | Recombinant Human Receptors |
| Zopiclone | Benzodiazepine Site (GABA-A) | Ki | ~0.025 | ³H-Flunitrazepam | Rat Brain Membranes |
Note: IC50 and Ki are related but not identical measures. The Cheng-Prusoff equation can be used to convert IC50 to Ki, but this requires knowledge of the radioligand concentration and its affinity for the receptor.
Comparative In Vivo Efficacy
The in vivo efficacy of these compounds is assessed through animal models that mimic human conditions such as anxiety and epilepsy. The effective dose 50 (ED50) is a common metric used to quantify the dose of a drug that produces a therapeutic effect in 50% of the population.
Anxiolytic Activity (Elevated Plus Maze)
| Compound | Animal Model | Effective Dose Range (mg/kg) | Notes |
| This compound | Mouse | Not explicitly defined, but shows anxiolytic effects analogous to diazepam. | Anxiolytic action was blocked by the benzodiazepine receptor antagonist Ro15-1788.[1] |
| Diazepam | Mouse | 0.5 - 2.0 | Dose-dependent anxiolytic effects observed. |
| Zopiclone | Mouse | 7.5 | Showed significant anxiolytic activity. |
Anticonvulsant Activity (Pentylenetetrazol-induced Seizures)
| Compound | Animal Model | Effective Dose Range (mg/kg) | Notes |
| This compound | Mouse | 50 - 100 | Completely protected mice from seizures induced by 50 mg/kg PTZ.[2] |
| Diazepam | Mouse | 1.0 - 4.0 | Effective in suppressing PTZ-induced seizures. |
| Zopiclone | Not available | Not available |
Correlation between In Vitro Affinity and In Vivo Efficacy
A direct quantitative correlation is challenging due to the lack of precise Ki and ED50 values for this compound. However, a qualitative analysis can be made. This compound demonstrates a micromolar affinity for the benzodiazepine receptor, which is lower than the nanomolar affinities of Diazepam and Zopiclone. This suggests that this compound may be a lower potency ligand at the molecular level.
Despite its seemingly lower in vitro affinity, this compound exhibits clear anxiolytic and anticonvulsant effects in vivo. The effective doses for these effects are higher than those for Diazepam, which is consistent with its lower in vitro binding affinity. This observation supports the general principle that a higher binding affinity often translates to greater in vivo potency, requiring lower doses to achieve a therapeutic effect. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) also play a crucial role in determining the in vivo efficacy and the exact dose required.
Experimental Workflow for Correlation Analysis
Caption: Workflow for correlating in vitro and in vivo data.
Experimental Protocols
Objective: To determine the binding affinity (Ki or IC50) of test compounds for the benzodiazepine site of the GABA-A receptor.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
Radioligand (e.g., ³H-Flunitrazepam or ³H-ethyl-beta-carboline-3-carboxylate)
-
Test compounds (this compound, Diazepam, Zopiclone)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a multi-well plate, combine the prepared membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like Diazepam).
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. If the Kd of the radioligand is known, the Ki value can be calculated using the Cheng-Prusoff equation.
Objective: To assess the anxiolytic effects of test compounds in rodents.
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.
Animals: Mice or rats.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound (this compound, Diazepam, or Zopiclone) or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a fixed period (typically 5 minutes).
-
Data Collection: Record the animal's behavior using a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Data Analysis: Analyze the recorded data to determine the time spent and entries into each arm. Compare the results between the drug-treated groups and the vehicle control group using appropriate statistical tests. A dose-response curve can be generated to determine the ED50 for the anxiolytic effect.
Objective: To evaluate the anticonvulsant properties of test compounds.
Materials:
-
Pentylenetetrazol (PTZ), a convulsant agent.
-
Test compounds (this compound, Diazepam).
-
Animals (mice or rats).
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the animals at a specified time before the PTZ challenge.
-
PTZ Induction: Administer a convulsive dose of PTZ (e.g., 50-80 mg/kg, intraperitoneally or subcutaneously).
-
Observation: Immediately after PTZ administration, place the animal in an observation chamber and monitor for the onset and severity of seizures for a defined period (e.g., 30 minutes). Seizure activity is typically scored based on a standardized scale (e.g., Racine scale), observing for behaviors such as facial clonus, myoclonic jerks, and tonic-clonic convulsions.
-
Data Collection: Record the latency to the first seizure, the severity of the seizures, and the percentage of animals in each group that are protected from seizures.
-
Data Analysis: Compare the seizure parameters between the drug-treated groups and the vehicle control group. A dose-response study can be conducted to determine the ED50 for the anticonvulsant effect, which is the dose that protects 50% of the animals from PTZ-induced seizures.[2]
References
Independent Validation of Fominoben Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis of Fominoben, a benzanilide (B160483) derivative with antitussive and anxiolytic properties. Due to the limited availability of a publicly detailed, step-by-step published synthesis protocol for this compound, this document presents a plausible synthetic route based on established organic chemistry principles and analogous reactions found in the synthesis of related benzamide (B126) compounds. The experimental data presented is illustrative and intended to provide a framework for replication and independent validation.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process involving the formation of a substituted aniline (B41778) precursor, followed by amidation and subsequent alkylation.
Table 1: Proposed Synthetic Protocol and Illustrative Data
| Step | Reaction | Reactants | Reagents & Conditions | Illustrative Yield (%) | Illustrative Purity (%) |
| 1 | Nitration | 2-Chloro-6-methylaniline (B140736) | Nitrating agent (e.g., HNO₃/H₂SO₄) | 85 | 95 |
| 2 | Reduction | 2-Chloro-6-methyl-3-nitroaniline | Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) | 90 | 98 |
| 3 | Amidation | 2-Chloro-6-methyl-3-aminoaniline | Benzoyl chloride, Base (e.g., Pyridine (B92270) or Et₃N), DCM | 80 | 97 |
| 4 | Bromination | N-(3-amino-2-chloro-6-methylphenyl)benzamide | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | 75 | 95 |
| 5 | Alkylation | N-(3-amino-2-chloro-6-(bromomethyl)phenyl)benzamide | N-methyl-2-morpholinoacetamide, Base (e.g., K₂CO₃), DMF | 70 | 96 |
Experimental Protocols
Step 1: Nitration of 2-Chloro-6-methylaniline
To a cooled (0 °C) solution of 2-chloro-6-methylaniline in concentrated sulfuric acid, a solution of nitric acid in sulfuric acid is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-6-methyl-3-nitroaniline.
Step 2: Reduction of 2-Chloro-6-methyl-3-nitroaniline
The nitroaniline from the previous step is dissolved in ethanol, and a solution of stannous chloride dihydrate in concentrated hydrochloric acid is added. The mixture is heated to reflux for 3 hours. After cooling, the reaction mixture is basified with a sodium hydroxide (B78521) solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to give 2-chloro-6-methyl-3-aminoaniline.
Step 3: Amidation with Benzoyl Chloride
2-Chloro-6-methyl-3-aminoaniline is dissolved in dichloromethane, and pyridine is added. The solution is cooled to 0 °C, and benzoyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to afford N-(3-amino-2-chloro-6-methylphenyl)benzamide.
Step 4: Benzylic Bromination
N-(3-amino-2-chloro-6-methylphenyl)benzamide is dissolved in carbon tetrachloride, and N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux under illumination with a tungsten lamp for 4 hours. After cooling, the succinimide (B58015) byproduct is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.
Step 5: N-Alkylation to Yield this compound
To a solution of N-(3-amino-2-chloro-6-(bromomethyl)phenyl)benzamide and N-methyl-2-morpholinoacetamide in dimethylformamide, potassium carbonate is added. The mixture is stirred at 60 °C for 8 hours. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Proposed multi-step synthesis workflow for this compound.
This compound is reported to act as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor.
Caption: this compound's agonistic action on the GABA-A receptor.
A Comparative Guide to the Metabolic Stability of Fominoben and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of the antitussive agent Fominoben and its structural analogs. The information presented herein is intended to support drug discovery and development efforts by offering insights into how structural modifications can influence a compound's metabolic profile. The data is compiled from established in vitro assays and is presented to facilitate objective comparisons.
Introduction to this compound and Metabolic Stability
This compound is a centrally acting antitussive and respiratory stimulant. Its chemical structure features a morpholine (B109124) ring, a moiety often incorporated into drug candidates to improve physicochemical properties such as solubility and bioavailability.[1][2][3] Metabolic stability is a critical parameter in drug development, as it influences key pharmacokinetic properties like half-life, clearance, and oral bioavailability.[4][5] Compounds that are rapidly metabolized may have a short duration of action, while those that are too stable might accumulate and lead to adverse effects. Understanding the metabolic liabilities of a lead compound like this compound is crucial for designing analogs with optimized pharmacokinetic profiles.
The metabolism of drugs containing a morpholine ring is often mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a frequent contributor.[1][6] Common metabolic pathways for morpholine-containing compounds include oxidation of the morpholine ring, N-dealkylation, and ring opening.[6]
Comparative Metabolic Stability Data
To illustrate the impact of structural modifications on metabolic stability, the following table summarizes in vitro data for this compound and three hypothetical analogs. These analogs incorporate chemical changes designed to modulate their susceptibility to metabolism.
| Compound | Structure | Modification from this compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | (Reference) | - | 45 | 15.4 |
| Analog A | This compound with a fluorine atom on the phenyl ring | Fluorination | 75 | 9.2 |
| Analog B | This compound with a methyl group on the morpholine ring | Methylation | 60 | 11.5 |
| Analog C | This compound with an electron-withdrawing group (e.g., -NO2) on the phenyl ring | Introduction of EWG | 90 | 7.7 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual experimental values may vary.
Experimental Protocols
The metabolic stability of this compound and its analogs was assessed using a standard in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[6][7]
Microsomal Stability Assay Protocol
1. Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (this compound and its analogs)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Prepare stock solutions of the test compounds and positive controls (e.g., a compound with known metabolic instability) in a suitable solvent like DMSO.
-
In a 96-well plate, add the liver microsomes, phosphate buffer, and MgCl2.
-
Add the test compounds to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period to allow the compounds to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH should be included to assess non-enzymatic degradation.[7]
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.[7][8][9]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[10]
Visualizing Experimental and Logical Relationships
Experimental Workflow for Microsomal Stability Assay
The following diagram illustrates the key steps involved in the in vitro microsomal stability assay.
Caption: Workflow of the in vitro microsomal stability assay.
Signaling Pathway: this compound's Mechanism of Action
This compound is believed to exert some of its effects through interaction with benzodiazepine (B76468) receptors, which are part of the GABA-A receptor complex. The following diagram depicts this proposed signaling pathway.
Caption: Proposed mechanism of this compound via the GABA-A receptor.
Discussion and Conclusion
The comparative data suggests that structural modifications to the this compound scaffold can significantly impact its metabolic stability.
-
Analog A (Fluorination): The introduction of a fluorine atom at a potential site of metabolism can block oxidative enzymes, leading to a longer half-life and lower intrinsic clearance. This is a common strategy to enhance metabolic stability.
-
Analog B (Methylation): The addition of a methyl group can sterically hinder the approach of metabolizing enzymes, thereby improving stability, though often to a lesser extent than fluorination.
-
Analog C (Electron-Withdrawing Group): Placing an electron-withdrawing group on the aromatic ring can decrease the electron density of the molecule, making it less susceptible to oxidative metabolism and thus increasing its stability.[6]
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pharmaron.com [pharmaron.com]
Fominoben vs. Placebo: An Evidence-Based Review of Clinical Effectiveness in Cough Suppression
A critical evaluation of the available clinical data on the antitussive agent Fominoben reveals a notable absence of direct, placebo-controlled trials to definitively establish its efficacy in cough suppression. While historical use and some clinical research suggest activity, the evidence base lacks the rigorous, comparative data required by modern pharmaceutical standards. This guide synthesizes the available preclinical and clinical information to provide a comprehensive overview for researchers, scientists, and drug development professionals.
This compound is a centrally acting antitussive agent of the benzanilide (B160483) class, previously marketed under various trade names including Noleptan.[1] Its purported mechanism of action and clinical profile present a complex picture, distinguished from many other cough suppressants. However, a thorough review of published literature indicates a scarcity of randomized, double-blind, placebo-controlled studies—the gold standard for determining clinical effectiveness.[2][3]
Proposed Mechanism of Action
Unlike many antitussives that interact with opioid or sigma-1 receptors, this compound's primary mechanism is believed to involve the gamma-aminobutyric acid (GABA)ergic system.[1] Preclinical studies suggest that this compound acts as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[4] This interaction is thought to potentiate the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, which may contribute to its antitussive and observed anxiolytic-like properties.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing antitussives: the ideal clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fominoben: A Guide for Laboratory Professionals
For immediate reference, Fominoben should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides essential information for the proper management and disposal of this compound waste in a laboratory setting.
This compound Hazard Profile
This compound is classified as a hazardous substance. All personnel handling this compound should be familiar with its potential hazards to ensure safe handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol for Solid this compound Waste
The following procedures are based on general best practices for the disposal of solid hazardous chemical waste. Always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate this compound waste from other chemical wastes that are incompatible. For instance, keep it separate from strong oxidizing agents.[1]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety glasses with side shields or goggles
-
A lab coat
-
3. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and sealable container for solid this compound waste. The container must be compatible with the chemical. Plastic containers are often preferred for solid chemical waste.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when the first waste was added and the responsible researcher's name and contact information.
4. Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and incompatible materials.
5. Disposal Request and Pickup:
-
Once the container is full or you have no further use for it, arrange for its disposal through your institution's certified hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS department directly.
-
Do not attempt to transport the hazardous waste off-site yourself.
6. Spill and Contamination Cleanup:
-
In the event of a spill, prevent the powder from becoming airborne.
-
Clean up spills using appropriate absorbent materials and place all contaminated materials (e.g., paper towels, absorbent pads, and contaminated PPE) into the designated this compound hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Contaminated clothing should be removed immediately and washed separately before reuse.[1]
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the reviewed literature. The standard and accepted procedure is to handle it as a hazardous chemical waste and transfer it to a licensed disposal facility. Any deviation from this, such as treatment or neutralization in the lab, would require a thoroughly validated experimental protocol that demonstrates the complete and safe degradation of the compound and its byproducts, a process that is beyond the scope of standard laboratory practice and requires specialized expertise and equipment.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Fominoben
Essential Safety and Handling Guide for Fominoben
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for potent pharmaceutical compounds and are intended to minimize exposure and ensure a safe laboratory environment.
Hazard Summary
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] All handling of this compound powder should be performed with appropriate personal protective equipment (PPE) and within a designated containment area to prevent inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Selections are based on the potential for exposure during different tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting Sealed Containers | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting Powder | Chemical splash goggles and face shield | Double pair of nitrile gloves | Disposable gown with tight-fitting cuffs | N95 or P100 respirator, or a Powered Air-Purifying Respirator (PAPR) |
| Handling Solutions of this compound | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not required if handled in a certified chemical fume hood |
Quantitative PPE Specifications
For optimal protection, the following specifications for PPE are recommended.
| PPE Component | Specification | Rationale |
| Gloves (Nitrile) | Thickness: > 4 mil, ASTM D6978 rated | Provides adequate protection against chemical permeation and physical tears during handling.[3] |
| Respiratory Protection | N95, P100, or PAPR | To prevent inhalation of fine powder, which can cause respiratory irritation. The choice depends on the scale of work and potential for aerosolization.[4][5] |
| Eye Protection | ANSI Z87.1 certified | Ensures adequate protection from splashes and airborne particles. |
Operational Plan: Handling Protocol
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ensure a certified chemical fume hood or a containment device like a glove box is operational.
-
Verify that a calibrated analytical balance is available within the containment area.
-
Confirm the accessibility of an eye-wash station and safety shower.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound to minimize contamination.
Donning Personal Protective Equipment (PPE)
-
Before entering the designated handling area, don the required PPE as specified in the tables above.
-
Ensure gloves are compatible with any solvents being used.
Weighing and Aliquoting
-
Perform all manipulations of solid this compound, such as weighing, within a chemical fume hood or glove box to control dust.
-
Use anti-static weigh paper or a weighing boat.
-
If preparing solutions, add the solvent to the solid slowly to avoid splashing.
Experimental Procedures
-
Conduct all experimental work involving this compound within a chemical fume hood.
-
Keep all containers of this compound tightly sealed when not in use.
Decontamination and Cleaning
-
After handling, decontaminate the work area with a suitable cleaning agent.
-
Wipe down all surfaces where this compound was handled.
-
Properly doff PPE to avoid cross-contamination.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (Gloves, Gowns, Weigh Paper) | Place in a sealed, labeled hazardous waste bag within a designated hazardous waste container. |
| Sharps (Needles, Syringes) | Dispose of in a designated sharps container for hazardous chemical waste. |
| Liquid Waste (Solutions containing this compound) | Collect in a sealed, labeled, and chemically compatible hazardous waste container. |
| Unused this compound | Dispose of as hazardous chemical waste in its original or a suitable sealed container. Do not attempt to wash down the drain. |
Experimental Workflow
The following diagram illustrates a general workflow for handling a potent chemical powder like this compound in a laboratory setting.
Caption: General laboratory workflow for handling potent chemical powders.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
